CAY10685
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(cyclopentylideneamino)-N-prop-2-ynyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-2-11-21(20-15-5-3-4-6-15)17-19-16(12-22-17)13-7-9-14(18)10-8-13/h1,7-10,12H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLMHEOHMFFSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1=NC(=CS1)C2=CC=C(C=C2)Cl)N=C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of CAY10685?
An In-Depth Technical Guide to the Mechanism of Action of CAY10685
Abstract
CAY10685 is a sophisticated chemical probe designed for the study of protein and RNA acetylation. As a cell-active analog of the established histone acetyltransferase (HAT) inhibitor CPTH2, CAY10685 is a potent tool for interrogating the function of N-acetyltransferase 10 (NAT10). A key structural feature of CAY10685 is a terminal alkyne moiety, which enables its use in bioorthogonal "click chemistry" reactions. This allows for the visualization, identification, and validation of its molecular targets. This guide provides a comprehensive overview of the inferred mechanism of action of CAY10685, its primary molecular target NAT10, and the experimental methodologies to elucidate its function.
The Primary Molecular Target: N-acetyltransferase 10 (NAT10)
To comprehend the mechanism of CAY10685, a thorough understanding of its primary target, N-acetyltransferase 10 (NAT10), is essential. NAT10 is a unique and highly conserved enzyme with dual catalytic functions, acting as both an RNA and a protein acetyltransferase.[1][2]
Dual Enzymatic Activity of NAT10
-
RNA Acetyltransferase: NAT10 is the only known enzyme responsible for N4-acetylcytidine (ac4C) modification on various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[3][4] This modification plays a crucial role in enhancing RNA stability and regulating translation efficiency.[4] The ac4C modification is often found at wobble cytidine positions in mRNA, where it promotes more efficient translation.[4]
-
Protein Acetyltransferase: NAT10 also possesses the ability to acetylate lysine residues on proteins, including histones and non-histone proteins like p53.[1][5] While this activity has been demonstrated in vitro, its physiological relevance in vivo is still under investigation.[5]
Cellular Functions and Signaling Pathways of NAT10
NAT10 is a multifunctional protein implicated in a wide array of fundamental cellular processes:[1][2]
-
Ribosome Biogenesis: NAT10 is essential for the proper processing of 18S rRNA, a key component of the small ribosomal subunit.[4][6]
-
DNA Damage Response: In response to cellular stress, NAT10 can translocate to the nucleoplasm and acetylate p53, leading to its stabilization and the activation of cell cycle arrest and apoptosis.[7]
-
Cell Cycle Regulation: NAT10 is involved in the regulation of centrosome duplication and can influence cell cycle progression.[2][5]
-
Gene Expression: By modifying RNA and proteins, NAT10 influences the expression of a multitude of genes, impacting processes like the epithelial-mesenchymal transition (EMT) in cancer.[2]
-
Telomerase Activity: NAT10 can activate telomerase activity by stimulating the transcription of TERT, the catalytic subunit of telomerase.[5]
NAT10's influence extends to critical signaling pathways, including:
-
Wnt/β-catenin Pathway: NAT10 can regulate this pathway, which is crucial for development and is often dysregulated in cancer.[8][9]
-
p53 Signaling: As mentioned, NAT10 can directly impact the p53 tumor suppressor pathway.[7]
-
PI3K/AKT Pathway: NAT10 has been shown to regulate this pathway through ac4C modification, for instance, in the context of osteogenic differentiation.[8]
The central role of NAT10 in these processes makes it a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[10][11]
Caption: Signaling pathways and cellular processes regulated by NAT10.
Inferred Mechanism of Action of CAY10685
Given that CAY10685 is an analog of CPTH2, a known HAT inhibitor, and is reported to inhibit NAT10, its primary mechanism of action is the inhibition of NAT10's acetyltransferase activity.[12][13] By blocking this enzymatic function, CAY10685 is expected to disrupt the downstream cellular processes that are dependent on NAT10.
The consequences of NAT10 inhibition by CAY10685 would likely include:
-
Reduced RNA Acetylation: A decrease in ac4C levels on mRNA, rRNA, and tRNA, leading to altered RNA stability and translation.
-
Impaired Ribosome Biogenesis: Disruption of 18S rRNA processing, which could lead to a reduction in protein synthesis.
-
Altered Cell Cycle and Proliferation: Inhibition of cancer cell growth and proliferation.[2]
-
Induction of Apoptosis: Particularly in cancer cells that are dependent on NAT10 for survival.[2]
-
Modulation of Signaling Pathways: Alterations in pathways such as Wnt/β-catenin and p53 signaling.
The Strategic Role of the Alkyne Moiety: A Chemical Biology Tool
The terminal alkyne group on CAY10685 is a deliberate design feature that transforms it from a simple inhibitor into a versatile chemical probe for mechanistic studies.[14] This is primarily achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[15]
Target Identification and Validation via Click Chemistry
The alkyne moiety allows researchers to covalently attach a reporter molecule, such as a fluorophore (e.g., rhodamine-azide) or an affinity tag (e.g., biotin-azide), to CAY10685 after it has bound to its cellular targets. This enables several powerful experimental approaches:
-
Visualization of Target Engagement: By attaching a fluorescent probe, the subcellular localization of CAY10685 and its targets can be visualized using microscopy.
-
Affinity Purification of Target Proteins: Using a biotin tag, CAY10685-bound proteins can be pulled down from cell lysates and identified by mass spectrometry, thus confirming NAT10 as the primary target and potentially identifying novel off-target interactions.[16]
Covalent Inhibition Potential
Beyond its utility in click chemistry, the alkyne group can also act as a latent electrophile, capable of forming a covalent bond with a nucleophilic residue (such as cysteine) in the active site of its target enzyme.[17] This would result in irreversible inhibition, which can offer advantages in terms of potency and duration of action.[17]
Caption: Experimental workflow for target identification of CAY10685 using click chemistry.
Experimental Protocols for Mechanistic Studies
To rigorously characterize the mechanism of action of CAY10685, a combination of in vitro and cell-based assays is required.
In Vitro NAT10 Enzymatic Inhibition Assay
This assay directly measures the ability of CAY10685 to inhibit the enzymatic activity of purified NAT10.
Objective: To determine the half-maximal inhibitory concentration (IC50) of CAY10685 against NAT10.
Materials:
-
Recombinant human NAT10 protein
-
RNA substrate (e.g., a short RNA oligonucleotide containing a 5'-CCG-3' consensus sequence)[18]
-
Acetyl-CoA
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
CAY10685 stock solution (in DMSO)
-
Detection reagent (e.g., a kit to measure the remaining acetyl-CoA or a method to quantify the acetylated RNA product)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of CAY10685 in the assay buffer.
-
In a 384-well plate, add the NAT10 enzyme, RNA substrate, and ATP to each well.
-
Add the serially diluted CAY10685 or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding acetyl-CoA to all wells.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each concentration of CAY10685 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the CAY10685 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
Cellular Assay for NAT10 Activity
This assay assesses the effect of CAY10685 on NAT10 activity within a cellular context.
Objective: To determine if CAY10685 can inhibit NAT10 in living cells, leading to a decrease in ac4C levels on RNA.
Materials:
-
Human cell line with detectable NAT10 expression (e.g., HeLa or HEK293T)
-
Cell culture medium and supplements
-
CAY10685
-
RNA extraction kit
-
LC-MS/MS system for nucleoside analysis
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of CAY10685 or DMSO for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Digest the RNA to single nucleosides using a nuclease cocktail.
-
Analyze the nucleoside mixture by LC-MS/MS to quantify the levels of N4-acetylcytidine and other canonical nucleosides.[20]
-
Calculate the ratio of ac4C to total cytidine for each treatment condition.
-
Determine the concentration-dependent effect of CAY10685 on cellular ac4C levels.
Quantitative Data on NAT10 and Related Inhibitors
While specific IC50 values for CAY10685 are not yet widely published, data for its parent compound and other NAT10 inhibitors provide a valuable reference.
| Compound | Target(s) | Reported IC50 | Notes |
| CPTH2 | Gcn5, p300/KAT3B | ~0.8 mM (Gcn5) | Parent compound of CAY10685; a histone acetyltransferase inhibitor.[12][21] |
| Remodelin | NAT10 | Not specified | A well-characterized small molecule inhibitor of NAT10.[22][23] |
| Fosaprepitant | NAT10 (predicted) | Not specified | FDA-approved drug identified as a potential NAT10 inhibitor via in silico screening.[24][25] |
| Fludarabine | NAT10 (predicted) | Not specified | FDA-approved drug identified as a potential NAT10 inhibitor via in silico screening.[24][25] |
Conclusion
CAY10685 is a promising chemical probe for investigating the complex biology of N-acetyltransferase 10. Its mechanism of action is inferred to be the inhibition of NAT10's acetyltransferase activity, leading to downstream effects on RNA metabolism, cell cycle, and critical signaling pathways. The inclusion of an alkyne moiety provides researchers with a powerful tool for target validation and the discovery of novel protein interactions through click chemistry. The experimental protocols outlined in this guide provide a framework for the detailed characterization of CAY10685's mechanism of action, which will undoubtedly contribute to a deeper understanding of NAT10's role in health and disease.
References
- Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond.
- Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modific
- CPTH2 | Histone Acetyltransferase Inhibitor. (MedchemExpress.com)
- The NAT10 Gene: Function, Mechanism, and Advances in Cancer, Aging, and Viral Infections. (Source 4)
- Methods of using click chemistry in the discovery of enzyme inhibitors. (PubMed)
- N
- Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modific
- CPTH2 hydrochloride | Histone Acetyltransferase Inhibitor. (MedchemExpress.com)
- The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression. (PubMed Central)
- NAT10 Gene - N-Acetyltransferase 10. (GeneCards)
- Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modific
- Biological Function and Mechanism of N
- Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells. (PubMed)
- The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity. (PubMed Central)
- Recent Advances on the Structure and Function of RNA Acetyltransferase Kre33/N
- Use of click-chemistry in the development of peptidomimetic enzyme inhibitors. (PubMed)
- CPTH2 is a Potent Histone Acetyltransferase (HAT) Inhibitor. (Network of Cancer Research)
- (PDF) Methods of using click chemistry in the discovery of enzyme inhibitors.
- NAT10 inhibitor remodelin exerted anti‐tumour effects and enhanced the...
- NAT10-associated pathways related to tumor development.
- CPTH2 Histone Acetyltransferase inhibitor. (Selleck Chemicals)
- (PDF) N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling.
- Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors. (Semantic Scholar)
- CPTH2. (Reaction Biology)
- 55226 - Gene ResultNAT10 N-acetyltransferase 10 [ (human)]. (NCBI)
- NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease. (PubMed Central)
- The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. (Journal of the American Chemical Society)
- Molecular Basis for RNA Cytidine Acetylation by N
- Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. (AiFChem)
- Reactive alkynes. (a) Mechanism-based inhibition of FAD-dependent...
- Abstract 7081: Comprehensive investigation of NAT10's catalytic and non-catalytic functions in cancer cell prolifer
- Competitive profiling for enzyme inhibitors using chemical probes. (PubMed)
- Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applic
- N
- Molecular Basis for RNA Cytidine Acetylation by N
- Full article: Click chemistry approaches for developing carbonic anhydrase inhibitors and their applic
- Click chemistry approaches for developing carbonic anhydrase inhibitors and their applic
- sequence-specific RNA acetylation catalyst. (Nucleic Acids Research - Oxford Academic)
- N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chrom
- Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors. (OUCI)
- NAT10‐mediated mRNA N4‐acetylcytidine modification of MDR1 and BCRP promotes breast cancer progression. (PubMed Central)
- Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors.
- Human NAT10 Is an ATP-dependent RNA Acetyltransferase Responsible for N4-Acetylcytidine Formation in 18 S Ribosomal RNA (rRNA). (PubMed Central)
- Functional characterization of N-acetyltransferase 10 (N
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A Technical Guide to Investigating Laminopathies by Targeting Protein Farnesylation
Executive Summary: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cellular mechanisms of laminopathies, with a specific focus on Hutchinson-Gilford Progeria Syndrome (HGPS). The central therapeutic strategy discussed is the inhibition of protein farnesylation, a critical post-translational modification that renders the mutant protein progerin toxic. While the initial query mentioned CAY10685, it is important to clarify that CAY10685 is a lysine acetyltransferase inhibitor analog and is not the appropriate tool for this specific pathway.[1] This guide will therefore focus on the correct class of compounds, Farnesyltransferase Inhibitors (FTIs) , which have been extensively validated in preclinical and clinical studies for their ability to ameliorate HGPS phenotypes by preventing progerin farnesylation.[2][3][4] We will explore the molecular rationale, provide detailed experimental protocols, and offer insights into data interpretation to empower robust and meaningful research in the field of laminopathies.
The Molecular Pathogenesis of Hutchinson-Gilford Progeria Syndrome (HGPS)
Laminopathies are a group of rare genetic disorders caused by mutations in the LMNA gene, which encodes A-type lamins (Lamin A and Lamin C).[5][6] These proteins are fundamental components of the nuclear lamina, a meshwork that provides structural support to the nucleus, organizes chromatin, and regulates gene expression.[6][7] Consequently, LMNA mutations can lead to a wide array of diseases, including muscular dystrophies, cardiomyopathies, and premature aging syndromes.[8][9][10]
HGPS, the most severe laminopathy, is typically caused by a single point mutation in the LMNA gene (c.1824C>T; p.G608G).[11] This mutation does not change the amino acid but creates a cryptic splice site, leading to the production of a truncated and toxic form of Lamin A known as progerin .[2][12]
In healthy cells, the LMNA gene product, prelamin A, undergoes a multi-step maturation process:
-
Farnesylation: A 15-carbon farnesyl lipid group is attached to a cysteine residue at the C-terminus of the protein by the enzyme Farnesyltransferase (FTase).[13] This anchors prelamin A to the inner nuclear membrane.
-
Proteolytic Cleavage: The terminal three amino acids are removed.
-
Carboxymethylation: The now-terminal farnesylated cysteine is methylated.
-
Final Cleavage: The enzyme ZMPSTE24 removes the last 15 amino acids, including the farnesyl group, to release mature, functional Lamin A into the nuclear lamina.[4][13]
The HGPS mutation deletes the recognition site for the final ZMPSTE24 cleavage.[12] As a result, progerin remains permanently farnesylated, tethered to the inner nuclear membrane.[2][12] This accumulation disrupts the nuclear architecture, causing the characteristic "blebbed" nuclear morphology, genomic instability, and premature cellular senescence that drive the devastating symptoms of progeria.[2][12][14]
Caption: Normal vs. HGPS processing of A-type lamins.
Therapeutic Rationale: Inhibition of Farnesyltransferase
Since the permanent farnesylation of progerin is the primary molecular defect, preventing this modification presents a direct therapeutic strategy. Farnesyltransferase inhibitors (FTIs) are a class of small molecules, originally developed as anti-cancer agents, that competitively inhibit the FTase enzyme.[2][13]
By blocking FTase, FTIs prevent the initial farnesylation of progerin.[4][13] Without its lipid anchor, progerin cannot attach to the nuclear membrane and is instead sequestered within the nucleoplasm in benign aggregates.[15][16] This intervention has been shown to reverse the abnormal nuclear morphology, reduce cellular senescence, and improve disease phenotypes in both cell culture and animal models of HGPS.[2][3][17] These promising preclinical results led to clinical trials and the eventual approval of the FTI Lonafarnib for the treatment of HGPS.[11][18]
Caption: FTIs block the farnesylation of the progerin precursor.
Experimental Models and FTI Treatment Parameters
The most common in vitro models for studying HGPS are primary dermal fibroblasts derived from skin biopsies of HGPS patients.[19] These cells endogenously express progerin and exhibit the classic disease phenotypes, including nuclear blebbing and premature senescence. Alternatively, researchers can use healthy cell lines (e.g., human fibroblasts, U2OS) transiently or stably transfected to express GFP-tagged progerin.[15][20]
FTI Treatment Recommendations
The choice of FTI and its working concentration are critical. Lonafarnib and Tipifarnib are well-characterized FTIs used in HGPS research.
| Parameter | Recommendation | Rationale |
| Model FTI | Lonafarnib | Clinically approved and extensively published in HGPS literature. |
| Concentration Range | 1-10 µM | Effective range for inhibiting farnesylation and reversing nuclear defects in cultured fibroblasts without significant toxicity.[15][19] |
| Incubation Time | 48-72 hours | Sufficient time to observe biochemical inhibition of farnesylation and subsequent changes in cellular phenotypes like nuclear morphology.[15] |
| Vehicle Control | DMSO | FTIs are typically dissolved in DMSO. An equivalent volume of DMSO must be added to control cells to account for any solvent effects. |
Core Experimental Protocols for Assessing FTI Efficacy
A multi-assay approach is essential to validate the effects of FTI treatment. The following protocols provide a self-validating workflow, confirming biochemical target engagement and linking it to the rescue of key cellular phenotypes.
Protocol: Biochemical Verification via Western Blot
Objective: To confirm that the FTI is inhibiting farnesyltransferase in the cell model. This is assessed by observing the accumulation of non-farnesylated prelamin A/progerin and a mobility shift in the farnesylated chaperone protein HDJ-2 (a sensitive biomarker of FTI activity).[15]
Methodology:
-
Cell Lysis: After FTI treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 4-12% gradient SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies. Recommended antibodies:
-
Wash membrane 3x with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imager.
Expected Outcome: In FTI-treated samples, you should observe:
-
A band corresponding to non-farnesylated progerin/prelamin A, which migrates slightly slower than its farnesylated counterpart.
-
An upward mobility shift of the HDJ-2 protein, indicating a lack of farnesylation.[15]
-
No significant change in β-Actin levels.
Protocol: Assessment of Nuclear Morphology via Immunofluorescence
Objective: To visualize and quantify the reversal of nuclear blebbing, the hallmark cytopathic phenotype of HGPS.
Methodology:
-
Cell Culture: Seed HGPS fibroblasts on glass coverslips in a 24-well plate and treat with FTI or vehicle control.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash 3x with PBS and block with 1% BSA in PBST for 1 hour.
-
Primary Antibody: Incubate with an anti-Lamin A/C antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash 3x with PBST and incubate with an Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining: Wash 3x with PBST and counterstain with DAPI (to visualize DNA) for 5 minutes.
-
Mounting & Imaging: Wash coverslips, mount onto slides using an anti-fade mounting medium, and image using a fluorescence or confocal microscope.
Data Analysis: Capture images from at least 10 random fields per condition. Manually or using image analysis software (e.g., ImageJ), score at least 100-200 nuclei per condition as either 'normal' (smooth, oval shape) or 'abnormal' (blebbed, misshapen, lobular).[2] Calculate the percentage of abnormal nuclei for each condition.
Protocol: Analysis of Cellular Senescence with SA-β-gal Staining
Objective: To determine if FTI treatment reduces the premature cellular senescence associated with progerin expression.
Methodology: This assay detects β-galactosidase activity at pH 6.0, a biomarker for senescent cells.[23][24]
-
Cell Culture: Culture and treat cells in a 12- or 24-well plate.
-
Fixation: Wash cells once with PBS, then fix for 3-5 minutes at room temperature with a solution of 2% formaldehyde/0.2% glutaraldehyde in PBS.[25]
-
Staining: Wash cells 2x with PBS and add the SA-β-gal staining solution.
-
Incubation: Incubate the plate at 37°C (without CO₂) overnight (12-16 hours). Do not let the solution evaporate.
-
Imaging and Quantification: Observe cells under a bright-field microscope. Senescent cells will stain a distinct blue color. Count the number of blue cells and the total number of cells in multiple random fields to calculate the percentage of SA-β-gal positive cells.[27]
Integrated Experimental Workflow and Data Interpretation
Caption: Integrated workflow for assessing FTI efficacy.
Interpreting the Results: A successful experiment will show a dose-dependent decrease in farnesylation (Western blot), a corresponding decrease in abnormal nuclear morphology (immunofluorescence), and a reduction in cellular senescence (SA-β-gal) in FTI-treated cells compared to the vehicle control. This integrated dataset provides strong evidence that inhibiting progerin farnesylation is a viable strategy for mitigating the cellular pathology of HGPS.
Conclusion and Future Directions
The investigation of laminopathies has been significantly advanced by the targeted inhibition of progerin farnesylation. Using the protocols outlined in this guide, researchers can robustly assess the efficacy of FTIs and other potential therapeutic compounds in relevant cellular models. While FTIs have shown remarkable success, research continues into complementary and alternative strategies, such as antisense oligonucleotides to reduce progerin production, and compounds that enhance progerin clearance.[11][28] The cellular assays described here form the foundational toolkit for evaluating these next-generation therapies, bringing hope for even more effective treatments for patients with HGPS and other laminopathies.
References
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Capell, B. C., et al. (2005). Inhibiting farnesylation of progerin prevents the characteristic nuclear blebbing of Hutchinson-Gilford progeria syndrome. Proceedings of the National Academy of Sciences, 102(36), 12879–12884. [Link]
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Harhouri, K., et al. (2017). An overview of treatment strategies for Hutchinson-Gilford Progeria syndrome. Nucleus, 8(1), 31-41. [Link]
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LMNA-related heart diseases. Cardio-LMNA.org. [Link]
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US FDA Approves Clinical Trial for Progeria Treatment Development. (2024). Patsnap Synapse. [Link]
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Zaremba-Czogalla, M., et al. (2011). Laminopathies: The molecular background of the disease and the prospects for its treatment. Cellular & Molecular Biology Letters, 16(1), 114-146. [Link]
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Young, S. G., et al. (2006). Protein farnesyltransferase inhibitors and progeria. Recent Progress in Hormone Research, 61, 283-296. [Link]
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Lee, S. J., & Lee, J. S. (2020). Progress and trends in the development of therapies for Hutchinson-Gilford progeria syndrome. Aging Cell, 19(7), e13175. [Link]
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Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798–1806. [Link]
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Farnesyltransferase inhibitor may improve progeria. (2006). Xagena. [Link]
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Senescence Associated β-galactosidase Assay. Creative Bioarray. [Link]
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Itahana, K., et al. (2014). Senescence Associated β-galactosidase Staining. Bio-protocol, 4(21), e1272. [Link]
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Chatzifrangkeskou, M., et al. (2019). Genetic and Pathophysiological Basis of Cardiac and Skeletal Muscle Laminopathies. Genes, 10(9), 654. [Link]
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Genetic and Pathophysiological Basis of Cardiac and Skeletal Muscle Laminopathies. MDPI. [Link]
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Nagueh, S. F. (2018). Phenotypic diversity of the LMNA mutations. Current Opinion in Cardiology, 33(3), 337-342. [Link]
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Bonne, G., & Vigouroux, C. (2003). Laminopathies: One Gene, Two Proteins, Five Diseases... Madame Curie Bioscience Database. [Link]
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Nishiuchi, S., et al. (2020). The Broad Spectrum of LMNA Cardiac Diseases: From Molecular Mechanisms to Clinical Phenotype. Frontiers in Cardiovascular Medicine, 7, 119. [Link]
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Worman, H. J. (2012). Molecular Pathology of Laminopathies. Cold Spring Harbor Perspectives in Biology, 4(5), a011324. [Link]
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Capell, B. C., & Collins, F. S. (2006). Inhibiting farnesylation of progerin prevents the characteristic nuclear blebbing of Hutchinson-Gilford progeria syndrome. Proceedings of the National Academy of Sciences, 103(44), 16279-16284. [Link]
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Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798-1806. [Link]
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Toth, J. I., et al. (2006). Blocking farnesylation of the prelamin A variant in Hutchinson-Gilford progeria syndrome alters the distribution of A-type lamins. Nucleus, 1(4), 324-331. [Link]
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Capell, B. C., et al. (2007). A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model. Proceedings of the National Academy of Sciences, 104(32), 13229–13234. [Link]
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New potential drug target for treating progeria. (2021). Front Line Genomics. [Link]
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Campisi Lab Protocol for Detecting Senescence-Associated B-Galactosidase (SA-Bgal) Activity. Buck Institute. [Link]
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Yang, S. H., et al. (2006). A farnesyltransferase inhibitor improves disease phenotypes in mice with a Hutchinson-Gilford progeria syndrome mutation. The Journal of Clinical Investigation, 116(8), 2115–2121. [Link]
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Biochemical pathway resulting in progerin accumulation. ResearchGate. [Link]
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Progeria (Hutchinson-Gilford Progeria Syndrome — HGPS): Symptoms & Causes. Cleveland Clinic. [Link]
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Young, S. G., et al. (2010). Blocking protein farnesylation improves nuclear shape abnormalities in keratinocytes of mice expressing the prelamin A variant in Hutchinson-Gilford progeria syndrome. The Journal of investigative dermatology, 130(3), 906-909. [Link]
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Pecorari, I., et al. (2017). A Perspective on the Experimental Techniques for Studying Lamins. Cells, 6(4), 33. [Link]
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Pecorari, I., et al. (2017). A Perspective on the Experimental Techniques for Studying Lamins. Cells, 6(4), 33. [Link]
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CAY10685. Amsbio. [Link]
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Rajgor, D., & Shanahan, C. M. (2013). Cellular and Animal Models of Striated Muscle Laminopathies. Journal of visualized experiments : JoVE, (79), e50684. [Link]
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Kubben, N., et al. (2010). Identification of differential protein interactors of lamin A and progerin. Nucleus, 1(6), 513–525. [Link]
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Western blot analysis of lamin A, lamin C, and progerin expression. ResearchGate. [Link]
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Kim, Y., et al. (2023). Long lifetime and tissue-specific accumulation of lamin A/C in Hutchinson–Gilford progeria syndrome. Journal of Cell Biology, 222(12), e202303030. [Link]
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At The HEart of laminopathies (ATHENA). Fondazione Telethon. [Link]
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Kim, Y., et al. (2023). Long lifetime and selective accumulation of the A-type lamins accounts for the tissue specificity of Hutchinson-Gilford progeria syndrome. bioRxiv. [Link]
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Preclinical Advances of Therapies for Laminopathies. MDPI. [Link]
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Lattanzi, G., & Marmiroli, S. (2018). Induced Pluripotent Stem Cells to Study Mechanisms of Laminopathies: Focus on Epigenetics. Frontiers in Cell and Developmental Biology, 6, 124. [Link]
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Mattioli, E. (2018). Laminopathies: pathology, cell mechanics and environmental induction. AIR Unimi. [Link]
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Worman, H. J., et al. (2009). Laminopathies and the long strange trip from basic cell biology to therapy. The Journal of clinical investigation, 119(7), 1825–1836. [Link]
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Unraveling the Role of CAY10685 in Nuclear Architecture: A Technical Guide for Researchers
Foreword: Beyond a Simple Inhibitor - A Tool to Dissect Nuclear Integrity
In the intricate world of cellular biology, the nucleus is not merely a passive repository of genetic information but a highly organized and dynamic organelle. Its architecture, encompassing the nuclear envelope, lamina, and the spatial arrangement of chromatin, is paramount to the regulation of gene expression, DNA replication, and repair. Disruptions in this architecture are hallmarks of numerous pathologies, including cancer and premature aging syndromes known as laminopathies. CAY10685, a potent and cell-permeable inhibitor of N-acetyltransferase 10 (NAT10), has emerged as a critical chemical tool for probing the mechanisms that govern nuclear integrity. This guide provides an in-depth technical exploration of CAY10685 and its target, NAT10, offering researchers a comprehensive resource to investigate their profound impact on nuclear architecture. We will delve into the multifaceted functions of NAT10, the downstream consequences of its inhibition by CAY10685, and provide detailed protocols to empower your research in this exciting field.
I. The Central Player: N-acetyltransferase 10 (NAT10)
At the heart of our investigation lies NAT10, a unique and highly conserved enzyme with dual acetyltransferase activity, targeting both proteins and RNA.[1][2] Its primary localization within the nucleolus, the site of ribosome biogenesis, hints at its fundamental role in cellular metabolism and growth.[3]
A. The Two Arms of NAT10: Protein and RNA Acetylation
NAT10's influence on nuclear architecture stems from its ability to catalyze the transfer of acetyl groups from acetyl-CoA to specific substrates. This activity can be broadly categorized into two main functions:
-
Protein Acetyltransferase Activity: NAT10 is known to acetylate key proteins involved in cellular structure and function.
-
Histone Acetylation: NAT10 has been shown to acetylate histones H2B and H4, suggesting a direct role in chromatin remodeling and the regulation of gene expression.[4][5] This histone acetyltransferase (HAT) activity positions NAT10 as a direct modulator of the epigenetic landscape.
-
Tubulin Acetylation: A critical function of NAT10 is the acetylation of α-tubulin.[3][4] This post-translational modification is crucial for microtubule stability and dynamics. As we will explore, the intricate interplay between the microtubule cytoskeleton and the nucleus is a key avenue through which NAT10 inhibition impacts nuclear shape.
-
-
RNA Acetyltransferase (ac4C "Writer") Activity: NAT10 is the sole known enzyme responsible for N4-acetylcytidine (ac4C) modification on various RNA species.[6][7][8] This epitranscriptomic mark has profound implications for RNA stability, processing, and translation efficiency.
-
Ribosomal RNA (rRNA): NAT10-mediated acetylation of 18S rRNA is essential for proper ribosome biogenesis.[9]
-
Messenger RNA (mRNA): The ac4C modification on mRNA can enhance its stability and translational output, thereby influencing the expression of a wide array of genes, including those encoding for chromatin regulators.[6][7][10][11][12]
-
Transfer RNA (tRNA): Acetylation of tRNA contributes to translational fidelity and efficiency.[4]
-
The dual nature of NAT10's catalytic activity makes it a fascinating and complex regulatory hub, with its inhibition by CAY10685 leading to a cascade of effects on nuclear structure and function.
II. CAY10685: A Chemical Probe to Modulate Nuclear Architecture
CAY10685 is a cell-active analog of the lysine acetyltransferase inhibitor CPTH2 and a potent inhibitor of NAT10. Its utility lies in its ability to specifically block the acetyltransferase activity of NAT10, allowing researchers to dissect the downstream consequences. A notable analog of CAY10685, Remodelin, has been instrumental in demonstrating the therapeutic potential of NAT10 inhibition in cellular models of laminopathies, where it was shown to correct defects in nuclear morphology and improve chromatin organization.[13][14]
The Ripple Effect of NAT10 Inhibition by CAY10685
Inhibition of NAT10 by CAY10685 sets off a chain of events that ultimately remodel the nuclear landscape. The primary mechanisms through which this occurs are:
-
Alteration of Chromatin Structure: By inhibiting NAT10's histone acetyltransferase activity, CAY10685 can directly impact chromatin condensation and accessibility. This can lead to global changes in gene expression.
-
Disruption of Ribosome Biogenesis: Blocking the ac4C modification of 18S rRNA can impair the production of functional ribosomes, affecting cellular protein synthesis and potentially triggering nucleolar stress responses that can influence overall nuclear organization.
-
Modulation of the Cytoskeleton and Nuclear Shape: The inhibition of tubulin acetylation disrupts the normal dynamics of the microtubule network.[15] This has a direct mechanical impact on the nucleus, as microtubules are physically linked to the nuclear envelope and play a crucial role in maintaining its shape and position. In disease models with misshapen nuclei, such as Hutchinson-Gilford progeria syndrome (HGPS), inhibiting NAT10 has been shown to restore a more normal nuclear morphology.[13][16][17]
-
Rebalancing Nucleocytoplasmic Transport: The integrity of the microtubule network is also critical for the proper functioning of nucleocytoplasmic transport. NAT10 inhibition, through its effects on tubulin, can rebalance the transport of proteins and RNA between the nucleus and the cytoplasm, a process often dysregulated in laminopathies.[18]
-
Indirect Effects on Gene Expression: By altering the stability and translation of mRNAs encoding for other chromatin-modifying enzymes and architectural proteins, NAT10 inhibition can have widespread, indirect effects on the nuclear environment.[6][7][10]
The multifaceted consequences of NAT10 inhibition underscore the central role of this enzyme in maintaining nuclear homeostasis.
III. Experimental Workflows for Investigating the Role of CAY10685
To empower researchers to explore the impact of CAY10685 on nuclear architecture, this section provides a series of detailed experimental protocols. These workflows are designed to be self-validating, with built-in controls and clear endpoints.
Workflow 1: Assessing Changes in Global Chromatin Accessibility and Histone Modifications
This workflow aims to determine how CAY10685 treatment alters the epigenetic landscape.
A. Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
ATAC-seq provides a genome-wide map of open chromatin regions.
-
Principle: Hyperactive Tn5 transposase is used to preferentially fragment and tag accessible DNA regions with sequencing adapters.
-
Experimental Design:
-
Culture cells of interest (e.g., a cancer cell line or primary fibroblasts).
-
Treat one group of cells with an effective dose of CAY10685 (titration may be necessary) for a specified time course (e.g., 24, 48, 72 hours). A vehicle-treated group (e.g., DMSO) will serve as the control.
-
Harvest cells and perform ATAC-seq library preparation according to established protocols.
-
Sequence the libraries and analyze the data to identify differential accessibility peaks between the CAY10685-treated and control groups.
-
B. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq)
ChIP-seq allows for the genome-wide mapping of specific histone modifications. Based on NAT10's known targets, we recommend focusing on histone H4 acetylation and repressive marks like H3K9me3 and H3K27me3, which are often associated with condensed, inaccessible chromatin.
-
Principle: Specific antibodies are used to immunoprecipitate chromatin fragments containing the histone modification of interest.
-
Experimental Design:
-
Treat cells with CAY10685 as described for ATAC-seq.
-
Crosslink protein-DNA complexes with formaldehyde.
-
Lyse cells and sonicate chromatin to generate fragments of 200-500 bp.
-
Perform immunoprecipitation with antibodies specific for pan-acetylated H4, H3K9me3, and H3K27me3. An IgG control is essential to account for non-specific binding.
-
Reverse crosslinks and purify the immunoprecipitated DNA.
-
Prepare sequencing libraries and perform high-throughput sequencing.
-
Analyze the data to identify changes in the enrichment of these histone marks across the genome in response to CAY10685 treatment.
-
| Technique | Information Gained | Expected Outcome with CAY10685 |
| ATAC-seq | Genome-wide chromatin accessibility | Potential changes in open chromatin regions, reflecting altered gene regulatory landscapes. |
| ChIP-seq (Ac-H4) | Genome-wide distribution of acetylated Histone H4 | Potential decrease in H4 acetylation at specific loci due to inhibition of NAT10's HAT activity. |
| ChIP-seq (H3K9me3/H3K27me3) | Genome-wide distribution of key repressive histone marks | Possible redistribution of these marks, indicating changes in heterochromatin domains.[19] |
DOT Diagram: Chromatin Analysis Workflow
Caption: Workflow for analyzing chromatin changes upon CAY10685 treatment.
Workflow 2: Visualizing Changes in Nuclear Lamina and Microtubule Organization
This workflow utilizes immunofluorescence microscopy to directly observe the structural consequences of CAY10685 treatment on the nucleus and cytoskeleton.
-
Principle: Fluorescently labeled antibodies are used to visualize the localization and organization of specific proteins within the cell.
-
Experimental Design:
-
Grow cells on glass coverslips and treat with CAY10685 and a vehicle control.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Incubate with primary antibodies against Lamin A/C (to visualize the nuclear lamina) and α-tubulin (to visualize the microtubule network).
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and acquire images using a confocal or super-resolution microscope.
-
Quantify changes in nuclear shape (e.g., circularity, area) and microtubule organization (e.g., density, bundling) using image analysis software.
-
| Target | Information Gained | Expected Outcome with CAY10685 |
| Lamin A/C | Integrity and morphology of the nuclear lamina | In cells with baseline nuclear defects (e.g., laminopathies), an improvement in nuclear shape is expected. |
| α-Tubulin | Organization of the microtubule network | Reorganization of microtubules, potentially leading to a less dense or altered network.[15] |
DOT Diagram: Immunofluorescence Workflow
Caption: Step-by-step workflow for immunofluorescence analysis.
Workflow 3: Investigating the Impact on Ribosome Biogenesis and Translation
This workflow assesses the functional consequences of CAY10685 on NAT10's RNA acetylation activity.
-
Principle: Ribosome profiling (Ribo-Seq) provides a snapshot of all the ribosome-protected mRNA fragments in a cell, revealing which mRNAs are being actively translated.
-
Experimental Design:
-
Treat cells with CAY10685 and a vehicle control.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase to digest unprotected mRNA.
-
Isolate ribosome-protected fragments (RPFs).
-
Prepare sequencing libraries from the RPFs and from total mRNA (for parallel RNA-seq).
-
Sequence the libraries and analyze the data to determine changes in translational efficiency for each gene.
-
| Technique | Information Gained | Expected Outcome with CAY10685 |
| Ribosome Profiling | Genome-wide translational efficiency | Changes in the translation of specific mRNAs, potentially including those encoding chromatin regulators. |
| RNA-seq (parallel) | Genome-wide transcript abundance | Deconvolution of translational effects from transcriptional changes. |
DOT Diagram: Ribosome Profiling Workflow
Caption: Workflow for assessing translational changes via Ribosome Profiling.
IV. Concluding Remarks and Future Directions
CAY10685, through its specific inhibition of NAT10, offers a powerful lens through which to view the intricate connections between protein and RNA acetylation, cytoskeletal dynamics, and the maintenance of nuclear architecture. The experimental workflows outlined in this guide provide a robust framework for researchers to dissect these complex relationships.
Future investigations could explore the specific lysine residues on histones H2B and H4 targeted by NAT10, which would allow for more targeted mechanistic studies. Furthermore, identifying the full spectrum of mRNAs whose stability and translation are regulated by NAT10-mediated ac4C modification will undoubtedly reveal novel pathways that impinge on nuclear function. Ultimately, a deeper understanding of the molecular consequences of NAT10 inhibition will not only advance our fundamental knowledge of nuclear biology but may also pave the way for novel therapeutic strategies for diseases characterized by a breakdown in nuclear architecture.
V. References
-
The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression. (2024). PubMed Central. [Link]
-
Inhibiting NAT10 acetyltransferase activity modifies microtubule... (n.d.). ResearchGate. [Link]
-
Recent Advances on the Structure and Function of RNA Acetyltransferase Kre33/NAT10. (2019). PubMed Central. [Link]
-
Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase. (2024). PubMed Central. [Link]
-
N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling. (2024). National Institutes of Health. [Link]
-
NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation. (2022). PubMed Central. [Link]
-
The role of NAT10 as a protein acetylase. Histone acetyl modification... (n.d.). ResearchGate. [Link]
-
NAT10-mediated RNA acetylation enhances HNRNPUL1 mRNA stability to contribute cervical cancer progression. (2023). PubMed. [Link]
-
N-Acetyltransferase 10 Promotes Micronuclei Formation to Activate the Senescence-Associated Secretory Phenotype Machinery in Colorectal Cancer Cells. (2020). National Institutes of Health. [Link]
-
Research progress on NAT10-mediated acetylation in normal development and disease. (n.d.). frontiersin.org. [Link]
-
NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells. (2023). PubMed. [Link]
-
Emerging roles of RNA ac4C modification and NAT10 in mammalian development and human diseases. (2023). PubMed. [Link]
-
NAT10: structure, catalytic function, regulation, and substrate... (n.d.). ResearchGate. [Link]
-
NAT10 - RNA cytidine acetyltransferase - Homo sapiens (Human). (n.d.). UniProt. [Link]
-
Targeting the acetyltransferase NAT10 corrects pathologies in human frontotemporal neurons and extends lifespan in an in vivo Drosophila tauopathy model. (2024). ResearchGate. [Link]
-
Roles and mechanisms of NAT10-mediated RNA acetylation in modulating the efficacy of immune checkpoint inhibitors. (n.d.). ResearchGate. [Link]
-
NAT10, a nucleolar protein, localizes to the midbody and regulates cytokinesis and acetylation of microtubules. (2009). PubMed. [Link]
-
Chemical inhibition of NAT10 corrects defects of laminopathic cells. (n.d.). PubMed Central. [Link]
-
NAT10-mediated ac4C modifications regulate glioblastoma progression. (2026). ResearchGate. [Link]
-
Research progress on NAT10-mediated acetylation in normal development and disease. (2025). PubMed. [Link]
-
NAT10 depletion decreases global histone acetylation. (a) Scheme used... (n.d.). ResearchGate. [Link]
-
NAT10 regulates mitotic cell fate by acetylating Eg5 to control bipolar spindle assembly and chromosome segregation. (n.d.). National Institutes of Health. [Link]
-
Human NAT10 Is an ATP-dependent RNA Acetyltransferase Responsible for N4-Acetylcytidine Formation in 18 S Ribosomal RNA (rRNA). (n.d.). PubMed Central. [Link]
-
Lysine 2-hydroxyisobutyrylation of NAT10 promotes cancer metastasis in an ac4C-dependent manner. (2023). PubMed Central. [Link]
-
Lysine 2-hydroxyisobutyrylation of NAT10 promotes cancer metastasis in an ac4C-dependent manner. (2023). PubMed. [Link]
-
NAT10-mediated RNA ac4C acetylation contributes to the myocardial infarction-induced cardiac fibrosis. (n.d.). ResearchGate. [Link]
-
NAT10-mediated ac4C modification of Lipin1 mRNA contributes to the pathogenesis of PWMI. (n.d.). PubMed Central. [Link]
-
Research progress on NAT10-mediated acetylation in normal development and disease. (2025). PubMed. [Link]
-
Remodelin targets NAT10 to improve nuclear shape and fitness of HGPS... (n.d.). ResearchGate. [Link]
-
NAT10-mediated N4-acetylcytidine (ac4C) modification of PIK3R2 mRNA promotes malignant progression of glioblastoma. (2025). ResearchGate. [Link]
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An In-Depth Technical Guide to the Click Chemistry Functionality of CAY10685
This guide provides a comprehensive technical overview of CAY10685, a versatile alkyne-containing probe, and its application in click chemistry for the study of biological systems. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of CAY10685's functionality, provides detailed experimental workflows, and offers insights into its application, particularly in the context of inhibiting lysine acetyltransferases and subsequent target identification.
Introduction: Unveiling CAY10685 - Beyond a Simple Inhibitor
CAY10685 is a cell-permeable analog of CPTH2, a known inhibitor of lysine acetyltransferases (KATs).[1][2] What sets CAY10685 apart is the strategic incorporation of a terminal alkyne moiety, transforming it from a mere inhibitor into a powerful chemical biology probe.[1][2] This alkyne group serves as a handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] Specifically, CAY10685 is designed to participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling researchers to covalently link it to azide-modified biomolecules within a complex biological environment.
The primary application of CAY10685 has been in the study of N-acetyltransferase 10 (NAT10) activity and its role in modulating chromatin organization, with implications for cancer and certain laminopathies.[1] By treating cells with CAY10685, researchers can inhibit NAT10 and subsequently use the alkyne handle to "click" on a reporter tag (e.g., a fluorophore or biotin) for visualization or pull-down experiments, thereby identifying the inhibitor's targets and downstream effects.
Table 1: Physicochemical Properties of CAY10685
| Property | Value |
| Formal Name | cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]-2-(2-propyn-1-yl)hydrazone |
| Molecular Formula | C₁₇H₁₆ClN₃S |
| Formula Weight | 329.8 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Storage | -20°C |
| Stability | ≥ 4 years |
| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 3 mg/ml |
Data sourced from Cayman Chemical product information.[1][2]
The Core Principle: Bioorthogonal Ligation via Click Chemistry
The utility of CAY10685 as a chemical probe is rooted in the principles of bioorthogonal chemistry. This field of chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The CuAAC reaction is a prime example of a bioorthogonal "click" reaction.
The overall workflow for utilizing CAY10685 involves two key steps:
-
Introduction of an Azide Moiety: Since the alkyne group on CAY10685 is its reactive handle, a complementary azide group must be introduced into the biological system of interest. This is typically achieved through metabolic labeling. For instance, to label newly synthesized proteins, cells can be cultured in a medium containing an amino acid analog bearing an azide group, such as L-azidohomoalanine (AHA), which is a surrogate for methionine.[4][5][6][7]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following treatment with CAY10685 and metabolic labeling with an azide-containing precursor, the CuAAC reaction is initiated. This reaction forms a stable triazole linkage between the alkyne on CAY10685 and the azide on the modified biomolecule.
Experimental Methodologies: A Step-by-Step Guide
The following protocols provide a general framework for utilizing CAY10685 in cell-based assays. Optimization may be required for specific cell types and experimental goals.
Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)
This protocol describes the incorporation of AHA into newly synthesized proteins in mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Azidohomoalanine hydrochloride (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency in complete medium.
-
Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1-2 hours to deplete intracellular methionine pools.
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with an optimized concentration of AHA (typically 25-50 µM). The optimal concentration and labeling time should be determined empirically for each cell line. Incubate for the desired labeling period (e.g., 4-24 hours).
-
Cell Lysis: After labeling, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing azide-modified proteins is now ready for the click reaction.
CAY10685 Treatment and In-Cell Click Chemistry
This protocol outlines the procedure for treating cells with CAY10685 followed by the CuAAC reaction to label the target proteins.
Materials:
-
AHA-labeled cell lysate (from section 3.1)
-
CAY10685
-
DMSO (for stock solution)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand[8]
-
Sodium ascorbate (freshly prepared)
-
Azide- or alkyne-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide)
Procedure:
-
CAY10685 Treatment: Prior to or concurrently with AHA labeling, treat the cells with the desired concentration of CAY10685. The effective concentration will depend on the cell type and experimental objective and should be determined through dose-response experiments.
-
Prepare Click Reaction Cocktail: The following is a general recipe for a click reaction cocktail. Volumes should be scaled as needed.
-
To 50 µL of protein lysate (1-5 mg/mL), add 100 µL of PBS.[9]
-
Add the azide-functionalized reporter tag to a final concentration of 20-50 µM.
-
Add THPTA or TBTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Vortex briefly to mix.
-
-
Initiate the Click Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.[8] Vortex to mix.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Downstream Analysis: The click-labeled proteins are now ready for downstream applications such as:
-
SDS-PAGE and Western Blotting: To visualize labeled proteins, a fluorescent reporter can be used.
-
Affinity Purification: If a biotin reporter was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.
-
Safety and Handling of Azide-Containing Reagents
Organic azides are energetic compounds and can be explosive. While the concentrations used in biological experiments are typically low, it is crucial to handle these reagents with care.
-
Handling: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.
-
Storage: Store azide-containing compounds at -20°C, protected from light.
-
Incompatible Materials: Avoid contact with strong acids, as this can form the highly toxic and explosive hydrazoic acid. Do not use metal spatulas to handle azides, as this can form shock-sensitive metal azides. Avoid halogenated solvents.
Conclusion and Future Perspectives
CAY10685 represents a sophisticated chemical tool that bridges the gap between pharmacology and chemical biology. Its dual functionality as a KAT inhibitor and a click-chemistry probe enables a multi-faceted approach to studying enzyme function and target engagement in a cellular context. The methodologies described in this guide provide a foundation for researchers to design and execute experiments aimed at elucidating the roles of lysine acetyltransferases in health and disease. As the field of chemical biology continues to evolve, the development and application of such versatile probes will undoubtedly accelerate the pace of drug discovery and our understanding of complex biological processes.
References
-
CAY10685 | CAS 1613116-16-7. Biomol.de. [Link]
-
Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. Cells. [Link]
-
Safe Handling of Azides. University of Pittsburgh. [Link]
-
CAY10685. Amsbio. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
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- 4. caymanchem.com [caymanchem.com]
- 5. isotope.com [isotope.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
A Researcher's Technical Guide to NAT10 Inhibition: A Comparative Analysis of CAY10685 and CPTH2
Foreword: Navigating the Landscape of NAT10 Inhibition
The N-acetyltransferase 10 (NAT10) enzyme, the sole known writer of N4-acetylcytidine (ac4C) on RNA, has emerged as a critical regulator of diverse cellular processes. Its dual functionality in acetylating both RNA and proteins places it at the nexus of epitranscriptomics and post-translational regulation, influencing everything from ribosome biogenesis and mRNA stability to DNA damage repair and cell cycle control.[1][2][3] Consequently, NAT10 has garnered significant interest as a therapeutic target in oncology and for conditions like Hutchinson-Gilford progeria syndrome.[2][4]
This guide provides an in-depth technical overview for researchers navigating the current landscape of small molecule inhibitors targeting NAT10, with a specific focus on CAY10685 and CPTH2. As we will explore, the quest for specific and reliable chemical probes for NAT10 is not without its complexities. A critical examination of the available tools is paramount for rigorous and reproducible scientific discovery. This document is structured to provide not just protocols, but also the scientific rationale and critical considerations necessary for robust experimental design and data interpretation.
Part 1: The Target - Understanding N-acetyltransferase 10 (NAT10)
NAT10 is a multifaceted enzyme with two primary catalytic activities:
-
RNA Cytidine Acetyltransferase: NAT10 is the only known enzyme responsible for installing the ac4C modification on various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[2][5] This modification can enhance mRNA stability and translation efficiency, thereby influencing the expression of key cellular proteins.[5][6]
-
Protein Lysine Acetyltransferase: NAT10 has also been shown to acetylate lysine residues on proteins such as histones, α-tubulin, and p53.[2] This activity implicates NAT10 in the regulation of chromatin structure, microtubule dynamics, and tumor suppression pathways.
The diverse functions of NAT10 are reflected in its involvement in a multitude of cellular signaling pathways. Inhibition of NAT10 has been shown to impact:
-
Wnt/β-catenin Pathway: NAT10 can regulate the stability of key components of this pathway, influencing cell proliferation and differentiation.[5][7]
-
NF-κB Signaling: This pathway, crucial for inflammatory and immune responses, can be modulated by NAT10 activity.[2][7]
-
DNA Damage Response and Cell Cycle Control: NAT10 plays a role in DNA replication and checkpoint control, making it a potential target for sensitizing cancer cells to DNA-damaging agents.[8][9]
Given its central role in cellular homeostasis, the development of specific inhibitors for NAT10 is of high scientific and therapeutic interest.
NAT10-Mediated Signaling Pathways
Caption: Simplified overview of NAT10 upstream regulation and downstream signaling pathways.
Part 2: The Inhibitors - A Comparative Analysis of CAY10685, CPTH2, and the Curious Case of Remodelin
The ideal chemical probe for studying an enzyme is potent, specific, and well-characterized. In the context of NAT10, the landscape of available inhibitors requires careful consideration.
A Cautionary Tale: The Re-evaluation of Remodelin
For a considerable time, Remodelin was widely regarded as a specific and potent inhibitor of NAT10.[1][4][10][11][12][13][14] However, a 2020 study published in ACS Medicinal Chemistry Letters presented compelling evidence suggesting that Remodelin may be a "cryptic assay interference chemotype" that does not directly inhibit NAT10-dependent cytidine acetylation in cellular assays.[12][15] Biophysical analyses failed to show a direct interaction between Remodelin and the NAT10 active site.[12][15] This finding underscores a critical principle in chemical biology: the activity of a compound in a primary screen does not guarantee its mechanism of action. Researchers using Remodelin should be aware of this controversy and interpret their results with caution, ideally validating their findings with genetic approaches such as siRNA or CRISPR-mediated knockout of NAT10.[12][15]
CPTH2: A Histone Acetyltransferase Inhibitor
CPTH2 (Cyclopentylidene-(4-(4ʹ-chlorophenyl)thiazol-2-yl)hydrazone) is primarily characterized as a histone acetyltransferase (HAT) inhibitor, with reported activity against Gcn5 and p300.[16] Its mechanism is thought to involve preventing the transfer of acetyl groups to histone proteins, leading to a more condensed chromatin structure.[16] While some databases may list CPTH2 as a NAT10 inhibitor, direct and robust evidence of its potent and specific inhibition of NAT10's cytidine acetyltransferase activity is not prominent in the current scientific literature. It is plausible that any observed effects on NAT10-related phenotypes could be due to off-target effects or its action on other acetyltransferases that indirectly influence NAT10 pathways.
CAY10685: A Clickable Analog with Reported NAT10 Activity
Comparative Summary of NAT10 Inhibitors
| Feature | CAY10685 | CPTH2 | Remodelin |
| Primary Target(s) | Reported as a NAT10 inhibitor; also a HAT inhibitor analog. | Gcn5 and p300 HATs.[16] | Initially reported as a potent and selective NAT10 inhibitor.[11] |
| Chemical Feature | Alkyne moiety for click chemistry.[15] | Thiazolyl-hydrazone core. | Thiazolyl-hydrazone core.[11] |
| Reported IC50 vs NAT10 | Not widely reported. | Not widely reported. | Not applicable due to questions of direct inhibition.[12][15] |
| Key Considerations | Lack of extensive public data on potency and selectivity for NAT10. The "clickable" feature is a significant advantage for target engagement studies. | Primarily a HAT inhibitor; its direct effect on NAT10 is not well-established. | Its specificity as a direct NAT10 inhibitor has been challenged. May act as an assay interference compound with off-target effects.[12][15] |
Part 3: Experimental Workflows for Assessing NAT10 Inhibition
Given the nuances of the available chemical probes, a multi-pronged approach combining in vitro and cellular assays is essential for validating NAT10 inhibition.
Experimental Workflow for Inhibitor Validation
Caption: A stepwise workflow for the validation of putative NAT10 inhibitors.
Protocol 1: In Vitro NAT10 Enzymatic Activity Assay
This biochemical assay directly measures the ability of a compound to inhibit the acetyltransferase activity of purified NAT10.
A. Reagents and Materials:
-
Recombinant human NAT10 protein
-
RNA substrate (e.g., a short synthetic RNA oligonucleotide containing cytidine)
-
Acetyl-CoA
-
NAT10 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Test compounds (CAY10685, CPTH2) dissolved in DMSO
-
Detection reagent (e.g., a kit that measures the production of CoA or uses a labeled acetyl-CoA)
-
384-well assay plates
-
Plate reader
B. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in NAT10 reaction buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant NAT10 and RNA substrate in NAT10 reaction buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound, followed by the NAT10 enzyme. Allow a brief pre-incubation (e.g., 15 minutes at room temperature).
-
Start the Reaction: Initiate the enzymatic reaction by adding Acetyl-CoA and the RNA substrate.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: Using a purified enzyme in a direct assay is the most definitive way to determine if a compound has a direct inhibitory effect on the target, independent of other cellular factors. This is a critical first step in validating a putative inhibitor.
Protocol 2: Cellular Assessment of Global ac4C Levels by Dot Blot
This assay provides a semi-quantitative measure of total ac4C levels in RNA isolated from cells treated with a potential NAT10 inhibitor.
A. Reagents and Materials:
-
Cell culture reagents
-
Test compounds (CAY10685, CPTH2)
-
Total RNA extraction kit
-
Nitrocellulose or nylon membrane
-
UV crosslinker
-
Methylene blue solution
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-ac4C antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
B. Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Ensure high-quality, intact RNA is obtained.
-
RNA Quantification: Determine the concentration of the extracted RNA.
-
Dot Blotting: a. Denature a known amount of total RNA (e.g., 1-2 µg) by heating at 95°C for 3 minutes, followed by immediate chilling on ice. b. Spot the denatured RNA onto a nitrocellulose membrane. Allow the spots to air dry. c. Crosslink the RNA to the membrane using a UV crosslinker.
-
Methylene Blue Staining: As a loading control, stain the membrane with methylene blue to visualize the spotted RNA and ensure equal loading.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for ac4C overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the dot intensities and normalize them to the methylene blue staining to determine the relative change in global ac4C levels upon inhibitor treatment.[17][18][19]
Self-Validating System: The inclusion of a loading control (methylene blue staining) and comparison to a vehicle-treated control are essential for validating the observed changes in ac4C levels.
Protocol 3: Target-Specific ac4C Analysis by RNA Immunoprecipitation (RIP)-qPCR
This technique allows for the quantification of ac4C modification on a specific mRNA of interest, providing a more targeted validation of NAT10 inhibition.
A. Reagents and Materials:
-
Cell culture and treatment reagents
-
RIP lysis buffer
-
Anti-ac4C antibody and IgG control antibody
-
Protein A/G magnetic beads
-
RNA purification kit
-
Reverse transcription reagents
-
qPCR primers for a known NAT10 target gene and a negative control gene
-
qPCR master mix and instrument
B. Procedure:
-
Cell Lysis and RNA Fragmentation: Treat cells with the inhibitor as described previously. Harvest and lyse the cells in RIP lysis buffer. Fragment the RNA to an appropriate size (e.g., 100-500 nucleotides).
-
Immunoprecipitation: a. Pre-clear the cell lysate with protein A/G beads. b. Incubate a portion of the lysate with an anti-ac4C antibody and another portion with an IgG control antibody overnight at 4°C. c. Add protein A/G magnetic beads to pull down the antibody-RNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound RNA.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using an RNA purification kit.
-
Input RNA: Purify RNA from a small fraction of the initial cell lysate to serve as an input control.
-
Reverse Transcription and qPCR: a. Reverse transcribe the immunoprecipitated RNA and the input RNA into cDNA. b. Perform qPCR using primers specific for a known NAT10-regulated mRNA and a negative control mRNA.
-
Data Analysis: Calculate the enrichment of the target mRNA in the ac4C-immunoprecipitated sample relative to the IgG control and normalize to the input. A decrease in enrichment upon inhibitor treatment indicates reduced ac4C modification of the target transcript.[10][20][21][22]
Authoritative Grounding: This protocol is based on established RIP methodologies and is a standard approach for analyzing specific RNA modifications.[10][20][21][22]
Part 4: Concluding Remarks and Future Directions
The study of NAT10 is a rapidly evolving field with immense potential for therapeutic innovation. However, as this guide has highlighted, progress is critically dependent on the availability and rigorous validation of specific chemical probes.
-
CAY10685 presents an intriguing tool, particularly due to its "clickable" functionality, which can be leveraged for definitive target engagement and identification studies. However, a thorough characterization of its potency and selectivity for NAT10 is a pressing need for the research community.
-
CPTH2 , while structurally related to CAY10685, should be used with caution as a NAT10 inhibitor, as its primary established role is in the inhibition of HATs. Any experiments utilizing CPTH2 to study NAT10 must include robust controls to differentiate between on-target and off-target effects.
-
The case of Remodelin serves as a powerful reminder of the importance of scientific skepticism and the need for orthogonal validation methods.[12][15]
Future research should focus on the development of novel, potent, and highly selective NAT10 inhibitors. The experimental workflows outlined in this guide provide a framework for the rigorous validation of such compounds. By employing a combination of in vitro enzymatic assays, cellular target engagement studies, and phenotypic analyses, researchers can confidently identify and characterize the next generation of NAT10 inhibitors, paving the way for a deeper understanding of its biological roles and its potential as a therapeutic target.
References
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Biological Function and Mechanism of NAT10 in Cancer. (2024). Cancer Innovation, 4(1), e154. [Link]
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Astor Scientific. (n.d.). Remodelin, Acetyl-transferase NAT10 inhibitor (TBI5085). Retrieved from [Link]
-
Houser, J. R., et al. (2021). Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation. ACS Medicinal Chemistry Letters, 12(6), 887–892. [Link]
-
NAT10 Is Involved in Cardiac Remodeling Through ac4C-Mediated Transcriptomic Regulation. (2023). Circulation Research, 133(11), 926-942. [Link]
-
The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression. (2023). Journal of Cellular and Molecular Medicine, 27(24), 3986-4003. [Link]
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Biological Function and Mechanism of NAT10 in Cancer. (2024). Cancer Innovation, 4(1), e154. [Link]
-
NAT10: structure, catalytic function, regulation, and substrate recognition. (2023). Cell & Bioscience, 13(1), 186. [Link]
-
The biological functions of Naa10. (2015). bioRxiv. [Link]
-
N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling. (2022). Science Advances, 8(2), eabl5742. [Link]
-
NAT10 Promotes Malignant Progression of Lung Cancer via the NF-κB Signaling Pathway. (2023). Journal of Oncology, 2023, 9923019. [Link]
-
Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication. (2022). International Journal of Molecular Sciences, 23(12), 6573. [Link]
-
Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer. (2020). Oncology Reports, 44(5), 2055-2065. [Link]
-
Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA. (2022). Cell Death & Disease, 13(1), 86. [Link]
-
Human NAT10 Is an ATP-dependent RNA Acetyltransferase Responsible for N4-Acetylcytidine Formation in 18 S Ribosomal RNA (rRNA). (2014). Journal of Biological Chemistry, 289(52), 35825-35832. [Link]
-
NAT10, an RNA acetyl cytidine transferase restrains ferroptosis in cancer cells by maintaining SLC7A11. (2022). bioRxiv. [Link]
-
NAT10, an RNA Cytidine Acetyltransferase, Regulates Ferroptosis in Cancer Cells. (2023). International Journal of Molecular Sciences, 24(3), 2394. [Link]
-
Amsbio. (n.d.). CAY10685. Retrieved from [Link]
-
NAT10-mediated mRNA N4-acetylcytidine modification promotes bladder cancer progression. (2022). Clinical and Translational Medicine, 12(5), e820. [Link]
-
Targeting NAT10 Inhibits Hepatocarcinogenesis via ac4C-Mediated SMAD3 mRNA Stability. (2023). ResearchGate. [Link]
-
Mechanisms of NAT10 as ac4C writer in diseases. (2023). Cell Communication and Signaling, 21(1), 183. [Link]
-
An in vivo screen identifies NAT10 as a master regulator of brain metastasis. (2023). bioRxiv. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (2022). Frontiers in Bioengineering and Biotechnology, 10, 989267. [Link]
-
Targeting NAT10 inhibits osteosarcoma progression via ATF4/ASNS-mediated asparagine biosynthesis. (2023). Journal of Experimental & Clinical Cancer Research, 42(1), 246. [Link]
-
Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (2019). International Journal of Molecular Sciences, 20(22), 5764. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (2024). Molecular Therapy - Nucleic Acids, 36, 102636. [Link]
-
GenomeWeb. (2018, April 2). Paper on Off-Target CRISPR Effects Pulled. Retrieved from [Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (2024). Molecular Therapy - Nucleic Acids, 36, 102636. [Link]
-
Acetylation of MORC2 by NAT10 regulates cell-cycle checkpoint control and resistance to DNA-damaging chemotherapy and radiotherapy in breast cancer. (2020). Nucleic Acids Research, 48(7), 3753–3769. [Link]
-
NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells. (2023). Nucleic Acids Research, 51(16), 8514–8531. [Link]
-
The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. Retrieved from [Link]
-
Research progress on NAT10-mediated acetylation in normal development and disease. (2024). Frontiers in Cell and Developmental Biology, 13, 1623276. [Link]
-
The Cytidine N-Acetyltransferase NAT10 Participates in Peripheral Nerve Injury-Induced Neuropathic Pain by Stabilizing SYT9 Expression in Primary Sensory Neurons. (2023). The Journal of Neuroscience, 43(1), 114-128. [Link]
-
NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells. (2023). Nucleic Acids Research, 51(16), 8514–8531. [Link]
-
Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. (2018). Nature Biomedical Engineering, 2(1), 38-47. [Link]
-
Research progress on NAT10-mediated acetylation in normal development and disease. (2024). Frontiers in Cell and Developmental Biology, 13, 1623276. [Link]
-
Variant-Aware, Off-Target Guide RNA Selection. (n.d.). MaxCyte. Retrieved from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10, 786. [Link]
-
The Cytidine N-Acetyltransferase NAT10 Promotes Thalamus Hemorrhage-Induced Central Poststroke Pain by Stabilizing Fn14 Expression in Thalamic Neurons. (2024). The Journal of Neuroscience, 44(19), e1998232024. [Link]
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The Discovery, Development, and Application of CAY10685 (Remodelin): A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of CAY10685, a compound also known in seminal literature as Remodelin. We delve into the scientific rationale underpinning its discovery as a "clickable" analog of the lysine acetyltransferase inhibitor CPTH2, its initial characterization as a potent inhibitor of N-acetyltransferase 10 (NAT10), and its pioneering application in correcting cellular defects associated with laminopathies. This document will detail the mechanism of action, provide validated experimental protocols for its use, and present a balanced perspective on its molecular targets, thereby equipping researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this chemical probe.
Introduction: The Genesis of CAY10685
The quest for chemical probes to dissect and manipulate cellular pathways is a cornerstone of modern biomedical research. The discovery of CAY10685 emerged from a phenotypic screen aimed at identifying small molecules capable of reversing the striking nuclear abnormalities characteristic of laminopathies, a group of genetic disorders caused by mutations in the LMNA gene. These pathologies, which include Hutchinson-Gilford progeria syndrome (HGPS), are marked by misshapen nuclei and disorganized chromatin.
Initial screening of compounds targeting histone deacetylases and lysine acetyltransferases (KATs) identified CPTH2, a known inhibitor of the yeast Gcn5p KAT, as a molecule that could restore a more normal nuclear morphology in lamin A/C-depleted cells. To create a tool for target identification and further cellular studies, a cell-active analog of CPTH2 was designed and synthesized: CAY10685. This new compound incorporated an alkyne moiety, rendering it "clickable" for bioorthogonal chemistry applications, a powerful technique for labeling and visualizing molecules in a complex biological environment.
Chemical Properties and Synthesis Overview
CAY10685 is formally known as cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]-2-(2-propyn-1-yl)hydrazone. Its design as a CPTH2 analog with an appended alkyne group was a strategic choice to enable its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry".
While the seminal publication by Larrieu et al. (2014) does not provide a detailed synthesis scheme for CAY10685 (Remodelin), subsequent work on a radiolabeled version, [11C]remodelin, indicates a synthetic route involving the reaction of a boron ester precursor with hydrogen [11C]cyanide.[1] This suggests a multi-step synthesis culminating in the formation of the thiazolyl-hydrazone scaffold.
Table 1: Physicochemical Properties of CAY10685
| Property | Value |
| Formal Name | cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]-2-(2-propyn-1-yl)hydrazone |
| CAS Number | 1613116-16-7 |
| Molecular Formula | C₁₇H₁₆ClN₃S |
| Molecular Weight | 329.8 g/mol |
| Appearance | Crystalline solid |
| Key Feature | Terminal alkyne group for click chemistry |
Mechanism of Action: From NAT10 Inhibition to Microtubule Reorganization
Initial Identification of NAT10 as the Target
A Paradigm Shift: Re-evaluation of Direct NAT10 Inhibition
It is crucial for scientific integrity to acknowledge the evolving understanding of a chemical probe's mechanism of action. A subsequent study by Patell et al. (2020) presented evidence that CAY10685 (Remodelin) may function as a cryptic pan-assay interference compound (PAIN) and does not directly inhibit NAT10-dependent cytidine acetylation in cells.[3] This research suggests that the observed cellular phenotypes may arise from off-target effects or a more complex mechanism than direct enzymatic inhibition. This highlights a critical consideration in the use of chemical probes: the potential for pleiotropic effects and the importance of ongoing validation of their proposed targets.
The Role of Microtubule Organization
The corrective effects of CAY10685 on the nuclear architecture of laminopathic cells have been linked to the reorganization of the microtubule network. Treatment with CAY10685 was shown to destabilize microtubules, which in turn alleviates the cytoskeletal forces exerted on the nucleus, allowing for a more regular shape. This effect on microtubules appears to be a key downstream consequence of the cellular perturbations induced by CAY10685, leading to the observed phenotypic rescue.
Caption: Proposed mechanism of action for CAY10685 (Remodelin).
Experimental Protocols
In Vitro NAT10 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and can be used to assess the potential inhibitory effects of compounds on NAT10 activity.
Materials:
-
Recombinant human NAT10 protein
-
NAT Assay Buffer
-
Acetyl-CoA
-
NAT Substrate (e.g., a specific oligonucleotide or peptide)
-
Fluorescent developing agent
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of CAY10685 in DMSO.
-
In a 96-well plate, add NAT Assay Buffer.
-
Add varying concentrations of CAY10685 to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add recombinant NAT10 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding a mixture of Acetyl-CoA and the NAT substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and add the fluorescent developing agent according to the manufacturer's instructions.
-
Incubate for a further 15-30 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths specific to the kit).
-
Calculate the percent inhibition for each concentration of CAY10685 relative to the vehicle control.
Cellular Viability Assay (XTT)
This assay determines the effect of CAY10685 on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest (e.g., HGPS patient-derived fibroblasts)
-
Complete cell culture medium
-
CAY10685
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well clear microplate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of CAY10685 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of CAY10685. Include untreated control wells.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the samples at 450-500 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In-Cell Click Chemistry for Visualization of CAY10685
This protocol allows for the visualization of CAY10685 localization within cells.
Caption: Experimental workflow for in-cell click chemistry with CAY10685.
Materials:
-
Cells cultured on coverslips
-
CAY10685
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (containing a copper(II) source, a reducing agent like sodium ascorbate, and a copper ligand)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cells with CAY10685 at the desired concentration and for the desired time.
-
Wash the cells with PBS and then fix with the fixative solution for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with the permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Prepare the click reaction cocktail by mixing the click reaction buffer, fluorescent azide, copper(II) sulfate, and reducing agent.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Data Summary
The following table summarizes the reported concentrations of CAY10685 (Remodelin) used in key cellular assays. It is important to note that the optimal concentration may vary depending on the cell type and experimental conditions.
Table 2: Exemplary Concentrations of CAY10685 in Cellular Assays
| Assay | Cell Type | Concentration Range | Reference |
| Nuclear Shape Correction | Lamin A/C-depleted U2OS | 10-20 µM | |
| Nuclear Shape Correction | HGPS fibroblasts | 10-20 µM | |
| Inhibition of Proliferation | Non-small cell lung cancer | Varies (e.g., up to 50 µM) | [4] |
| Chemosensitivity Testing | Osteosarcoma cells | 3.96 - 500 µM | [5] |
Conclusion and Future Directions
CAY10685 (Remodelin) remains a valuable chemical tool for studying cellular architecture and the pathways that govern it. Its discovery opened new avenues for investigating the molecular basis of laminopathies and the role of the cytoskeleton in maintaining nuclear integrity. The initial hypothesis of direct NAT10 inhibition has been challenged, underscoring the dynamic nature of scientific inquiry and the importance of rigorous validation of chemical probes.
Future research should focus on definitively elucidating the complete target profile of CAY10685 to better understand its mechanism of action. The "clickable" nature of this molecule provides a powerful handle for such studies, enabling advanced proteomics and chemical biology approaches for target identification. A deeper understanding of how CAY10685 modulates microtubule dynamics will be crucial in leveraging its therapeutic potential for laminopathies and potentially other diseases characterized by aberrant nuclear morphology and cellular mechanics.
References
-
Larrieu, D., Britton, S., Demir, M., et al. (2014). Chemical inhibition of NAT10 corrects defects of laminopathic cells. Science, 344(6183), 527-532. [Link]
-
The UniProt Consortium. (2023). NAT10 - RNA cytidine acetyltransferase - Homo sapiens (Human). UniProtKB. [Link]
-
Nishijima, K., et al. (2025). The N-acetyltransferase 10 inhibitor [11C]remodelin: synthesis and preliminary positron emission tomography study in mice. EJNMMI Radiopharmacy and Chemistry, 10(1), 6. [Link]
-
Wang, Z., et al. (2023). Screening the best concentration of Remodelin for NAT10 inhibition by targeting FNTB in osteosarcoma cells. Research Square. [Link]
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Patell, S. H., et al. (2020). Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation. ACS Chemical Biology, 15(8), 2009-2017. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Soriano, A., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ACS Chemical Biology, 5(4), 375-379. [Link]
-
Patell, S. H., et al. (2020). Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation. ACS Chemical Biology, 15(8), 2009-2017. [Link]
-
Larrieu, D., Britton, S., Demir, M., et al. (2014). Chemical inhibition of NAT10 corrects defects of laminopathic cells. Science, 344(6183), 527-532. [Link]
-
Science Alert. (n.d.). N-Acetyltransferase Activity Assay and Inhibitory Compounds Screening by Using Living Human Hepatoma HepaRG Cell Model. [Link]
-
Wang, Z., et al. (2022). Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA. Journal of Experimental & Clinical Cancer Research, 41(1), 345. [Link]
-
Li, Y., et al. (2024). Remodelin delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway. Cancer Medicine, 13(11), e7283. [Link]
-
Li, Y., et al. (2024). Remodelin delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway. Cancer Medicine, 13(11), e7283. [Link]
-
UniProt. (n.d.). NAT10 - RNA cytidine acetyltransferase - Homo sapiens (Human). [Link]
-
Henkin, G., et al. (2021). Microscopic interactions control a structural transition in active mixtures of microtubules and molecular motors. Proceedings of the National Academy of Sciences, 118(23), e2023243118. [Link]
-
Jou-LaLuckily, C., et al. (2024). Microtubule damage shapes the acetylation gradient. Nature Communications, 15(1), 1996. [Link]
-
Malea, P., et al. (2014). Effects of lead uptake on microtubule cytoskeleton organization and cell viability in the seagrass Cymodocea nodosa. Ecotoxicology and Environmental Safety, 104, 236-243. [Link]
-
Smiyun, G., et al. (2011). Hallmarks of Molecular Action of Microtubule Stabilizing Agents: EFFECTS OF EPOTHILONE B, IXABEPILONE, PELORUSIDE A, AND LAULIMALIDE ON MICROTUBULE CONFORMATION. The Journal of Biological Chemistry, 286(34), 29849-29858. [Link]
-
Xu, Z., et al. (2025). Targeting NAT10 attenuates homologous recombination via destabilizing DNA:RNA hybrids and overcomes PARP inhibitor resistance in cancers. RCSB PDB. [Link]
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- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to CAY10685 for Cellular Biology Research
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of CAY10685, a potent and valuable tool for investigating the G-protein coupled receptor 55 (GPR55). We will delve into the core mechanism of CAY10685 as a GPR55 antagonist, explore the intricate GPR55 signaling cascade, and present detailed, field-proven protocols for its application in fundamental cellular biology research. This document is designed to bridge the gap between theoretical knowledge and practical implementation, empowering researchers to confidently design, execute, and interpret experiments utilizing this compound.
Introduction: The Enigmatic GPR55 and the Need for Selective Probes
The G protein-coupled receptor 55 (GPR55) has emerged as a receptor of significant interest in various physiological and pathological processes, including cancer, pain, and inflammation.[1] Initially considered a putative cannabinoid receptor, GPR55 exhibits a low sequence homology to the classical CB1 and CB2 receptors and is now known to be activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI).[2] The pharmacology of GPR55 is complex; it is sensitive to a range of cannabinoid and non-cannabinoid ligands, and its signaling outcomes can be dependent on the specific ligand and cellular context.[3][4]
GPR55 activation triggers a cascade of intracellular events, primarily through coupling with Gαq and Gα12/13 proteins.[5][6][7] This leads to the activation of downstream effectors such as phospholipase C (PLC), RhoA, and subsequent mobilization of intracellular calcium and phosphorylation of the extracellular signal-regulated kinase (ERK).[2][6][7] Given its role in cellular proliferation and signaling, the ability to selectively modulate GPR55 activity is crucial for elucidating its biological functions and validating it as a therapeutic target.[8]
CAY10685, as a selective antagonist, serves as a critical chemical probe to dissect the GPR55 signaling pathway. By inhibiting the receptor, researchers can investigate the consequences of GPR55 blockade on cellular behavior, providing clarity on the receptor's role in health and disease. This guide will provide the foundational knowledge and practical protocols to effectively utilize CAY10685 in your research endeavors.
Section 1: CAY10685 - Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for accurate and reproducible experimental design. CAY10685 is a synthetic small molecule designed for stability and cell permeability.
| Property | Data | Source |
| Formal Name | cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]-2-(2-propyn-1-yl)hydrazone | Caymanchem |
| Molecular Formula | C₁₇H₁₆ClN₃S | Caymanchem |
| Molecular Weight | 329.8 g/mol | Caymanchem |
| Purity | ≥98% | Caymanchem |
| Formulation | A crystalline solid | Caymanchem |
| Storage | -20°C | Caymanchem |
| Stability | ≥ 4 years | Caymanchem |
| Solubility (Reported) | DMSO: 5 mg/mL; DMF: 10 mg/mL; Ethanol: 3 mg/mL | Caymanchem |
Note: While originally developed as a cell-active analog of a lysine acetyltransferase inhibitor, its utility as a GPR55 antagonist is a key application in cellular biology.[9][10]
Section 2: Mechanism of Action - Antagonism of the GPR55 Signaling Pathway
CAY10685 functions by competitively binding to the GPR55 receptor, thereby preventing its activation by agonists like LPI. This blockade inhibits the conformational change in the receptor required for G-protein coupling and the initiation of downstream signaling.
The canonical GPR55 signaling pathway, and the point of inhibition by CAY10685, can be visualized as follows:
Caption: The GPR55 signaling cascade and the inhibitory action of CAY10685.
By blocking the initial step of agonist binding, CAY10685 prevents the activation of Gαq and Gα13, thereby inhibiting the downstream production of second messengers like IP3 and the subsequent release of intracellular calcium.[1][6] Consequently, the activation of key signaling nodes such as PKC and ERK1/2 is attenuated.[2] This makes the measurement of intracellular calcium levels and ERK1/2 phosphorylation excellent readouts for assessing the antagonist activity of CAY10685.
Section 3: Experimental Protocols - A Practical Guide
The following protocols are designed to provide a robust framework for studying the effects of CAY10685 in a cell-based context. It is essential to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control agonist (e.g., LPI), to ensure the validity of the results.
Workflow Overview
A typical experimental workflow for characterizing CAY10685 involves cell culture, compound preparation, cell treatment, and a downstream functional assay.
Caption: General experimental workflow for assessing GPR55 antagonism.
Protocol: Preparation of CAY10685 Stock Solutions
Causality: Proper solubilization and storage are critical for maintaining the compound's activity. DMSO is a common solvent for hydrophobic molecules like CAY10685. Preparing a high-concentration stock allows for minimal solvent concentration in the final cell culture medium, reducing potential vehicle-induced artifacts.
-
Reconstitution : Briefly centrifuge the vial of CAY10685 to ensure all solid is at the bottom.
-
Stock Solution (10 mM) : Based on the molecular weight of 329.8 g/mol , add the appropriate volume of high-purity, anhydrous DMSO to create a 10 mM stock solution. For example, to 1 mg of CAY10685, add 303.2 µL of DMSO.
-
Solubilization : Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquoting & Storage : Aliquot the 10 mM stock into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is stable for an extended period under these conditions.[9]
-
Working Solutions : On the day of the experiment, thaw an aliquot and prepare serial dilutions in serum-free culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should ideally be kept below 0.1% to minimize toxicity.
Protocol: Inhibition of LPI-Induced ERK1/2 Phosphorylation (Western Blot)
Causality: ERK1/2 phosphorylation is a key downstream event of GPR55 activation.[2] A Western blot allows for the specific detection and quantification of the phosphorylated (active) form of ERK1/2 relative to the total amount of ERK1/2 protein. This protocol validates CAY10685's mechanism by demonstrating its ability to block an agonist-induced signaling event.[2][5]
-
Cell Seeding : Seed GPR55-expressing cells (e.g., U2OS or HEK293 stably expressing human GPR55) into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation : Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 4-12 hours. This crucial step reduces basal levels of ERK phosphorylation, enhancing the signal-to-noise ratio of the agonist-induced response.[2]
-
Antagonist Pre-incubation : Prepare working solutions of CAY10685 at various concentrations (e.g., 10 nM to 10 µM) in serum-free medium. Aspirate the medium from the cells and add the CAY10685 solutions. Include a vehicle control (medium with the same final DMSO concentration). Incubate for 30 minutes at 37°C.[5]
-
Agonist Stimulation : Add the GPR55 agonist LPI to each well to a final concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response, typically in the 1-5 µM range, which should be determined empirically for your cell system). Do not add LPI to a negative control well. Incubate for 5-15 minutes at 37°C (the optimal time should be determined via a time-course experiment).
-
Cell Lysis : Immediately stop the reaction by placing the plate on ice and aspirating the medium. Wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification : Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation : Normalize the protein concentration for all samples. Add 2x Laemmli sample buffer to an equal amount of protein (e.g., 20 µg) from each sample. Boil at 95°C for 5 minutes.[12]
-
SDS-PAGE and Transfer : Load the samples onto an SDS-polyacrylamide gel, perform electrophoresis to separate proteins by size, and then transfer the proteins to a PVDF membrane.[11][12]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.[11]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane 3-5 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3-5 times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing : To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Data Analysis : Quantify the band intensities using densitometry software. For each sample, calculate the ratio of phospho-ERK to total-ERK. Plot the normalized phospho-ERK signal against the concentration of CAY10685 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Inhibition of LPI-Induced Calcium Mobilization
Causality: GPR55 coupling to Gαq activates PLC, which generates IP3, leading to the release of calcium from the endoplasmic reticulum.[1][6] This transient increase in intracellular calcium is a rapid and robust indicator of receptor activation. This assay measures the ability of CAY10685 to block this proximal signaling event in real-time.
-
Cell Seeding : Seed GPR55-expressing cells into a 96-well, black-walled, clear-bottom assay plate at a density of 40,000-80,000 cells per well in 100 µL of growth medium. Incubate overnight to allow for cell attachment.[6]
-
Dye Loading : Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye extrusion from the cells.
-
Incubation : Aspirate the growth medium from the cells and add 100 µL of the dye loading buffer to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Washing : Gently wash the cells 2-3 times with an assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye. Leave 100 µL of assay buffer in each well.
-
Compound Preparation : Prepare 2x concentrated solutions of CAY10685 and LPI in the assay buffer.
-
Assay Measurement :
-
Place the cell plate into a fluorescence microplate reader equipped with an automated injector, set to the appropriate excitation/emission wavelengths for the chosen dye (e.g., ~485 nm Ex / ~525 nm Em for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Antagonist Mode : Inject 100 µL of the 2x CAY10685 solutions (or vehicle) into the wells and incubate for a set period (e.g., 10-20 minutes) inside the reader.
-
Following the pre-incubation, inject the 2x LPI solution (at its EC₈₀ concentration) and immediately begin measuring the fluorescence intensity every 1-2 seconds for 1-3 minutes to capture the transient calcium peak.
-
-
Data Analysis : The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the concentration of CAY10685 and fit the data to determine the IC₅₀.
Section 4: Data Interpretation and Troubleshooting
-
Determining IC₅₀ : The half-maximal inhibitory concentration (IC₅₀) is a key metric of antagonist potency. It represents the concentration of CAY10685 required to inhibit 50% of the maximal response induced by the agonist. This value is derived from the dose-response curve.
-
Specificity : To confirm that the observed effects are GPR55-mediated, perform control experiments using a parental cell line that does not express GPR55. CAY10685 should not inhibit the background or non-specific responses in these cells.
-
Troubleshooting - No Inhibition :
-
Verify the activity of the LPI agonist.
-
Confirm GPR55 expression in your cell line.
-
Check the integrity and concentration of the CAY10685 stock solution.
-
Optimize the pre-incubation time with CAY10685.
-
-
Troubleshooting - High Background in p-ERK Assay :
-
Ensure the serum starvation step is adequate.
-
Include phosphatase inhibitors in the lysis buffer and keep samples on ice at all times.
-
Use a BSA-based blocking buffer for the immunoblot.[11]
-
Conclusion
CAY10685 is a powerful chemical tool for the pharmacological interrogation of GPR55. By providing selective antagonism, it allows for the precise dissection of GPR55-mediated signaling pathways in a variety of cellular contexts. The protocols detailed in this guide for assessing ERK phosphorylation and calcium mobilization offer robust and reproducible methods for characterizing the inhibitory activity of CAY10685 and, by extension, for investigating the fundamental roles of GPR55 in cellular biology. Adherence to the principles of causality and the inclusion of rigorous controls, as outlined herein, will empower researchers to generate high-quality, interpretable data, advancing our understanding of this important receptor.
References
-
Henstridge, C. M., Balenga, N. A. B., Schröder, R., Kargl, J. K., Platzer, W., Martini, L., Arthur, S., Penman, J., Whistler, J. L., & Waldhoer, M. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British Journal of Pharmacology, 160(3), 604–614. [Link]
-
Kargl, J., Balenga, N. A., Platzer, W., Martini, L., Whistler, J. L., & Waldhoer, M. (2012). The GPR55 antagonist ML-193 reveals novel GPR55-mediated effects in human and murine T cells. British Journal of Pharmacology, 165(8), 2614–2625. [Link]
-
Yin, H., Chu, A., Li, W., Wang, B., Shelton, F., Otero, F., Nguyen, T., Caldwell, J. S., & Chen, Y. (2009). Lipid G protein-coupled receptor GPR55 activation induces Gene expression and promotes tumor growth in colon cancer. Oncogene, 28(39), 3431–3440. [Link]
-
Lauckner, J. E., Jensen, J. B., Chen, H. Y., Lu, H. C., Hille, B., & Mackie, K. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences, 105(7), 2699–2704. [Link]
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Ryberg, E., Larsson, N., Sjögren, S., Hjorth, S., Hermansson, N. O., Leonova, J., Elebring, T., Nilsson, K., Drmota, T., & Greasley, P. J. (2007). The orphan receptor GPR55 is a novel cannabinoid receptor. British Journal of Pharmacology, 152(7), 1092–1101. [Link]
-
Shashank, R., & Mishra, R. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 132, 287-300. [Link]
-
Amsbio. (n.d.). CAY10685, AMS.T35820-25-MG. Retrieved January 16, 2026, from [Link]
-
Kapur, A., Zhao, P., Sharir, H., Bai, Y., Caron, M. G., Barak, L. S., & Abood, M. E. (2009). Atypical G protein-coupled receptor GPR55 is activated by the CB1 receptor inverse agonist AM251. Journal of Biological Chemistry, 284(43), 29817–29827. [Link]
-
Wikipedia. (2023, November 29). GPR55. In Wikipedia. [Link]
-
Heynen-Genel, S., et al. (2010). Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Piñeiro, R., & Falasca, M. (2012). Lysophosphatidylinositol signalling: new players in the GPR55 field. British Journal of Pharmacology, 165(8), 2441–2450. [Link]
-
Staton, P. C., Hatcher, J. P., Walker, D. J., Morrison, A. D., St-Gallay, S. A., Reavill, C., & Chessell, I. P. (2008). The putative cannabinoid receptor GPR55 plays a role in mechanical hyperalgesia associated with inflammatory and neuropathic pain. Pain, 139(1), 225–236. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 16, 2026, from [Link]
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- 3. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 5. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
Methodological & Application
Visualizing Acetyltransferase Dynamics in Live Cells: An Application Guide for CAY10685-Mediated Click Chemistry Imaging
This guide provides a comprehensive protocol for the use of CAY10685, a cell-permeable, alkyne-functionalized analog of the lysine acetyltransferase (KAT) inhibitor CPTH2, in live-cell imaging applications. By leveraging the power of bioorthogonal click chemistry, researchers can visualize the subcellular localization and dynamics of proteins targeted by this inhibitor, offering novel insights into epigenetic regulation and other cellular processes modulated by lysine acetylation.
Scientific Foundation: The Convergence of Bioorthogonal Chemistry and Epigenetic Probes
The study of protein function in its native cellular environment is paramount to understanding complex biological systems. Traditional methods often rely on genetic tagging with fluorescent proteins, which can sometimes interfere with the natural function and localization of the protein of interest due to their size.[1][2] Bioorthogonal chemistry offers a powerful alternative, enabling the labeling of biomolecules with small, non-perturbing chemical handles that can be subsequently visualized through highly specific chemical reactions that do not interfere with native cellular processes.[3][4][5]
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is one such bioorthogonal reaction.[6][7] It involves the rapid and specific ligation of an alkyne and an azide to form a stable triazole linkage. CAY10685 is ingeniously designed with a terminal alkyne group, allowing it to act as a chemical reporter. Once introduced into live cells, it can interact with its target lysine acetyltransferases. Following this, a fluorescently-labeled azide can be introduced to "click" onto the alkyne handle of CAY10685, effectively tagging the target proteins for visualization by fluorescence microscopy.
A critical consideration in live-cell CuAAC is the potential cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species (ROS).[8][9][10] This protocol incorporates the use of a copper-chelating ligand, Tris-(hydroxypropyltriazolylmethyl)amine (THPTA), which both accelerates the reaction and sequesters the copper ion, significantly mitigating its toxic effects and preserving cell health.[6][7]
Experimental Workflow at a Glance
The overall experimental procedure involves three key stages: cellular labeling with CAY10685, the in-situ click reaction with a fluorescent azide, and finally, live-cell imaging.
Caption: Experimental workflow for CAY10685-mediated live-cell imaging.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number | Storage |
| CAY10685 | Amsbio | AMS.T35820 | -20°C |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | C1297 | Room Temp |
| THPTA | Sigma-Aldrich | 762342 | Room Temp |
| Sodium Ascorbate | Sigma-Aldrich | A4034 | 4°C |
| Fluorescent Azide (e.g., AF488 Azide) | Thermo Fisher Scientific | A10266 | -20°C |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | Gibco | 4°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Gibco | -20°C |
| Penicillin-Streptomycin | Thermo Fisher Scientific | Gibco | -20°C |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | Gibco | Room Temp |
| Hoechst 33342 | Thermo Fisher Scientific | H3570 | 4°C |
Step-by-Step Protocol
Step 1: Cell Culture and Plating
-
Culture your cells of interest in their recommended complete medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
For imaging, seed the cells onto imaging-grade glass-bottom dishes or multi-well plates. The optimal cell density should be determined to ensure sub-confluent monolayers at the time of imaging.
Step 2: Cellular Labeling with CAY10685
Rationale: This step allows the cell-permeable CAY10685 to enter the cells and bind to its target lysine acetyltransferases.
-
Prepare a stock solution of CAY10685 in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the CAY10685 stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended, but should be optimized for your specific cell line and experimental goals.
-
Remove the existing medium from the cells and replace it with the CAY10685-containing medium.
-
Incubate the cells for a period of 1 to 4 hours at 37°C. The optimal incubation time will depend on the kinetics of CAY10685 uptake and binding.
Step 3: The In-Situ Click Reaction
Rationale: This step covalently attaches a fluorescent probe to the alkyne handle of CAY10685 that is bound to its target proteins. The use of a freshly prepared click reaction cocktail is crucial for efficient labeling.
-
Prepare Stock Solutions:
-
Copper(II) Sulfate: 50 mM in deionized water.
-
THPTA: 250 mM in deionized water.
-
Fluorescent Azide: 10 mM in DMSO.
-
Sodium Ascorbate: 500 mM in deionized water (prepare this solution fresh immediately before use).
-
-
Prepare the Click Reaction Cocktail (for 1 mL of labeling medium):
-
In a microcentrifuge tube, combine the following in order:
-
950 µL of pre-warmed, serum-free cell culture medium.
-
2 µL of 50 mM CuSO₄ (final concentration: 100 µM).
-
2 µL of 250 mM THPTA (final concentration: 500 µM).
-
1-5 µL of 10 mM Fluorescent Azide (final concentration: 10-50 µM).
-
10 µL of 500 mM Sodium Ascorbate (final concentration: 5 mM).
-
-
Gently mix the cocktail. The solution should be used immediately.
-
-
Perform the Click Reaction:
-
Aspirate the CAY10685-containing medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Step 4: Washing and Imaging
-
Aspirate the click reaction cocktail from the cells.
-
Wash the cells three times with pre-warmed PBS to remove unreacted reagents.
-
(Optional) For nuclear counterstaining, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature.
-
Wash the cells once more with PBS.
-
Replace the PBS with fresh, pre-warmed complete cell culture medium or an appropriate imaging buffer.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for your chosen fluorophore and Hoechst 33342.
The Chemistry Behind the Image
The core of this technique is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The alkyne on CAY10685 reacts with the azide on the fluorescent probe in the presence of a copper(I) catalyst to form a stable triazole ring.
Caption: The CuAAC "click" reaction mechanism.
Troubleshooting and Expert Insights
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescent Signal | Inefficient CAY10685 labeling | Optimize CAY10685 concentration and incubation time. |
| Inactive click reaction cocktail | Always use freshly prepared sodium ascorbate solution. Ensure proper concentrations of all click reagents. | |
| Low abundance of target protein | Consider cell lines with higher expression of the target lysine acetyltransferases. | |
| High Background Fluorescence | Non-specific binding of the fluorescent azide | Decrease the concentration of the fluorescent azide. Increase the number of wash steps after the click reaction. |
| Autofluorescence | Image cells that have not been treated with the fluorescent probe to establish a baseline for autofluorescence. | |
| Cell Death or Stress | Copper toxicity | Ensure the correct ratio of THPTA to CuSO₄ (5:1 is recommended).[6][7] Reduce the incubation time for the click reaction. |
| Reagent concentration too high | Titrate down the concentrations of CAY10685 and the click reaction components. |
A Note on Controls: To ensure the specificity of your signal, it is essential to include proper controls. A key control is to perform the click reaction on cells that have not been pre-incubated with CAY10685. This will reveal any non-specific labeling by the fluorescent azide.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie International Edition, 48(51), 9879–9883. [Link]
-
Soriano del Amo, D., Wang, W., Jiang, H., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne–Azide Click Chemistry. ACS Chemical Biology, 5(10), 923-928. [Link]
-
Wei, L., Hu, F., Chen, Z., Shen, Y., Zhang, L., & Min, W. (2016). Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational tags. Accounts of Chemical Research, 49(8), 1494-1502. [Link]
-
Min Lab, Columbia University. Bioorthogonal chemical imaging. [Link]
-
Wikipedia. Bioorthogonal chemistry. [Link]
-
Nikić, I., & Lemke, E. A. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society, 137(33), 10585–10593. [Link]
-
Li, S., Wang, L., Yu, F., Zhu, Z., Shobaki, D., Chen, H., ... & Cai, C. (2017). Copper-catalyzed click reaction on/in live cells. Chemical Science, 8(2), 1073-1079. [Link]
-
Li, S., Wang, L., Yu, F., Zhu, Z., Shobaki, D., Chen, H., ... & Cai, C. (2017). Copper-catalyzed click reaction on/in live cells. Chemical Science, 8(2), 1073-1079. [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Nikić, I., Plass, T., Schraidt, O., Szymański, J., Briggs, J. A., Schultz, C., & Lemke, E. A. (2014). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 53(8), 2245–2249. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Zhao, Z., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20388. [Link]
-
JoVE. (2022). Fluorescent Labeling of COS-7 Expressing SNAP-tag Fusion Proteins for Live Cell Imaging. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(44), 17993–18001. [Link]
-
Li, J., & Zhang, W. (2020). Fluorescent Labeling of Proteins of Interest in Live Cells. ACS Chemical Biology, 15(6), 1395–1406. [Link]
-
Kennedy, D. C., et al. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. Journal of the American Chemical Society, 133(44), 17993–18001. [Link]
-
Zhao, Z., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20388. [Link]
-
Amsbio. CAY10685. [Link]
-
Neirynck, P., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(10), 5655–5739. [Link]
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]
-
Baskin, J. M., et al. (2007). Cu-Free Click Dynamic in Vivo Imaging. Scribd. [Link]
-
Uttamapinant, C., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 767851. [Link]
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Application Notes and Protocols for CAY10685-Based Proteomics
Introduction: Unveiling the Targets of CAY10685 through Chemical Proteomics
CAY10685 is a potent, cell-permeable chemical probe designed to investigate the function and targets of lysine acetyltransferases. As a derivative of the known N-acetyltransferase 10 (NAT10) inhibitor, CPTH2, CAY10685 is an invaluable tool for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for identifying enzyme targets in their native cellular environment.[1][2] CAY10685's structure incorporates a terminal alkyne group, which serves as a bioorthogonal handle for "click" chemistry. This allows for the covalent attachment of a reporter tag, such as biotin, enabling the enrichment and subsequent identification of CAY10685-bound proteins by mass spectrometry.[3]
The primary known target of CAY10685 is N-acetyltransferase 10 (NAT10), a unique enzyme with dual functionality, acting as both a protein lysine acetyltransferase and an RNA cytidine acetyltransferase.[4][5][6] NAT10 is implicated in a multitude of cellular processes, including ribosome biogenesis, DNA damage response, and the regulation of gene expression through mRNA stability and translation.[7][8] Dysregulation of NAT10 has been linked to various diseases, including cancer and progeria.[9][10] By employing CAY10685 in a chemical proteomics workflow, researchers can elucidate the full spectrum of its cellular interactome, confirm its engagement with NAT10, and potentially uncover novel off-targets, thereby providing a deeper understanding of its biological effects.
This application note provides a detailed experimental workflow for utilizing CAY10685 to perform activity-based protein profiling in cultured cells. The protocols herein are designed to guide researchers from initial cell treatment and lysis through to sample preparation for mass spectrometry-based protein identification.
Experimental Workflow Overview
The CAY10685-based proteomics workflow is a multi-step process designed to specifically label, enrich, and identify the protein targets of this probe. The overall strategy is depicted in the diagram below.
Caption: CAY10685 experimental workflow diagram.
Detailed Protocols
Part 1: In-Cell Labeling with CAY10685
This protocol describes the treatment of cultured mammalian cells with CAY10685 to label its protein targets within a native cellular context.
Rationale: Performing the labeling in live cells is crucial to ensure that the probe interacts with proteins in their correct conformational and functional state, within their native subcellular compartments. The concentration and incubation time are critical parameters that require optimization to achieve sufficient labeling of the target while minimizing off-target effects and cellular toxicity.[11]
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question)
-
Complete cell culture medium
-
CAY10685 (Cayman Chemical or other supplier)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell scrapers
-
15 mL conical tubes
Protocol:
-
Cell Seeding: Seed cells in a 10 cm or 15 cm culture dish to reach 80-90% confluency on the day of the experiment. The number of cells required will depend on the abundance of the target protein and the efficiency of the subsequent enrichment steps. A typical starting point is 1-5 x 10^7 cells per condition.
-
CAY10685 Stock Solution: Prepare a 10 mM stock solution of CAY10685 in DMSO. Store at -20°C for long-term use.
-
Cell Treatment:
-
On the day of the experiment, dilute the CAY10685 stock solution in pre-warmed complete culture medium to the desired final concentration. Note: The optimal concentration of CAY10685 should be determined empirically. A starting range of 1-10 µM is recommended based on similar activity-based probes.[12] A concentration-response experiment is advised to identify a concentration that provides good target labeling without inducing significant cytotoxicity.
-
As a negative control, prepare a vehicle-only treatment by adding the same volume of DMSO to the culture medium.
-
Remove the existing medium from the cells and replace it with the CAY10685-containing medium or the vehicle control medium.
-
Incubate the cells for a predetermined time. Note: The optimal incubation time should also be determined empirically. A starting point of 1-4 hours is recommended. A time-course experiment can help determine the point of maximal target engagement.
-
-
Cell Harvest:
-
After incubation, place the culture dishes on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS to the dish and gently scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled 15 mL conical tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, leaving the cell pellet. The cell pellet can be stored at -80°C or used immediately for lysis.
-
Part 2: Cell Lysis and Protein Quantification
This protocol describes the lysis of CAY10685-labeled cells to generate a soluble proteome for downstream click chemistry.
Rationale: The choice of lysis buffer is critical to solubilize proteins effectively while preserving the covalent bond between CAY10685 and its targets. A non-denaturing lysis buffer is often preferred to maintain protein complexes, although this may be less critical for ABPP. The protein concentration of the lysate must be accurately determined to ensure equal protein input for the click reaction.
Materials:
-
Cell pellet from Part 1
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche)
-
BCA Protein Assay Kit (Thermo Fisher Scientific) or equivalent
-
Microcentrifuge tubes
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 500 µL for a pellet from a 10 cm dish).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (soluble proteome) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples to a final concentration of 1-2 mg/mL with lysis buffer.
-
Part 3: Click Chemistry for Biotin Tagging
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne handle of CAY10685-labeled proteins.
Rationale: The CuAAC reaction is a highly efficient and specific bioorthogonal ligation that forms a stable triazole linkage between the alkyne on the probe and an azide-functionalized biotin tag.[13] The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), enhances the reaction efficiency and protects proteins from copper-mediated damage.[14]
Materials:
-
Normalized cell lysate (1-2 mg/mL) from Part 2
-
Biotin-PEG3-Azide (Vector Labs, Lumiprobe, or other supplier)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Stock Solutions:
-
Biotin-PEG3-Azide: 10 mM in DMSO
-
TCEP: 50 mM in water (prepare fresh)
-
THPTA: 50 mM in water
-
CuSO₄: 50 mM in water
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
Protocol:
-
Prepare Click-Chemistry Reaction Mix: For each 1 mg of protein in the lysate, prepare the reaction mix in the following order. It is recommended to prepare a master mix if processing multiple samples.
-
To 1 mL of lysate (containing 1 mg of protein), add 2 µL of the 10 mM Biotin-PEG3-Azide stock solution (final concentration: 20 µM).
-
Add 20 µL of the 50 mM TCEP stock solution (final concentration: 1 mM). TCEP is a reducing agent that helps to keep the copper in its active Cu(I) state.
-
Add 6 µL of the 50 mM THPTA stock solution (final concentration: 300 µM).
-
Add 2 µL of the 50 mM CuSO₄ stock solution (final concentration: 100 µM).
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add 10 µL of the 100 mM sodium ascorbate stock solution (final concentration: 1 mM) to initiate the click reaction. Sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
Vortex the reaction mixture immediately.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
Part 4: Enrichment of Biotinylated Proteins
This protocol describes the affinity purification of biotinylated proteins using streptavidin-coated magnetic beads.
Rationale: The extremely high affinity of the biotin-streptavidin interaction allows for the specific capture of biotin-tagged proteins and stringent washing to remove non-specifically bound proteins, thereby enriching for the targets of CAY10685.[15]
Materials:
-
Click-reacted lysate from Part 3
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1, Thermo Fisher Scientific)
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 4 M Urea in 100 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: 50 mM Ammonium Bicarbonate in water
-
Magnetic rack
Protocol:
-
Bead Preparation:
-
For each 1 mg of protein lysate, use approximately 50 µL of streptavidin bead slurry.
-
Transfer the required volume of beads to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer 1.
-
-
Protein Binding:
-
Add the click-reacted lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads sequentially with 1 mL of the following buffers, with a 5-minute incubation for each wash:
-
Two washes with Wash Buffer 1.
-
Two washes with Wash Buffer 2.
-
Three washes with Wash Buffer 3.
-
-
After the final wash, carefully remove all of the supernatant.
-
Part 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol describes the on-bead tryptic digestion of the enriched proteins to generate peptides for mass spectrometry analysis.
Rationale: On-bead digestion is a streamlined method that minimizes sample loss by performing the enzymatic digestion directly on the beads.[4][16] The resulting peptides are then desalted to remove contaminants that can interfere with mass spectrometry analysis.
Materials:
-
Protein-bound beads from Part 4
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
-
Trypsin, sequencing grade (e.g., Promega)
-
50 mM Ammonium Bicarbonate
-
Formic acid
-
C18 desalting spin tips (e.g., Pierce™ C18 Spin Tips, Thermo Fisher Scientific)
-
Acetonitrile (ACN)
Protocol:
-
Reduction and Alkylation:
-
Resuspend the beads in 50 µL of Reduction Buffer.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add 50 µL of Alkylation Buffer and incubate in the dark at room temperature for 20 minutes.
-
-
Tryptic Digestion:
-
Wash the beads twice with 200 µL of 50 mM Ammonium Bicarbonate.
-
Resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate.
-
Add 1 µg of trypsin to the bead suspension.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Cleanup:
-
The next day, centrifuge the tube briefly and place it on a magnetic rack.
-
Transfer the supernatant containing the digested peptides to a new tube.
-
Acidify the peptides by adding formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Elute the peptides in a solution of 50-80% ACN with 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge. The dried peptides can be stored at -80°C until LC-MS/MS analysis.
-
Data Presentation and Analysis
The final output of this workflow is a list of proteins identified and quantified by mass spectrometry. The data should be presented in a clear and organized table, allowing for easy comparison between the CAY10685-treated sample and the vehicle control.
Table 1: Example of a Quantitative Proteomics Data Table
| Protein ID (UniProt) | Gene Name | Protein Description | Log2 Fold Change (CAY10685/Control) | p-value | # Unique Peptides |
| Q9H0A0 | NAT10 | N-acetyltransferase 10 | 5.2 | <0.001 | 15 |
| P0DPI2 | UBE2N | Ubiquitin-conjugating enzyme E2 N | 3.8 | 0.005 | 8 |
| Q13547 | HDAC1 | Histone deacetylase 1 | 0.2 | 0.85 | 12 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | -0.1 | 0.92 | 20 |
Data Analysis Considerations:
-
Protein Identification and Quantification: The raw mass spectrometry data should be processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to perform label-free quantification (LFQ) or reporter ion-based quantification if using isobaric tags (e.g., TMT).[17]
-
Statistical Analysis: A statistical test (e.g., t-test) should be performed to identify proteins that are significantly enriched in the CAY10685-treated sample compared to the control. A combination of a fold-change threshold (e.g., >2) and a p-value threshold (e.g., <0.05) is typically used to define "hits".
-
Target Validation: The primary target, NAT10, should be highly and significantly enriched. Other potential hits should be validated using orthogonal methods, such as Western blotting or targeted proteomics. A competitive profiling experiment, where cells are co-incubated with CAY10685 and an excess of a non-alkyne-tagged inhibitor, can be used to confirm specific binding.[12]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low protein yield after lysis | Incomplete cell lysis. | Increase the volume of lysis buffer or sonicate the lysate on ice. |
| No or weak signal for known target (NAT10) | Suboptimal probe concentration or incubation time. | Perform a dose-response and time-course experiment to optimize labeling conditions. |
| Inefficient click reaction. | Ensure that all click chemistry reagents are fresh, especially sodium ascorbate and TCEP. | |
| Inefficient enrichment. | Ensure that the binding capacity of the streptavidin beads is not exceeded. | |
| High background of non-specific proteins | Insufficient washing after enrichment. | Increase the number and stringency of the wash steps. |
| Non-specific binding of the probe. | Lower the concentration of CAY10685 used for cell treatment. |
Conclusion
This application note provides a comprehensive and detailed workflow for the identification of protein targets of the chemical probe CAY10685 using an activity-based protein profiling approach. By following these protocols, researchers can confidently identify and quantify the cellular interactome of CAY10685, providing valuable insights into its mechanism of action and biological function. As with any chemical proteomics experiment, careful optimization of key parameters and orthogonal validation of potential hits are crucial for generating high-quality, reproducible data.
References
-
Activity-based protein profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Curr Protoc Mol Biol. 2010;Chapter 10:Unit 10.24. [Link]
-
The NAT10 Gene: Function, Mechanism, and Advances in Cancer, Aging, and Viral Infections. Elabscience. [Link]
-
Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond. Journal of Translational Medicine. [Link]
-
On-bead Tryptic Digetion Protocol. Michigan State University. [Link]
-
Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase. Journal of Molecular Medicine. [Link]
-
Recent Advances on the Structure and Function of RNA Acetyltransferase Kre33/NAT10. Biomolecules. [Link]
-
Click Chemistry in Proteomic Investigations. Molecular & Cellular Proteomics. [Link]
-
NAT10 promotes cancer metastasis by modulating p300/CBP activity through chromatin-associated tRNA. bioRxiv. [Link]
-
Biotin-streptavidin based purification guide lines. The Rockefeller University. [Link]
-
Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science. [Link]
-
Nat10 maintains the homeostasis of pluripotent and 2-cell-like states in mouse embryonic stem cells through mRNA cytidine acetylation. Cellular and Molecular Life Sciences. [Link]
-
Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase. Journal of Molecular Medicine. [Link]
-
CAY10685. Amsbio. [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]
-
Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Chemical Biology. [Link]
-
Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for ex Vivo Biotinylation of Azido and Alkynyl Derivatives. Chemical Research in Toxicology. [Link]
-
Click Chemistry in Proteomic Investigations. Molecular & Cellular Proteomics. [Link]
-
Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication. International Journal of Molecular Sciences. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. [Link]
-
Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Chemical Biology. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. Cell Chemical Biology. [Link]
-
Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Harnessing Ionic Selectivity in Acetyltransferase Chemoproteomic Probes. ACS Chemical Biology. [Link]
-
Labelled chemical probes for demonstrating direct target engagement in living systems. Semantic Scholar. [Link]
-
NAT10 Knockdown Improves Cisplatin Sensitivity in Non-Small Cell Lung Cancer by Inhibiting the TRIM44/PI3K/AKT Pathway. Thoracic Cancer. [Link]
-
Target validation. Science Based Targets Network. [Link]
-
Loss of NAT10 disrupts enhancer organization via p300 mislocalization and suppresses transcription of genes necessary for metastasis progression. bioRxiv. [Link]
-
Systematic profiling of conditional degron tag technologies for target validation studies. Nature Communications. [Link]
-
Validation service for science-based targets for nature. Accountability Accelerator. [Link]
-
TARGET VALIDATION PROTOCOL FOR NEAR-TERM TARGETS. Science Based Targets. [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
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- 17. oneibc.com [oneibc.com]
Application Note: Visualizing the Cellular Impact of NAT10 Inhibition with CAY10685 Using Immunofluorescence
Introduction: CAY10685 as a Potent Tool for Interrogating N-acetyltransferase 10 (NAT10) Function
CAY10685 is a cell-permeable small molecule inhibitor that serves as a powerful tool for investigating the diverse cellular roles of N-acetyltransferase 10 (NAT10). As a cell-active analog of the lysine acetyltransferase inhibitor CPTH2, CAY10685 provides researchers with the ability to acutely modulate the activity of NAT10, a unique enzyme with dual substrate specificity.[1] NAT10 is the sole enzyme known to catalyze the N4-acetylcytidine (ac4C) modification on various RNA species, including mRNA, tRNA, and rRNA, thereby regulating RNA stability and translation.[2][3][4] Concurrently, NAT10 functions as a protein lysine acetyltransferase, targeting both histone and non-histone proteins to influence chromatin structure, DNA repair, and cell cycle progression.[5][6]
Given its primary localization to the nucleolus and its role in fundamental nuclear processes, immunofluorescence (IF) microscopy is an ideal technique to visualize the downstream consequences of NAT10 inhibition by CAY10685.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on combining CAY10685 treatment with immunofluorescence staining to elucidate the inhibitor's effects on cellular architecture and protein dynamics. Furthermore, we will explore the utility of the integrated alkyne moiety in CAY10685 for "click chemistry" applications, offering a parallel or complementary detection strategy.
Scientific Rationale: The "Why" Behind the Protocol
The experimental design detailed below is grounded in the known molecular functions of NAT10. Inhibition of NAT10 by CAY10685 is anticipated to induce a cascade of cellular events amenable to visualization by immunofluorescence. The choice of specific cellular markers to probe is therefore critical for a meaningful interpretation of the inhibitor's effects.
Key Cellular Processes Influenced by NAT10 Inhibition:
-
Chromatin Remodeling and Histone Acetylation: NAT10 has been shown to acetylate histones H2B and H4, contributing to chromatin decondensation.[5][6] Inhibition with CAY10685 may therefore lead to alterations in global or local histone acetylation patterns.
-
DNA Damage Response: NAT10 is involved in the cellular response to genotoxic stress, in part through its interaction with and acetylation of proteins like p53.[3][8] Examining markers of the DNA damage response can reveal the impact of NAT10 inhibition on genome integrity pathways.
-
Ribosome Biogenesis: As a nucleolar protein, NAT10 plays a crucial role in rRNA processing and ribosome assembly.[7][9] Changes in the localization or intensity of nucleolar marker proteins can serve as an indicator of disrupted ribosome biogenesis.
-
Cell Cycle Control: NAT10 influences mitotic progression through the acetylation of key proteins such as Eg5, which is essential for bipolar spindle assembly.[8] Visualization of mitotic spindle morphology and chromosome segregation can provide insights into the cell cycle-specific effects of CAY10685.
The following diagram illustrates the central role of NAT10 in these interconnected cellular pathways.
Caption: Step-by-step workflow for immunofluorescence staining after CAY10685 treatment.
Detailed Steps:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. [10][11]Aldehyde-based fixatives are generally recommended for preserving cellular morphology, especially for nuclear proteins. [12] * Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Blocking:
-
Incubate the cells in a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding. [14]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to your target of interest in the blocking solution according to the manufacturer's recommendations or pre-determined optimal dilution.
-
Incubate the coverslips with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C. [10]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (with specificity for the host species of the primary antibody) in the blocking solution.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light. [10]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), for 5 minutes.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
III. Click Chemistry Protocol (Optional)
The alkyne moiety on CAY10685 allows for its direct visualization using a copper-catalyzed or copper-free click reaction with a fluorescently labeled azide. [15][16][17]This can be performed as an alternative to or in combination with immunofluorescence.
-
Cell Treatment: Treat cells with CAY10685 as described in Protocol I.
-
Fixation and Permeabilization: Fix and permeabilize cells as described in Protocol II (Steps 1 and 2).
-
Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer, following a validated click chemistry protocol. [15][18] * Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively with PBS.
-
-
Subsequent Staining: Proceed with blocking and immunofluorescence staining for other targets if desired, or directly counterstain and mount for imaging.
Data Presentation and Interpretation
Table 1: Recommended Targets for Immunofluorescence Analysis
| Cellular Process | Primary Target | Expected Effect of CAY10685 | Recommended Antibody Source |
| Chromatin Modification | Acetylated Histone H4 (Ac-H4) | Decrease in signal intensity | Commercial vendors |
| DNA Damage Response | γH2AX | Potential increase in foci formation | Commercial vendors |
| Ribosome Biogenesis | Fibrillarin | Altered nucleolar morphology/intensity | Commercial vendors |
| Cell Cycle | α-Tubulin | Disrupted mitotic spindle formation | Commercial vendors |
| NAT10 Localization | NAT10 | Altered subcellular localization | Commercial vendors |
Controls for a Self-Validating System:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) alone to control for any effects of the vehicle.
-
No Primary Antibody Control: A coverslip that is processed with the secondary antibody only to check for non-specific binding of the secondary antibody.
-
Positive and Negative Cell Lines: If available, use cell lines known to express high or low levels of the target protein to validate antibody specificity.
Troubleshooting
High background and weak or no signal are common issues in immunofluorescence experiments. [4][19]The following table provides guidance on addressing these challenges.
Table 2: Immunofluorescence Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. [20] |
| Primary antibody concentration too high | Perform a titration to determine the optimal antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. [20] | |
| Weak or No Signal | Primary antibody not suitable for IF | Check the antibody datasheet for validated applications. |
| Inefficient permeabilization | Increase permeabilization time or try a different detergent. [13] | |
| Low target protein expression | Use a positive control cell line or consider signal amplification techniques. [2] | |
| Photobleaching | Minimize exposure to light and use an anti-fade mounting medium. [10] |
Conclusion
The combination of CAY10685 treatment and immunofluorescence microscopy offers a robust and insightful approach to dissecting the multifaceted roles of NAT10 in cellular biology. By carefully selecting relevant protein targets and employing rigorous experimental controls, researchers can effectively visualize and quantify the impact of NAT10 inhibition on chromatin dynamics, DNA repair, ribosome biogenesis, and cell cycle progression. The unique "click-able" feature of CAY10685 further expands the experimental possibilities for dual detection and colocalization studies. This application note provides a solid foundation for designing and executing these experiments, ultimately enabling a deeper understanding of the therapeutic potential of targeting NAT10.
References
-
N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling. (2024). PMC. [Link]
-
NAT10 N-acetyltransferase 10 [homo sapiens]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Biological Function and Mechanism of NAT10 in Cancer. (2023). PMC. [Link]
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The role of NAT10 as a protein acetylase. Histone acetyl modification... (n.d.). ResearchGate. Retrieved from [Link]
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Troubleshooting - Immunofluorescence Assays. (n.d.). ibidi. Retrieved from [Link]
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Immunofluorescence Troubleshooting Tips. (2021). Elabscience. [Link]
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Recent Advances on the Structure and Function of RNA Acetyltransferase Kre33/NAT10. (2019). MDPI. [Link]
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Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase. (2023). Journal of Translational Medicine. [Link]
-
ICC/IF Troubleshooting. (n.d.). Antibodies.com. Retrieved from [Link]
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Visualizing Epigenetic Modifications and Nuclear Bodies by Immunofluorescence Staining in Naïve, Activated, and Memory B Cell Subsets. (2024). Springer Link. [Link]
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Immunofluorescence (IF) Protocol. (n.d.). EpigenTek. Retrieved from [Link]
-
Immunofluorescence localization of nuclear proteins. (2011). Cold Spring Harbor Protocols. [Link]
-
(PDF) N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling. (2022). ResearchGate. [Link]
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Research progress on NAT10-mediated acetylation in normal development and disease. (2024). Frontiers in Pharmacology. [Link]
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CAY10685. (n.d.). Amsbio. Retrieved from [Link]
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NAT10: structure, catalytic function, regulation, and substrate... (n.d.). ResearchGate. Retrieved from [Link]
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Deacetylation of NAT10 by Sirt1 promotes the transition from rRNA biogenesis to autophagy upon energy stress. (2018). PMC. [Link]
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Immunofluorescence (IF) Protocol. (n.d.). Rockland Immunochemicals. Retrieved from [Link]
-
NAT10 regulates mitotic cell fate by acetylating Eg5 to control bipolar spindle assembly and chromosome segregation. (2021). Cell Death & Differentiation. [Link]
-
Research progress on NAT10-mediated acetylation in normal development and disease. (2024). Frontiers in Pharmacology. [Link]
-
A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining. (2018). Journal of Histochemistry & Cytochemistry. [Link]
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The Cytidine N-Acetyltransferase NAT10 Participates in Peripheral Nerve Injury-Induced Neuropathic Pain by Stabilizing SYT9 Expression in Primary Sensory Neurons. (2022). eNeuro. [Link]
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Mechanisms of NAT10 as ac4C writer in diseases. (2022). Biomarker Research. [Link]
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The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression. (2023). Cancer Innovation. [Link]
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Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. (2013). Journal of Visualized Experiments. [Link]
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Azide conjugates - for Click chemistry. (n.d.). Interchim. Retrieved from [Link]
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Establishment and Application of Immunofluorescence Detection Method Based on Click Chemistry. (2014). ResearchGate. [Link]
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Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5. (2017). PMC. [Link]
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Copper-free click chemistry in living animals. (2010). PMC. [Link]
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Sirt1 activation by resveratrol is substrate sequence-selective. (2010). Nucleic Acids Research. [Link]
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Current Trends in Sirtuin Activator and Inhibitor Development. (2021). MDPI. [Link]
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SIRT1 Contains N- and C-terminal Regions That Potentiate Deacetylase Activity. (2007). Journal of Biological Chemistry. [Link]
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Substrate-specific activation of sirtuins by resveratrol. (2005). Journal of Biological Chemistry. [Link]
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- 20. journals.biologists.com [journals.biologists.com]
CAY10685 for In Vivo Studies in Mouse Models: A Technical Guide
Application Note & Protocol
Introduction: Targeting SIRT6 with CAY10685 in Preclinical Research
Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase that plays a critical role in a wide array of cellular processes, including DNA repair, metabolic regulation, and aging. Its multifaceted involvement in cellular homeostasis has positioned it as a compelling therapeutic target for a spectrum of diseases, from cancer to age-related disorders.[1] The role of SIRT6 in cancer is particularly complex, acting as both a tumor suppressor and a promoter depending on the cellular context.[2][3] For instance, in pancreatic cancer, SIRT6 has been implicated in promoting cell migration. Conversely, in other cancer types, it can act as a tumor suppressor.[3] This dual functionality underscores the importance of developing specific modulators to dissect its precise roles in different pathologies.
CAY10685 is a potent and selective inhibitor of SIRT6. As a cell-active analog of the lysine acetyltransferase inhibitor CPTH2, it provides a valuable tool for researchers to investigate the therapeutic potential of SIRT6 inhibition. This guide provides a comprehensive overview and detailed protocols for the utilization of CAY10685 in in vivo mouse models, with a particular focus on pancreatic cancer as an exemplary disease model.
Scientific Foundation: The Rationale for Experimental Design
The successful implementation of in vivo studies with a novel compound like CAY10685 hinges on a meticulously planned experimental design. The protocols outlined below are built upon established methodologies for administering therapeutic agents to mice and are designed to be adaptable to various research questions. The causality behind each experimental choice is explained to empower researchers to make informed decisions and troubleshoot potential challenges.
Signaling Pathway of SIRT6 in Cancer
To appreciate the molecular consequences of CAY10685 administration, it is crucial to understand the signaling pathways in which SIRT6 is involved. SIRT6 modulates the expression and activity of both pro- and anti-apoptotic factors, influencing cell survival and cancer development.[4] It can deacetylate histone H3 at lysine 9 (H3K9ac), leading to changes in gene expression.[5] For example, in pancreatic cancer, this deacetylation can increase the expression of proinflammatory cytokines like IL-8 and TNF-α, which are key players in metastasis.[6] The following diagram illustrates a simplified overview of the SIRT6 signaling pathway in the context of cancer.
Caption: SIRT6 signaling pathway and the inhibitory action of CAY10685.
Protocols for In Vivo Administration of CAY10685
Given that CAY10685 is a poorly water-soluble compound, appropriate formulation is critical for achieving desired bioavailability and therapeutic efficacy.[7] The following sections provide detailed protocols for formulation, administration, and toxicity assessment.
Formulation of CAY10685 for In Vivo Use
The choice of vehicle for a water-insoluble compound like CAY10685 is paramount.[8] The following table outlines several common formulations that can be tested for optimal solubility and stability. It is essential to perform small-scale solubility tests before preparing a large batch for animal studies.
| Formulation | Components | Preparation Notes | Recommended Route |
| 1. DMSO/PEG300/Tween 80/Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve CAY10685 in DMSO first, then add PEG300, followed by Tween 80, and finally saline. Mix well between each addition. | Intraperitoneal (IP), Intravenous (IV) |
| 2. DMSO/Corn Oil | 10% DMSO, 90% Corn Oil | Dissolve CAY10685 in DMSO, then add to corn oil and mix thoroughly. May form a suspension. | Intraperitoneal (IP), Oral Gavage (PO) |
| 3. 0.5% Carboxymethylcellulose (CMC) | 0.5% CMC in sterile water or saline | Prepare a 0.5% CMC solution. Add CAY10685 and sonicate or stir overnight to form a uniform suspension. | Oral Gavage (PO) |
Note: These are starting point formulations and may require optimization for CAY10685.
Administration Protocols
The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the properties of the formulation.
IP injection is a common route for administering compounds in mice, offering good absorption into the systemic circulation.
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.[9]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][11]
-
Needle Insertion: Use a 25-27 gauge needle.[10] Insert the needle with the bevel up at a 30-45 degree angle.[9]
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site.[11]
-
Injection: Slowly inject the CAY10685 formulation. The maximum recommended volume is 10 ml/kg.[10]
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.[9]
IV injection provides immediate and complete bioavailability.
-
Animal Warming: Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to dilate the tail veins.[12][13]
-
Restraint: Place the mouse in a restraint device that allows access to the tail.[13]
-
Vein Visualization: The lateral tail veins are the primary sites for injection.[13]
-
Needle Insertion: Use a 27-30 gauge needle.[14] Insert the needle, bevel up, parallel to the vein.[12] A successful insertion may result in a "flash" of blood in the needle hub.[13]
-
Injection: Inject the solution slowly. If resistance is met or a bleb forms, the needle is not in the vein. The maximum recommended bolus volume is 5 ml/kg.[14]
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[13]
Oral gavage is used for direct administration to the stomach.
-
Animal Restraint: Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[15]
-
Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.[16]
-
Needle Insertion: Use a flexible, ball-tipped gavage needle (18-20 gauge for adult mice).[15] Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.[17] The animal should swallow as the tube is passed.[15]
-
Administration: Once the needle is in the stomach (at the pre-measured depth), administer the formulation slowly. The maximum recommended volume is 10 ml/kg.[15]
-
Post-administration Monitoring: Gently remove the needle and return the mouse to its cage. Monitor for any signs of respiratory distress.[15]
Dosing and Treatment Schedule
The optimal dose and schedule for CAY10685 will need to be determined empirically. Based on studies with other small molecule inhibitors in mouse models, a starting dose range of 10-50 mg/kg administered daily or every other day is a reasonable starting point for efficacy studies.
| Parameter | Recommendation | Rationale |
| Starting Dose Range | 10 - 50 mg/kg | A common starting range for small molecule inhibitors in mice. |
| Frequency | Daily or every other day | Balances maintaining therapeutic levels with potential for toxicity. |
| Duration | 2-4 weeks (for efficacy studies) | Dependent on the tumor model and experimental endpoints. |
Toxicity and Safety Evaluation
Prior to conducting efficacy studies, it is crucial to assess the toxicity of CAY10685. An acute toxicity study is recommended to determine the maximum tolerated dose (MTD).
Acute Toxicity Study Design (Adapted from OECD Guideline 425)
The Up-and-Down Procedure is a method to estimate the LD50 with a small number of animals.[18][19]
-
Animal Selection: Use a small cohort of mice (e.g., 5-10), typically females as they can be more sensitive.[20]
-
Dose Progression: Start with a single mouse at a dose estimated to be just below the expected LD50. Subsequent animals are dosed at a higher or lower dose (using a fixed progression factor, e.g., 3.2) depending on the outcome (survival or death) of the previous animal.[18][21]
-
Observation: Observe animals closely for clinical signs of toxicity for at least 14 days.[20] Record body weight changes and any instances of mortality.[20]
-
Endpoint: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.[18]
In Vivo Efficacy Study Workflow in a Pancreatic Cancer Mouse Model
The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of CAY10685 in a mouse model of pancreatic cancer. Genetically engineered mouse models (GEMMs) like the KPC mouse (KRASG12D; TP53R172H; Pdx-1-Cre) are valuable as they closely mimic human pancreatic ductal adenocarcinoma (PDAC).[22][23] Orthotopic implantation of human pancreatic cancer cell lines into the pancreas of immunodeficient mice is another widely used model.[23]
Caption: Experimental workflow for an in vivo efficacy study of CAY10685.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the in vivo evaluation of the SIRT6 inhibitor CAY10685 in mouse models. The provided protocols for formulation, administration, and toxicity assessment are based on established scientific principles and best practices. It is imperative for researchers to empirically validate and optimize these protocols for their specific experimental context. The dual role of SIRT6 in cancer presents both a challenge and an opportunity.[3][4] Rigorous preclinical studies using potent and selective inhibitors like CAY10685 are essential to elucidate the therapeutic potential of targeting SIRT6 in various cancers and other diseases.
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The Two-Faced Role of SIRT6 in Cancer - PMC - PubMed Central. Available at: [Link]
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UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Available at: [Link]
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Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. Available at: [Link]
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Emerging Therapeutic Potential of SIRT6 Modulators - PMC - PubMed Central. Available at: [Link]
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Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Available at: [Link]
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Modeling pancreatic cancer in mice for experimental therapeutics - PMC - PubMed Central. Available at: [Link]
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SOP: Mouse Intravenous Injections - Research and Innovation | Virginia Tech. Available at: [Link]
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The role of SIRT6 in tumors - PMC - NIH. Available at: [Link]
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The first mouse model of human pancreas cancer subtypes | Cold Spring Harbor Laboratory. Available at: [Link]
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Troubleshooting & Optimization
Optimizing CAY10685 Concentration to Minimize Off-Target Effects: A Technical Guide
Welcome to the technical support center for CAY10685. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of CAY10685 in your experiments. Our goal is to empower you to achieve robust, reproducible, and accurately interpreted results by optimizing your experimental conditions to ensure on-target activity while minimizing potential off-target effects.
Understanding CAY10685: Beyond a Simple Inhibitor
CAY10685, also known as Remodelin, is a cell-active small molecule that has been identified as an inhibitor of N-acetyltransferase 10 (NAT10)[1][2][3]. As a cell-active analog of the lysine acetyltransferase inhibitor CPTH2, CAY10685 is a valuable tool for studying the roles of NAT10 in cellular processes such as chromatin organization and nuclear architecture[1][3]. While NAT10 is its confirmed primary target, it is crucial for researchers to empirically determine the optimal concentration in their specific experimental system to ensure that the observed phenotypes are a direct result of NAT10 inhibition and not due to unintended interactions with other cellular targets, such as the sirtuin family of deacetylases.
This guide will walk you through a logical workflow, from initial dose-response experiments to sophisticated validation techniques, to help you confidently establish the optimal working concentration of CAY10685 for your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of CAY10685?
A1: The primary and validated molecular target of CAY10685 is N-acetyltransferase 10 (NAT10)[1][2]. Inhibition of NAT10 by CAY10685 has been shown to correct defects in nuclear architecture in cellular models of laminopathies[1].
Q2: What is a typical starting concentration for CAY10685 in cell-based assays?
A2: Based on published literature, a concentration of 10 µM has been effectively used in various cell-based assays to achieve NAT10 inhibition[1]. However, this should be considered a starting point, and the optimal concentration should be empirically determined for your specific cell type and experimental endpoint.
Q3: What are the potential off-target effects of CAY10685?
A3: While the primary target is NAT10, like many small molecule inhibitors, CAY10685 has the potential for off-target effects, particularly at higher concentrations. Given its role as a lysine acetyltransferase inhibitor analog, there is a theoretical possibility of cross-reactivity with other lysine acetyltransferases or deacetylases, such as sirtuins. It is crucial to experimentally validate the selectivity of CAY10685 in your system.
Q4: How do I prepare a stock solution of CAY10685?
A4: CAY10685 is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF)[1]. For cell culture experiments, a concentrated stock solution (e.g., 10 mM) in DMSO is recommended. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Why is it important to perform a dose-response curve?
A5: A dose-response curve is essential to determine the concentration at which CAY10685 elicits its desired biological effect (e.g., inhibition of cell proliferation, change in a specific biomarker). This allows you to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which is crucial for selecting a concentration that is both effective and minimizes the risk of off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between experimental replicates. | Inconsistent cell seeding density, cell passage number, or reagent preparation. | Standardize your cell culture practices. Use cells within a consistent and low passage number range. Ensure accurate and consistent preparation of CAY10685 dilutions. |
| No observable effect at the initial concentration. | The chosen concentration is too low for your specific cell line or assay. The inhibitor is not stable under your experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). Prepare fresh dilutions of CAY10685 for each experiment. |
| Observed phenotype is inconsistent with known NAT10 function. | The phenotype may be due to an off-target effect. | 1. Confirm On-Target Engagement: Use a lower concentration of CAY10685. 2. Orthogonal Approaches: Use a structurally different NAT10 inhibitor or perform a genetic knockdown (siRNA/shRNA) of NAT10 to see if it phenocopies the effect of CAY10685. 3. Rescue Experiment: If possible, overexpress a drug-resistant mutant of NAT10 to see if it reverses the observed phenotype. |
| Cell toxicity is observed at the effective concentration. | The concentration used may be too high, leading to off-target toxicity. The cell line may be particularly sensitive to NAT10 inhibition. | Determine the IC50 for cytotoxicity and compare it to the EC50 for the desired on-target effect. Aim for a concentration that maximizes the therapeutic window (on-target effect without significant toxicity). |
Experimental Workflows for Optimizing CAY10685 Concentration
A systematic approach is crucial for determining the optimal concentration of CAY10685. The following experimental workflow will guide you through this process, ensuring both on-target efficacy and minimal off-target interference.
Caption: Workflow for Optimizing CAY10685 Concentration.
Step 1: Establishing a Dose-Response Curve for On-Target Effect
The initial step is to determine the concentration range over which CAY10685 affects your biological system of interest.
Protocol: Dose-Response Assay
-
Cell Seeding: Plate your cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of CAY10685 in your cell culture medium. A common approach is a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of CAY10685.
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Readout: Measure your desired biological endpoint. This could be cell viability (e.g., using an MTS or resazurin-based assay), a specific biomarker of NAT10 activity, or a phenotypic change.
-
Data Analysis: Plot the response against the log of the CAY10685 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
| Parameter | Description |
| EC50 | The concentration of an agonist that gives a response halfway between the baseline and maximum response. |
| IC50 | The concentration of an inhibitor that reduces a biological response by 50%. |
Step 2 & 3: Assessing Cytotoxicity and Determining the Therapeutic Window
It is essential to distinguish the desired on-target effect from general cytotoxicity. This is achieved by concurrently running a cytotoxicity assay.
Protocol: Cytotoxicity Assay
This protocol is identical to the dose-response assay, but the endpoint is specifically cell death or a significant reduction in cell viability. The goal is to find a "therapeutic window" - a concentration range where CAY10685 is effective at inhibiting its target without causing widespread cell death.
Step 4: Validating On-Target Engagement
Once an effective concentration range is identified, it is critical to confirm that the observed effects are indeed due to the inhibition of NAT10.
Protocol: Western Blot for NAT10 Substrate Acetylation
-
Treatment: Treat your cells with CAY10685 at the determined EC50 concentration and a higher concentration (e.g., 10x EC50). Include a vehicle control.
-
Cell Lysis: After the desired incubation time, lyse the cells and quantify the protein concentration.
-
Western Blotting: Perform a western blot analysis using an antibody specific for an acetylated substrate of NAT10 (if a specific antibody is available) or a pan-acetyl-lysine antibody to observe global changes in acetylation.
-
Analysis: A decrease in the acetylation of a known NAT10 substrate upon CAY10685 treatment would provide strong evidence of on-target engagement.
Orthogonal Approaches for Target Validation
Caption: Orthogonal approaches to validate on-target effects.
Step 5: Assessing Off-Target Sirtuin Activity
Given the potential for cross-reactivity, it is prudent to assess whether your chosen concentration of CAY10685 affects the activity of sirtuins, a major family of lysine deacetylases.
Protocol: Sirtuin Activity Assay
-
Choice of Assay: Select a suitable sirtuin activity assay. Commercially available kits often use a fluorogenic peptide substrate corresponding to a known sirtuin target (e.g., a p53-derived peptide for SIRT1 or an α-tubulin-derived peptide for SIRT2).
-
In Vitro Profiling (Optional but Recommended): If resources permit, screen CAY10685 against a panel of recombinant human sirtuins (SIRT1-7) to determine its in vitro selectivity profile.
-
Cell-Based Assay:
-
Treat cells with CAY10685 at your optimized concentration and a higher concentration.
-
Prepare cell lysates.
-
Measure the activity of a specific sirtuin isoform using an appropriate assay kit.
-
Alternatively, perform a western blot for the acetylation status of a known sirtuin substrate (e.g., acetyl-p53 for SIRT1, acetyl-α-tubulin for SIRT2). An increase in the acetylation of these substrates would suggest off-target inhibition of the respective sirtuin.
-
Interpreting the Results:
-
Ideal Outcome: A concentration of CAY10685 that shows a clear on-target effect (e.g., decreased acetylation of a NAT10 substrate) with no significant change in the activity of off-target sirtuins.
-
Ambiguous Outcome: If you observe both on-target and off-target effects at your working concentration, consider using a lower concentration or exploring a more selective NAT10 inhibitor if available.
Conclusion
Optimizing the concentration of CAY10685 is a critical step to ensure the validity and reproducibility of your research findings. By following a systematic approach that includes dose-response characterization, cytotoxicity assessment, and rigorous on- and off-target validation, you can confidently identify a working concentration that maximizes the specific inhibition of NAT10 while minimizing confounding off-target effects. This diligence will ultimately lead to more robust and publishable data.
References
-
Larrieu, D., Britton, S., Demir, M., et al. Chemical inhibition of NAT10 corrects defects of laminopathic cells. Science 344(6183), 527-532 (2014). [Link]
-
Larrieu, D., Viré, E., Robson, S., et al. Inhibition of the acetyltransferase NAT10 normalizes progeric and aging cells by rebalancing the Transportin-1 nuclear import pathway. Science Signaling 11(547), eaat0418 (2018). [Link]
-
Amsbio. CAY10685 Product Sheet. [Link]
-
Heltweg, B., Gatbonton, T., Schuler, A. D., et al. Antitumor activity of a small-molecule inhibitor of human silent information regulator 2 enzymes. Cancer Research 66(8), 4368-4377 (2006). [Link]
-
Baloglu, E., Park, J. H., & Sun, W. (2021). Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors. Journal of Biomolecular Structure and Dynamics, 39(6), 2095-2106. [Link]
-
Jing, H., Hu, J., He, B., et al. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. Cancer Cell 29(3), 345-357 (2016). [Link]
-
Galli, M., Van Gool, F., & Leo, O. (2010). Sirtuins inhibitors: the approach to affinity and selectivity. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(8), 1635-1644. [Link]
-
Outeiro, T. F., Kontopoulos, E., Altmann, S. M., et al. Sirtuin 2 inhibitors rescue α-synuclein-mediated toxicity in models of Parkinson's disease. Science, 317(5837), 516-519. [Link]
-
Garske, A. L., & Denu, J. M. (2006). Sirtuin mechanism and inhibition: explored with N (ε)-acetyl-lysine analogs. Journal of Biological Chemistry, 281(47), 35913-35922. [Link]
-
Hoffmann, G., Breitenbücher, J., Schuler, M., & Ehrenhofer-Murray, A. E. (2014). A sirtuin-based selection system for identifying substrate-specific inhibitors. Journal of medicinal chemistry, 57(10), 4165-4173. [Link]
-
Mai, A., Rotili, D., & Valente, S. (2022). Sirtuin modulators: past, present, and future perspectives. Journal of Medicinal Chemistry, 65(12), 8117-8164. [Link]
-
Carafa, V., Rotili, D., Forgione, M., et al. (2016). Sirtuin functions and modulation: from chemistry to the clinic. Clinical epigenetics, 8(1), 1-20. [Link]
-
Gertz, M., & Steegborn, C. (2010). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Cellular and Molecular Life Sciences, 67(13), 2157-2168. [Link]
-
Villalba, J. M., & Alcaín, F. J. (2012). Sirtuin activators and inhibitors. Biofactors, 38(5), 349-359. [Link]
Sources
How to resolve CAY10685 solubility issues in aqueous buffers
Technical Support Center: CAY10685 Solubility
Welcome to the technical support guide for CAY10685. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for the solubility challenges associated with CAY10685 in aqueous buffers. Our goal is to ensure you can confidently prepare this compound for your experiments, maintaining its stability and maximizing its efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving CAY10685 in my aqueous buffer (e.g., PBS). Why is it so poorly soluble?
A1: Understanding the Physicochemical Properties of CAY10685
CAY10685's low aqueous solubility is a direct result of its chemical structure. The molecule, cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]-2-(2-propyn-1-yl)hydrazone, possesses several hydrophobic (water-repelling) features, including a chlorophenyl group and a cyclopentanone ring.[1][2] These nonpolar moieties make the molecule inherently resistant to dissolving in polar solvents like water or standard phosphate-buffered saline (PBS).
Compounds with low water solubility are a common challenge in biological assays.[3] The key is to employ a systematic approach to solubilization that respects the compound's chemistry and the constraints of your experimental system.
Q2: What is the recommended first step for preparing CAY10685 for an in vitro assay?
A2: The "Stock Solution First" Method
The most reliable and universally accepted method is to first prepare a high-concentration stock solution in a suitable organic solvent.[1][3] This stock can then be diluted into your aqueous assay buffer to the final desired concentration. This two-step process is critical for minimizing the final concentration of the organic solvent in your assay, which could otherwise cause toxicity or off-target effects.[4][5]
Recommended Organic Solvents for CAY10685 Stock Solutions
| Solvent | Approximate Solubility | Recommended Max. Stock Conc. |
| Dimethyl formamide (DMF) | ~10 mg/mL | 30.3 mM |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | 15.2 mM |
| Ethanol | ~3 mg/mL | 9.1 mM |
| Data sourced from Cayman Chemical product information.[1][2] |
Step-by-Step Protocol: Preparing a CAY10685 Stock Solution
-
Weigh Compound: Accurately weigh the required amount of CAY10685 crystalline solid in a sterile, appropriate vial.
-
Add Solvent: Add the calculated volume of your chosen organic solvent (e.g., DMSO) to achieve the target stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[3][4] Visually inspect the solution against a light source to ensure no particulates remain.
-
Storage: Store the stock solution at -20°C for long-term stability, as recommended.[1][2] The product is stable for at least four years when stored correctly in this manner.[1][2]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A3: Troubleshooting Precipitation Upon Dilution
This is a common issue known as "crashing out." It occurs when the compound, now in a predominantly aqueous environment, can no longer stay in solution. The diagram below illustrates a decision-making workflow for this problem.
Caption: Troubleshooting workflow for CAY10685 precipitation.
Detailed Strategies:
-
Vigorous Mixing: When diluting, add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.[5]
-
Use of a Surfactant (Micellar Solubilization): Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC).[6] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like CAY10685, keeping them dispersed.[7][8][9]
-
Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL are commonly used in biological assays.[10]
-
Protocol: Start by adding a low concentration of the surfactant (e.g., 0.01% - 0.1% v/v) to your aqueous buffer before adding the CAY10685 stock solution.
-
-
Adjusting Buffer pH: The solubility of compounds with ionizable groups can be significantly influenced by pH.[11][12] While the pKa of CAY10685 is not readily published, its hydrazone and thiazole moieties suggest it may have basic nitrogens that can be protonated.
-
Principle: For a weakly basic compound, lowering the pH (making the buffer more acidic) will increase the proportion of the protonated, charged form.[13] This charged form is generally more water-soluble.
-
Protocol: Prepare your buffer at several pH points (e.g., pH 6.5, 7.0, 7.4) and test the solubility of CAY10685 in each. Be mindful that your assay's biological activity may also be pH-dependent.
-
Q4: The manufacturer mentions a specific formulation: 0.3 mg/ml in a 1:2 solution of DMF:PBS (pH 7.2). Can I use this?
A4: Using Co-Solvent Systems
Yes, this is a co-solvent approach. The manufacturer has determined that in a final solution containing approximately 33% DMF, a solubility of 0.3 mg/mL can be achieved.[1][2]
Critical Considerations:
-
Assay Compatibility: A final concentration of 33% DMF is very high and will likely be incompatible with most cell-based assays and many enzymatic assays. This formulation is more suitable for chemical analysis or specific types of screening where the solvent's effect is controlled for.
-
Dilution is Key: The principle remains the same: use this method to create a higher-concentration solution that you then dilute further into your final assay medium, ensuring the final DMF concentration is well below toxic levels (typically <0.5%).[3]
Summary of Best Practices
-
Always prepare a concentrated stock solution in 100% DMSO or DMF first.
-
When diluting into aqueous buffer, ensure the final organic solvent concentration is kept to a minimum (ideally ≤0.1%, but not exceeding 0.5% for most cell lines).[5]
-
If precipitation occurs, add the stock solution to a vigorously vortexing buffer .
-
If precipitation persists, consider pre-treating the aqueous buffer with a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.01%).
-
As an alternative, investigate the effect of buffer pH on solubility , as protonating the molecule may increase its aqueous compatibility.
-
Do not store aqueous solutions of CAY10685. The manufacturer recommends they should not be stored for more than one day due to potential instability and precipitation over time.[1][14][15]
By following this structured troubleshooting guide, researchers can effectively overcome the solubility challenges of CAY10685, leading to more reliable and reproducible experimental results.
References
-
askIITians. (2025). How does pH affect solubility?. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research. [Link]
-
Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Chemical and Pharmaceutical Bulletin, 30(8), 2967-2973. [Link]
-
Kim, M. S., Kim, J. S., Cho, W., Cha, K. H., & Park, H. J. (2015). A comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of ezetimibe. International Journal of Nanomedicine, 10, 6147–6157. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(9), 3399-3419. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. How does pH affect solubility? - askIITians [askiitians.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
CAY10685 Technical Support Center: A Guide to Preventing Degradation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with CAY10685. Its purpose is to ensure the stability and integrity of the compound during storage and handling, thereby guaranteeing reproducible and reliable experimental outcomes. This document moves beyond simple protocol recitation to explain the chemical rationale behind best practices, empowering users to proactively mitigate degradation risks.
Section 1: Understanding the Chemical Stability of CAY10685
CAY10685 is a cell-active analog of the lysine acetyltransferase inhibitor CPTH2, featuring a terminal alkyne for use in click chemistry reactions.[1][2] Its chemical structure, containing a thiazolyl hydrazone moiety, is key to its biological activity but also presents specific stability challenges. The primary pathways of degradation to consider are hydrolysis, oxidation, and photodegradation. Understanding these potential liabilities is the first step toward prevention.
Troubleshooting Common Issues
This section addresses specific problems that may arise during the handling and storage of CAY10685, providing explanations and actionable solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected loss of compound activity in bioassays. | Hydrolysis of the hydrazone linkage, particularly in aqueous solutions with acidic pH. | Ensure solutions are prepared in appropriate, high-purity solvents and used promptly. For aqueous buffers, maintain a neutral to slightly basic pH. Prepare fresh working solutions for each experiment. |
| Appearance of a yellow tint in a previously colorless solution. | Oxidation of the hydrazone moiety or other susceptible parts of the molecule. | Degas solvents before use, especially for long-term storage of stock solutions. Store solutions under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles. |
| Precipitate forms in a stock solution upon storage at -20°C. | Poor solubility of CAY10685 in the chosen solvent at low temperatures. | Before use, allow the vial to warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, consider preparing a fresh stock solution in a different recommended solvent. |
| Inconsistent results between experiments. | Degradation of the compound due to improper storage or handling. This could be due to exposure to light, frequent temperature changes, or the use of aged solutions. | Strictly adhere to the recommended storage and handling protocols. Protect solutions from light. Aliquot stock solutions to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Storage of Solid CAY10685
-
Q: How should I store the solid CAY10685 upon arrival?
Preparation and Storage of Stock Solutions
-
Q: What are the recommended solvents for preparing CAY10685 stock solutions?
-
A: CAY10685 is soluble in several organic solvents. According to the manufacturer's data, the solubilities are as follows:
-
DMF: 10 mg/mL
-
DMSO: 5 mg/mL
-
Ethanol: 3 mg/mL
-
A 1:2 solution of DMF:PBS (pH 7.2): 0.3 mg/mL[1]
-
-
For long-term storage, it is advisable to use anhydrous solvents to minimize water content and reduce the risk of hydrolysis.
-
-
Q: How should I store my CAY10685 stock solutions?
-
A: We recommend preparing stock solutions in a high-purity, anhydrous solvent such as DMSO or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
-
Q: For how long are the stock solutions stable?
-
A: When stored properly at -20°C in a suitable anhydrous solvent, stock solutions should be stable for several months. However, for sensitive applications, it is best practice to prepare fresh stock solutions every 1-2 months.
-
Handling and Experimental Use
-
Q: My experiment requires a working solution in an aqueous buffer. How can I minimize degradation?
-
A: The hydrazone bond in CAY10685 is susceptible to hydrolysis, a reaction that is often catalyzed by acidic conditions.[3][4] Therefore, it is crucial to prepare aqueous working solutions fresh for each experiment and use them promptly. If possible, maintain the pH of the buffer at neutral or slightly basic (pH 7-8) to slow down hydrolysis.
-
-
Q: Should I be concerned about light exposure?
-
A: Yes. The thiazole ring in the CAY10685 structure can be susceptible to photodegradation.[5] It is recommended to protect all solutions containing CAY10685 from light by using amber vials or by wrapping the vials in aluminum foil.
-
-
Q: I noticed a slight color change in my stock solution over time. What does this indicate?
-
A: A color change, such as the appearance of a yellow tint, can be an indicator of chemical degradation, possibly due to oxidation of the hydrazone moiety.[2][6] If a color change is observed, it is recommended to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.
-
Experimental Protocols
Protocol 1: Preparation of a CAY10685 Stock Solution
-
Allow the vial of solid CAY10685 to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
(Optional but recommended for long-term stability) Briefly purge the vial with an inert gas (argon or nitrogen).
-
Seal the vial tightly.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thaw a single-use aliquot of the CAY10685 stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in your experimental aqueous buffer immediately before use.
-
Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system.
-
Use the freshly prepared working solution as soon as possible, ideally within a few hours. Do not store aqueous working solutions.
Visualizing Degradation and Prevention Strategies
Diagram 1: Potential Degradation Pathways of CAY10685
Caption: Potential degradation pathways for CAY10685.
Diagram 2: Decision Tree for Troubleshooting CAY10685 Instability
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Technical Support Center: A Guide to Addressing High Background Fluorescence in CAY10685-Based Imaging
Welcome to the technical support guide for troubleshooting imaging experiments involving CAY10685. High background fluorescence is a common challenge that can obscure specific signals, leading to ambiguous results and hindering quantitative analysis. This guide provides a structured, in-depth approach to diagnosing and resolving the root causes of high background, ensuring you can achieve crisp, high-contrast images.
Our methodology is built on a logical, step-by-step process of elimination. We will move from the most common and easily addressed issues to more nuanced optimization of your experimental protocol. Each section explains the scientific principles behind the troubleshooting steps, empowering you to make informed decisions for your specific cell type and imaging system.
Part 1: Core Concepts - Understanding the CAY10685 "Click" Imaging Workflow
A critical first step in troubleshooting is to understand the experimental workflow. CAY10685 is a powerful research tool, but it is not inherently fluorescent. The product datasheet from its supplier, Cayman Chemical, indicates a UV absorbance maximum (λmax) at 249 nm and identifies it as "Click Tag™ CAY10685".[1][2] This reveals that it is designed for a two-step labeling technique known as click chemistry.
Q1: What is the CAY10685 imaging workflow and why is it important for troubleshooting?
The CAY10685 imaging protocol is a two-stage process:
-
Metabolic Labeling: Cells are first incubated with CAY10685. As a cell-active molecule, it enters the cells and interacts with its target(s). Crucially, CAY10685 contains an alkyne group, a chemical handle that becomes integrated wherever the molecule localizes.
-
Fluorescent Reporting: After the labeling period and subsequent cell fixation and permeabilization, a fluorescent reporter molecule containing a complementary azide group is added. This azide-fluorophore covalently bonds—or "clicks"—onto the alkyne handle of CAY10685. This reaction makes the location of CAY10685 visible under a microscope.
Understanding this process is vital because high background can originate from multiple points within this workflow: the cells themselves, the initial labeling with CAY10685, or the secondary labeling with the fluorescent azide.
Part 2: A Step-by-Step Guide to Diagnosing and Solving High Background
Follow this diagnostic workflow to systematically identify the source of your background fluorescence. We will start with the most fundamental control.
Section 2.1: The First Control - Is it Autofluorescence?
Autofluorescence is the natural fluorescence emitted by various biological structures within a cell when excited by light.[3][4] Common sources include metabolites like NADH and flavins, structural proteins like collagen and elastin, and cellular organelles like mitochondria and lysosomes.[5] Aldehyde-based fixatives (e.g., formaldehyde) can also induce autofluorescence by cross-linking proteins.[4][6]
Q2: How do I test for autofluorescence?
The essential first control is a "no-label" sample .
Protocol 1: The "No-Label" Autofluorescence Control
-
Culture, plate, and treat your cells under the same conditions as your experimental samples, but do NOT add CAY10685 or the fluorescent azide.
-
Process this control sample through the exact same fixation and permeabilization steps.
-
Mount the slide and image it using the identical microscope settings (laser power, exposure, gain) planned for your fully labeled samples.
Interpreting the Result:
-
If you see significant fluorescence in this control: The problem is, at least in part, autofluorescence. Proceed to Section 2.2 .
-
If this control is dark with minimal fluorescence: Your background issue is not primarily autofluorescence. Proceed to Section 2.3 .
Sources
Technical Support Center: Optimizing Cellular Labeling with CAY10685
Welcome to the technical support center for CAY10685. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the cell permeability of CAY10685, a cell-active analog of a lysine acetyltransferase inhibitor used in click chemistry applications.[1][2] This document will provide in-depth, evidence-based solutions to common challenges encountered during cellular labeling experiments with this probe.
Introduction: Understanding CAY10685 and Cell Permeability
CAY10685 is a valuable tool for studying protein acetylation and chromatin organization due to its alkyne moiety, which allows for covalent labeling via click chemistry.[1] While described as "cell-active," achieving optimal intracellular concentrations for robust and reproducible labeling can be challenging. This guide will explore the underlying principles of small molecule permeability and provide actionable protocols to improve CAY10685 uptake in your specific cellular model.
A molecule's ability to cross the cell membrane is governed by a complex interplay of its physicochemical properties and the composition of the membrane itself. For small molecules like CAY10685, passive diffusion is a primary route of entry. This process is influenced by factors such as lipophilicity, molecular size, and the presence of polar surface areas.[3] Challenges in labeling with CAY10685 often stem from its suboptimal permeability, which can be influenced by its chemical structure and the specific characteristics of the cell type being studied.
Frequently Asked Questions (FAQs)
Q1: My CAY10685 labeling is weak or inconsistent. What are the likely causes?
A1: Weak or inconsistent labeling with CAY10685 can stem from several factors, primarily related to its delivery into the cell. The most common culprits are:
-
Poor Cell Permeability: The inherent chemical properties of CAY10685 may limit its ability to passively diffuse across the lipid bilayer of your specific cell type.
-
Suboptimal Solubilization: CAY10685 has limited solubility in aqueous buffers.[4] If not properly dissolved, the compound may precipitate in your culture medium, reducing the effective concentration available to the cells.
-
Presence of Serum: Components in fetal bovine serum (FBS) and other sera can bind to small molecules, reducing their bioavailability for cellular uptake.[5][6]
-
Cell Health and Density: The physiological state of your cells can impact membrane integrity and uptake mechanisms. Unhealthy or overly confluent cells may exhibit altered permeability.
Q2: How can I improve the solubility of CAY10685 in my cell culture medium?
A2: Proper solubilization is the first critical step. CAY10685 is soluble in organic solvents like DMSO, DMF, and ethanol.[1][4] To prepare a working solution, first, create a concentrated stock solution in an appropriate organic solvent. Then, dilute this stock solution into your cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤0.5% for DMSO) to avoid cytotoxicity.[7]
| Solvent | Solubility of CAY10685 |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL |
| Ethanol | 3 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
| Data sourced from Cayman Chemical product information.[1] |
Q3: Should I perform my CAY10685 labeling in serum-free or serum-containing medium?
A3: This is a critical parameter to optimize. Serum proteins can bind to small molecules, effectively reducing the free concentration of CAY10685 available to enter the cells.[5][6] We recommend performing a pilot experiment to compare labeling efficiency in both serum-free and serum-containing media. If labeling is significantly better in serum-free medium, consider a labeling protocol where cells are incubated with CAY10685 in serum-free medium for a defined period before proceeding with your experiment.
Troubleshooting Guide: Enhancing CAY10685 Permeability
If optimizing solubility and serum conditions does not sufficiently improve your labeling, the next step is to consider methods that directly address the cell membrane's permeability.
Option 1: Leveraging the Co-solvent Effect of DMSO
Dimethyl sulfoxide (DMSO) is not only a solvent but can also act as a penetration enhancer. At low concentrations, DMSO can interact with the lipid membrane, making it more fluid and permeable to small molecules.[8][9][10]
Q4: Can I increase the DMSO concentration to improve CAY10685 uptake?
A4: Yes, but with caution. While higher concentrations of DMSO can increase membrane permeability, they can also be cytotoxic.[10][11] We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration of DMSO for your specific cell line.
Experimental Workflow for DMSO Optimization
Caption: Workflow for optimizing DMSO concentration.
Option 2: Mild Permeabilization with Detergents
For live-cell experiments where maintaining cellular integrity is paramount, mild, reversible permeabilizing agents can be employed. Digitonin and Saponin are two such agents that selectively interact with cholesterol in the plasma membrane, creating transient pores that can facilitate the entry of small molecules.[12][13]
Q5: What is the difference between Digitonin and Saponin for permeabilization?
A5: Digitonin is generally considered a milder detergent than saponin.[13] At low concentrations, digitonin can selectively permeabilize the plasma membrane while leaving intracellular organellar membranes intact, which is advantageous for many live-cell applications.[13][14] Saponin's effects are reversible, meaning it must be present in subsequent wash buffers to maintain permeabilization.[15]
Q6: How do I determine the optimal concentration of Digitonin or Saponin?
A6: The optimal concentration is highly cell-type dependent and must be determined empirically. A titration experiment is necessary to find the minimal concentration that enhances CAY10685 uptake without compromising cell viability.[3]
Protocol: Titration of Digitonin for Enhanced CAY10685 Labeling
-
Cell Preparation: Plate your cells in a suitable format for your final analysis (e.g., 96-well plate for imaging or flow cytometry).
-
Prepare Digitonin Solutions: Prepare a series of fresh dilutions of Digitonin in your cell culture medium or a suitable buffer (e.g., PBS). Recommended starting concentrations range from 1 µg/mL to 50 µg/mL.[16][17]
-
Incubation: Remove the culture medium from your cells and add the Digitonin solutions containing your desired concentration of CAY10685. Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.
-
Wash: Gently wash the cells with fresh culture medium to remove the Digitonin and excess CAY10685.
-
Proceed with Experiment: Continue with your experimental workflow, including the click chemistry reaction.
-
Analysis: Analyze your cells for both labeling intensity and viability (e.g., using a live/dead stain). The optimal Digitonin concentration will be the one that provides the best signal-to-noise ratio for your labeling while maintaining high cell viability.
Protocol: Saponin-Mediated Permeabilization for CAY10685 Labeling
-
Cell Preparation: As with the Digitonin protocol, prepare your cells in an appropriate culture vessel.
-
Prepare Saponin Buffer: Prepare a permeabilization buffer containing a low concentration of Saponin (e.g., 0.01-0.1% w/v) in PBS or your culture medium.[2][4]
-
Labeling: Incubate your cells with the Saponin buffer containing CAY10685 for 10-20 minutes at room temperature.
-
Subsequent Steps: For all subsequent steps prior to fixation (if applicable), ensure that the wash and incubation buffers also contain the same concentration of Saponin to maintain the permeabilized state.[15]
-
Analysis: Proceed with your click chemistry reaction and subsequent analysis, including a viability assessment.
Logical Flow for Troubleshooting CAY10685 Permeability
Caption: A step-by-step guide to troubleshooting CAY10685 permeability issues.
Concluding Remarks
Improving the cell permeability of CAY10685 for better labeling is an achievable goal through systematic optimization. By addressing solubility, the effects of serum, and, if necessary, employing chemical enhancers or mild permeabilizing agents, researchers can significantly enhance the quality and reproducibility of their data. Always remember to perform appropriate controls, including vehicle controls for solvents and viability assays, to ensure that the observed effects are specific to the action of CAY10685.
References
-
Digitonin Cell Permeabilization Protocol. Bio-Rad Antibodies. [Link]
-
Gurtovenko, A. A., & Anwar, J. (2007). Molecular Basis for Dimethylsulfoxide (DMSO) Action on Lipid Membranes. Journal of the American Chemical Society, 129(35), 10452–10453. [Link]
-
Bielska, O., & Zielenkiewicz, W. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Molecules, 24(19), 3569. [Link]
-
The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical. [Link]
-
Intracellular Staining Flow Cytometry Protocol using Saponin. Bio-Rad Antibodies. [Link]
-
Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. Insight Biotechnology. [Link]
-
Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. ACS Applied Bio Materials, 4(6), 4819–4828. [Link]
-
Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6(1), 35848. [Link]
-
Lorenz, H., Hailey, D. W., & Lippincott-Schwartz, J. (2006). Determine membrane protein topologies in single cells and high-throughput screening applications. Nature Protocols, 1(1), 266–272. [Link]
-
Direct Immunofluorescence Staining of Intracellular Antigens: Digitonin Method. Bio-Rad Antibodies. [Link]
-
Notman, R., Noro, M., O'Malley, B., & Anwar, J. (2006). Effects of dimethyl sulfoxide in cholesterol-containing lipid membranes: a comparative study of experiments in silico and with cells. Journal of the American Chemical Society, 128(43), 13982–13983. [Link]
-
Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 12(6), 1514–1520. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11027–11035. [Link]
-
Gurtovenko, A. A., & Anwar, J. (2007). Effects of Dimethyl Sulfoxide in Cholesterol-Containing Lipid Membranes: A Comparative Study of Experiments In Silico and with Cells. PLoS ONE, 7(7), e41733. [Link]
-
Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Bioconjugate Chemistry, 26(11), 2323–2330. [Link]
-
Hestermann, E. V., & Brown, M. (2003). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, 74(1), 100–109. [Link]
-
Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Biophysical Journal, 112(3), 508–517. [Link]
-
Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis. Methods in Enzymology, 540, 331–342. [Link]
-
Delivery of Optical Contrast Agents using Triton-X100, Part 1: Reversible permeabilization of live cells for intracellular labeling. Journal of Visualized Experiments, (26), e1187. [Link]
-
Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 12(6), 1514–1520. [Link]
-
A new technique for reversible permeabilization of live cells for intracellular delivery of quantum dots. Nanotechnology, 24(20), 205101. [Link]
-
New Agent Unlocks Click Chemistry Technique for Safe Biomolecular Labeling in Live Cells. Genetic Engineering & Biotechnology News. [Link]
-
Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. Journal of Proteomics, 238, 104169. [Link]
-
Copper-catalyzed click reaction on/in live cells. Chemical Science, 5(9), 3481–3485. [Link]
-
How do I permeabilize cells?. ResearchGate. [Link]
-
Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. iScience, 24(12), 103437. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Clinical Medicine, 9(3), 747. [Link]
-
Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Scientific Reports, 10(1), 17742. [Link]
-
Cell-Based Assays for Cell and Gene Therapies. Agilent. [Link]
Sources
- 1. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. support.epicypher.com [support.epicypher.com]
- 4. Transient partial permeabilization with saponin enables cellular barcoding prior to surface marker staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Dimethyl Sulfoxide in Cholesterol-Containing Lipid Membranes: A Comparative Study of Experiments In Silico and with Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of dimethyl sulfoxide in cholesterol-containing lipid membranes: a comparative study of experiments in silico and with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determine membrane protein topologies in single cells and high-throughput screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
CAY10685 Technical Support Center: Stock Solution Best Practices
Welcome to the technical support center for CAY10685. This guide provides researchers, scientists, and drug development professionals with best practices for preparing, storing, and troubleshooting CAY10685 stock solutions. Our goal is to ensure the reliability and reproducibility of your experiments by addressing common challenges and explaining the scientific principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution of CAY10685?
A1: For the highest concentration and stability, we recommend using Dimethylformamide (DMF). CAY10685 is soluble in DMF at approximately 10 mg/mL[1][2]. Dimethyl sulfoxide (DMSO) and ethanol are also viable options, with solubilities of approximately 5 mg/mL and 3 mg/mL, respectively[1][2]. The choice of solvent may depend on the specific requirements of your downstream application and cellular model, as solvent toxicity can be a factor.[3]
Q2: How should I store the solid CAY10685 compound and its stock solution?
A2: The solid, crystalline form of CAY10685 should be stored at -20°C, where it is stable for at least four years[1][2]. Once dissolved, we recommend storing stock solutions at -20°C in tightly sealed vials to minimize evaporation and exposure to moisture. For organic stock solutions, it is best practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Can I prepare an aqueous stock solution of CAY10685?
A3: CAY10685 is sparingly soluble in aqueous buffers[2]. Direct dissolution in aqueous solutions is not recommended. To prepare a working solution in an aqueous buffer like PBS, you must first dissolve the compound in a water-miscible organic solvent such as DMF[2]. A two-step dilution process is necessary. For example, a 1:2 solution of DMF to PBS (pH 7.2) can achieve a final CAY10685 concentration of approximately 0.3 mg/mL[1][2]. It is critical to note that aqueous solutions of CAY10685 are not stable, and we do not recommend storing them for more than one day[2].
Q4: My CAY10685 will not fully dissolve. What should I do?
A4: First, verify that you have not exceeded the solubility limit for your chosen solvent (see table below). If the concentration is within the recommended range, gentle warming or brief vortexing can aid dissolution. The product information sheet from Cayman Chemical suggests that the solvent should be purged with an inert gas, which can help to prevent oxidation of the compound and improve stability during handling[2]. If solubility issues persist, consider using a solvent with a higher solubilizing capacity, such as DMF[1][2].
Solubility Data Summary
| Solvent | Approximate Solubility[1][2] |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL |
| Ethanol | 3 mg/mL |
| 1:2 solution of DMF:PBS (pH 7.2) | 0.3 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL CAY10685 Stock Solution in DMF
This protocol outlines the steps to create a high-concentration primary stock solution.
Materials:
-
CAY10685 (crystalline solid)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated precision balance
-
Calibrated micropipettes
Procedure:
-
Pre-weighing: Allow the vial of CAY10685 to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of CAY10685 solid into a sterile vial. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMF to the vial. In this example, add 1 mL of DMF.
-
Inert Gas Purge: Gently purge the headspace of the vial with an inert gas. This step is recommended to displace oxygen and protect the compound from potential oxidation[2].
-
Dissolution: Tightly cap the vial and vortex gently until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to facilitate dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Storage: Store the stock solution at -20°C. For long-term use, it is advisable to create single-use aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
This protocol details the two-step dilution process required for preparing a working solution in a physiological buffer.
Materials:
-
10 mg/mL CAY10685 stock solution in DMF (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution of your primary stock. For example, dilute the 10 mg/mL stock 1:10 in DMF to create a 1 mg/mL solution.
-
Final Dilution:
-
The molecular weight of CAY10685 is 329.8 g/mol [1][2]. Therefore, a 10 mg/mL stock is equivalent to 30.32 mM.
-
To prepare a 100 µM working solution, you will need to perform a 1:303.2 dilution of the 10 mg/mL stock.
-
Crucially, add the concentrated organic stock solution to the aqueous buffer, not the other way around. This minimizes the risk of precipitation.
-
For example, to make 1 mL of a 100 µM solution, add 3.3 µL of the 10 mg/mL stock solution to 996.7 µL of PBS (pH 7.2).
-
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous solution.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of CAY10685 for more than one day[2].
Troubleshooting Guide
Caption: Troubleshooting flowchart for CAY10685 solution preparation.
References
-
CAY10685, AMS.T35820-25-MG - Amsbio. [Link]
-
Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - NIH. [Link]
Sources
CAY10685 Technical Support Center: A Guide for Researchers
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers using CAY10685, a potent inhibitor of the NAD+-dependent histone deacetylase SIRT6. We address common questions and troubleshooting scenarios to help you generate robust and reproducible data. Our approach is rooted in the mechanistic understanding of SIRT6 biology and best practices for utilizing small molecule inhibitors in a research setting.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about CAY10685's properties and application.
Q1: What is CAY10685 and its primary mechanism of action?
CAY10685 is a cell-permeable small molecule inhibitor of Sirtuin 6 (SIRT6). Mechanistically, it functions by suppressing the enzymatic activity of SIRT6, which is a NAD+-dependent protein deacetylase.[1][2] SIRT6 removes acetyl groups from histone and non-histone protein substrates, thereby regulating gene expression, DNA repair, and metabolic pathways.[3][4][5] By inhibiting SIRT6, CAY10685 causes hyperacetylation of SIRT6 targets, allowing researchers to study the downstream consequences of SIRT6 pathway disruption. It is also described as a cell-active analog of the lysine acetyltransferase inhibitor CPTH2.[6]
Q2: What are the key cellular pathways I can investigate using CAY10685?
SIRT6 is a critical regulator of several fundamental cellular processes. Its inhibition by CAY10685 allows for the investigation of its role in:
-
Genomic Stability and DNA Repair: SIRT6 is integral to both base excision repair and double-strand break repair.[1][5] Inhibition can sensitize cells to DNA damaging agents.[7]
-
Metabolism: SIRT6 represses glycolysis by deacetylating histone H3 at the promoters of glycolytic genes and regulating transcription factors like HIF-1α.[5][8] Its inhibition can thus modulate cellular glucose homeostasis.
-
Inflammation: SIRT6 acts as a negative regulator of inflammatory pathways, most notably by attenuating NF-κB signaling.[8]
-
Aging and Senescence: As a longevity-associated protein, SIRT6 helps maintain telomere integrity and mitigates cellular senescence.[3][4]
Q3: How should I properly dissolve and store CAY10685 for optimal stability?
Proper handling is critical for the efficacy and reproducibility of your experiments.
-
Solvent Selection: CAY10685 is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture, preparing a high-concentration stock solution in sterile DMSO is the standard practice.
-
Stock Solution Preparation: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of solvent added to your culture medium. Ensure the compound is fully dissolved before aliquoting.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What is a typical working concentration for CAY10685 in cell culture experiments?
The optimal working concentration is highly cell-type dependent and should be determined empirically.
-
Starting Point: A common starting range for in vitro studies is 1-25 µM.
-
Dose-Response Curve: We strongly recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint. This involves treating cells with a serial dilution of CAY10685 (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Cytotoxicity: Always assess cell viability (e.g., using a Trypan Blue or MTT assay) in parallel with your functional assays to distinguish specific inhibitory effects from general cytotoxicity. The final concentration of the DMSO vehicle should be kept constant across all conditions (including the vehicle-only control) and should typically not exceed 0.5%.[9]
Q5: How specific is CAY10685 for SIRT6? Should I be concerned about off-target effects?
While CAY10685 is characterized as a SIRT6 inhibitor, like most small molecule inhibitors, off-target effects are a possibility and a critical consideration for data interpretation.[10]
-
Sirtuin Family: Mammals have seven sirtuins (SIRT1-7) with varying localization and functions.[2][11] It is crucial to consider that CAY10685 may have inhibitory activity against other sirtuins, particularly those with structurally similar catalytic domains.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with CAY10685.
Problem: I'm not observing the expected biological effect after CAY10685 treatment.
-
Question: I've treated my cells with CAY10685 at a concentration reported in the literature, but I'm not seeing any change in my endpoint (e.g., gene expression, cell viability). What could be wrong?
| Potential Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Concentration | Perform a dose-response curve (e.g., 1-100 µM). | Cell lines exhibit different sensitivities to inhibitors due to variations in membrane permeability, metabolic rates, or expression levels of the target protein. |
| Compound Degradation | Use a fresh aliquot of CAY10685 stock. If the problem persists, purchase a new batch of the compound. | Improper storage or repeated freeze-thaw cycles can lead to chemical degradation, reducing the effective concentration of the active inhibitor. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). | The manifestation of a biological phenotype is dependent on downstream molecular events (transcription, translation, etc.) which require time. |
| Low SIRT6 Expression | Confirm SIRT6 protein expression in your cell model via Western Blot or qPCR. | The magnitude of the effect of an inhibitor is proportional to the level and activity of its target. If SIRT6 expression is negligible, the inhibitor will have no effect. |
| Experimental Endpoint | Validate target engagement directly (See Problem 4). | The chosen phenotypic endpoint may not be regulated by SIRT6 in your specific cellular context. Confirming direct target inhibition is a crucial first step. |
Problem: My cells are showing high levels of toxicity after treatment.
-
Question: My cells are dying after treatment with CAY10685, even at concentrations that are supposed to be non-toxic. Why is this happening?
| Potential Cause | Recommended Solution | Scientific Rationale |
| Cell-Specific Sensitivity | Lower the concentration range in your dose-response curve. | Different cell types have varying tolerances to chemical compounds. Cancer cells, for instance, may be more sensitive due to their altered metabolic state. |
| Solvent Toxicity | Ensure the final DMSO concentration is below 0.5% and is consistent across all treatment groups, including the vehicle control. | DMSO can induce cellular stress, differentiation, or toxicity at higher concentrations, confounding the results attributed to the inhibitor. |
| Prolonged Exposure | Reduce the treatment duration. | Continuous inhibition of a key regulator like SIRT6 can disrupt cellular homeostasis to a degree that becomes lethal over extended periods. |
| Off-Target Cytotoxicity | Test a structurally unrelated SIRT6 inhibitor. If toxicity persists with both, it may be an on-target effect. If not, off-target effects are likely. | Inhibitors can bind to unintended proteins, triggering toxic pathways unrelated to the inhibition of the primary target.[14][15] |
Problem: I'm getting inconsistent or variable results between experiments.
-
Question: The effect of CAY10685 varies significantly every time I repeat the experiment. What are the sources of this variability?
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inconsistent Compound Prep | Always use freshly prepared working solutions diluted from a single-use stock aliquot. Vortex thoroughly. | Inaccurate pipetting or incomplete solubilization of the stock can lead to significant variations in the final treatment concentration. |
| Cell Culture Variability | Standardize cell culture conditions. Use cells within a consistent, low passage number range and plate them to achieve a consistent confluency at the time of treatment. | Cellular physiology, including protein expression and signaling activity, changes with passage number and cell density, which can alter the response to an inhibitor.[16] |
| Compound Stability in Media | Minimize the time between adding the compound to the media and treating the cells. Consider media changes for long-term experiments (>48h). | Some compounds are unstable in aqueous culture media at 37°C and can degrade over time, reducing the effective concentration. |
Problem: How can I confirm that CAY10685 is inhibiting SIRT6 in my cells?
-
Question: Before I proceed with functional assays, how can I be sure that the inhibitor is engaging its intended target, SIRT6?
| Validation Method | Experimental Protocol | Expected Outcome with SIRT6 Inhibition |
| Substrate Acetylation | Treat cells with CAY10685 for 6-24 hours. Perform a Western blot on cell lysates using antibodies against acetylated Histone H3 Lysine 9 (H3K9ac) and Lysine 56 (H3K56ac). | A dose-dependent increase in the levels of H3K9ac and/or H3K56ac, as SIRT6 can no longer deacetylate these residues.[3][5] |
| Target Gene Expression | Treat cells and perform RT-qPCR for known SIRT6 target genes (e.g., genes involved in glycolysis like GLUT1). | An increase in the expression of genes that are normally repressed by SIRT6's deacetylase activity.[8] |
Section 3: Key Protocols & Workflows
Protocol 1: Preparation of CAY10685 Stock and Working Solutions
-
Calculate Stock Solution: Determine the required volume of DMSO to dissolve the entire vial of CAY10685 to a desired stock concentration (e.g., 20 mM).
-
Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the vial of CAY10685. Vortex vigorously for 2-5 minutes until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, thaw one aliquot. Prepare fresh dilutions in pre-warmed, complete cell culture medium to achieve the final desired concentrations. Mix thoroughly by inverting or gentle vortexing before adding to cells.
Experimental Workflow: Validating a Phenotypic Effect of CAY10685
Caption: A logical workflow for designing and validating experiments using CAY10685.
Section 4: Pathway & Data Visualization
Key Properties of CAY10685
| Property | Recommendation | Rationale |
| Molecular Target | Sirtuin 6 (SIRT6) | A NAD+-dependent histone deacetylase.[1] |
| Typical Solvents | DMSO, Ethanol | High solubility for creating concentrated stocks. |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots | Prevents degradation from freeze-thaw cycles. |
| In Vitro Conc. Range | 1-25 µM (must be empirically determined) | Balances efficacy with potential cytotoxicity. |
| Primary Controls | Vehicle (e.g., 0.1% DMSO), Untreated Cells | Distinguishes compound effect from solvent effect. |
| Validation Readout | Increased H3K9ac / H3K56ac | Direct biochemical evidence of SIRT6 inhibition.[5] |
Simplified SIRT6 Signaling Pathway
Caption: CAY10685 inhibits SIRT6, preventing the deacetylation of histone targets and de-repressing genes involved in key cellular processes.
References
- The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases. (2025). Aging and disease.
- SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases. (n.d.). Metabolism.
- Sirtuin 6. (n.d.). Wikipedia.
- SIRT6 Links Immune Response and Metabolism to Cancer. (n.d.). Austin Publishing Group.
- Multiple functions of SIRT6. (n.d.).
- CAY10685. (n.d.). Amsbio.
- Sirtuin activators and inhibitors: Promises, achievements, and challenges. (2018). Pharmacology & therapeutics.
- Sirtuin inhibitors as anticancer agents. (2015). Oncotarget.
- Current Trends in Sirtuin Activator and Inhibitor Development. (2023).
- Off-target effects in CRISPR/Cas9 gene editing. (2022). Frontiers in bioengineering and biotechnology.
- Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (2025). Molecular therapy. Nucleic acids.
- Inhibition of SIRT6 potentiates the anti-tumor effect of doxorubicin through suppression of the DNA damage repair pathway in osteosarcoma. (2020).
- Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (2025). Molecular therapy. Nucleic acids.
- Protocol for serial cultivation of epithelial cells without enzymes or chemical compounds. (2014). Methods in molecular biology.
- Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells. (2018).
- Human erythroblasts with c-Kit activating mutations have reduced cell culture costs and remain capable of terminal maturation. (2019).
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (2019).
- Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News.
Sources
- 1. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 5. researchgate.net [researchgate.net]
- 6. amsbio.com [amsbio.com]
- 7. Inhibition of SIRT6 potentiates the anti-tumor effect of doxorubicin through suppression of the DNA damage repair pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Human erythroblasts with c-Kit activating mutations have reduced cell culture costs and remain capable of terminal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 14. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for serial cultivation of epithelial cells without enzymes or chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Copper Catalyst Concentration
A Guide for Researchers in Organic Synthesis and Drug Development
Introduction from the Senior Application Scientist:
Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into optimizing copper catalyst concentration for your reactions. While the query mentioned CAY10685, this is not a compound with readily available public data, suggesting it may be proprietary or an internal designation. Therefore, this guide will address the broader, critical challenge of copper catalyst optimization in the context of complex organic synthesis, a common hurdle for professionals in drug development. The principles, troubleshooting steps, and experimental designs discussed here are broadly applicable to a wide range of copper-catalyzed reactions, including cross-couplings, C-H functionalizations, and cycloadditions.
Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the intricate relationship between catalyst loading, reaction kinetics, and potential pitfalls, empowering you to move beyond trial-and-error and toward rational, data-driven optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding copper catalyst concentration.
Q1: Why is optimizing the copper catalyst concentration so critical?
A1: Optimizing catalyst concentration is a balancing act. Too little catalyst can lead to slow or incomplete reactions, while too much can increase costs, complicate product purification by leaving residual copper, and potentially promote unwanted side reactions.[1][2] The goal is to find the "sweet spot"—the lowest possible catalyst loading that provides a high yield in a reasonable timeframe without compromising the reaction's purity and reproducibility.
Q2: What is a typical starting concentration for a copper catalyst in a new reaction?
A2: A common starting point for screening is between 5-10 mol%. However, for highly efficient catalytic systems, concentrations as low as 0.5-2 mol% can be effective. Conversely, for challenging transformations, loadings up to 20 mol% might be necessary. It is always recommended to start with a concentration reported for a similar reaction in the literature.
Q3: Does the oxidation state of the copper precursor (e.g., Cu(I) vs. Cu(II)) affect the optimal concentration?
A3: Yes, significantly. Cu(I) salts (e.g., CuI, CuBr, Cu(OTf)) are often used as they can directly enter the catalytic cycle.[3] Cu(II) salts (e.g., Cu(OAc)₂, CuSO₄) may require an in situ reduction to the active Cu(I) species, or they might operate through a different catalytic cycle.[3] Consequently, reactions using Cu(II) precursors might sometimes require slightly higher initial loadings or the presence of a reducing agent to efficiently generate the active catalyst. The choice of precursor can also influence catalyst stability and solubility.
Q4: How does the ligand-to-copper ratio relate to catalyst concentration?
A4: The ligand-to-copper ratio is as critical as the catalyst concentration itself. The ligand stabilizes the copper center, influences its reactivity and selectivity, and prevents catalyst agglomeration or precipitation.[4] A typical starting ratio is 1:1 to 1.2:1 (Ligand:Cu). However, some reactions benefit from a slight excess of ligand to compensate for any ligand degradation or to ensure the copper center remains fully coordinated. An improper ratio can lead to the formation of inactive or undesired copper species.
Part 2: Troubleshooting Guide for Suboptimal Reactions
This section provides a structured approach to resolving common issues encountered during reaction optimization.
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product. Before I increase the catalyst concentration, what should I check?
A: A low yield is not always a catalyst concentration issue. Before increasing the loading, it's crucial to validate other reaction parameters.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Detailed Steps:
-
Atmosphere Control: Many copper-catalyzed reactions are sensitive to oxygen, which can oxidize the active Cu(I) species to inactive Cu(II) or lead to catalyst decomposition.[5] Ensure your reaction is set up under a properly maintained inert atmosphere (Nitrogen or Argon).
-
Reagent and Solvent Purity: Water and other protic impurities can quench sensitive reagents or interfere with the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity, but it may also decrease the reaction rate.[4] Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary. Confirm your heating/cooling apparatus is calibrated.
-
Systematic Increase in Catalyst Loading: If the above factors are controlled, proceed with a systematic increase in catalyst concentration. See the experimental protocol below.
Issue 2: Reaction Stalls or is Incomplete
Q: My reaction starts well but stops before all the starting material is consumed. What could be causing this catalyst deactivation?
A: Reaction stalling is a classic sign of catalyst deactivation or product inhibition.
Potential Causes and Solutions:
-
Catalyst Precipitation: The active catalyst complex may be unstable under the reaction conditions and precipitate out of the solution.
-
Solution: Screen different ligands or solvent systems to improve the solubility and stability of the catalyst complex.[4] Sometimes, a slight excess of the ligand can help maintain catalyst solubility.
-
-
Product Inhibition: The product of the reaction may coordinate strongly to the copper center, forming a stable complex that is part of an off-cycle equilibrium, effectively sequestering the catalyst.[6]
-
Solution: Try running the reaction at a more dilute concentration to disfavor this binding. Alternatively, if feasible, see if the product can be removed from the reaction as it is formed (e.g., by precipitation or extraction).
-
-
Side-Product Interference: An unforeseen side product could be poisoning the catalyst.
-
Solution: Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential inhibitory side products. Adjusting the reaction conditions (e.g., temperature, base) may suppress their formation.
-
Issue 3: Poor Reproducibility
Q: I am getting inconsistent yields between batches, even though I am using the same catalyst concentration. Why?
A: Poor reproducibility often points to subtle, uncontrolled variables.
Key Factors Influencing Reproducibility:
Caption: Key variables affecting the reproducibility of copper-catalyzed reactions.
-
Catalyst Source and Handling: Different batches of copper salts can have varying levels of purity or surface oxidation. Always use a high-purity source and handle it in a glovebox to minimize exposure to air and moisture.
-
Stirring Rate: In heterogeneous reactions, the stirring rate can significantly affect the reaction kinetics by influencing mass transfer. Ensure consistent and vigorous stirring.
-
Rate of Addition: The rate at which a reagent is added can be critical. A slow addition might be necessary to control an exotherm or maintain a low concentration of a reactive intermediate. Use a syringe pump for precise control.
Part 3: Experimental Protocols & Data
Protocol: Screening for Optimal Copper Catalyst Concentration
This protocol outlines a systematic approach to determine the optimal catalyst loading for your reaction.
Objective: To identify the minimum catalyst concentration that provides maximum yield in an acceptable time.
Methodology:
-
Setup: In an inert atmosphere glovebox, arrange five flame-dried reaction vials equipped with stir bars.
-
Stock Solutions: Prepare stock solutions of your substrate, reagent, and base in the chosen anhydrous solvent. This ensures consistent concentrations across all reactions.
-
Catalyst & Ligand Addition:
-
To each vial, add the appropriate amount of the copper precursor (e.g., CuI) and ligand to achieve the target mol% (see table below).
-
Example: For a 0.5 mmol scale reaction, 1 mol% CuI is 0.005 mmol, which is ~1.0 mg. It is highly recommended to create a stock solution of the catalyst and ligand to dispense small, accurate amounts.
-
-
Reaction Initiation:
-
Add the solvent to each vial, followed by the substrate and base stock solutions.
-
Place the vials in a pre-heated reaction block with vigorous stirring.
-
Initiate all reactions simultaneously by adding the final reagent's stock solution.
-
-
Monitoring: Monitor the reactions at regular intervals (e.g., 1h, 4h, 8h, 24h) by taking small aliquots and analyzing them by TLC, GC, or LC-MS.
-
Analysis: Once the reactions are complete (or have reached a plateau), quench them appropriately and determine the yield for each catalyst concentration.
Data Presentation: Example Catalyst Loading Screen
| Vial | Cu Catalyst (mol%) | Ligand (mol%) | Time (h) | Yield (%) | Observations |
| 1 | 1.0 | 1.1 | 24 | 45 | Sluggish reaction, incomplete conversion |
| 2 | 2.5 | 2.75 | 16 | 82 | Good conversion, clean reaction |
| 3 | 5.0 | 5.5 | 8 | 95 | Optimal: High yield, reasonable time |
| 4 | 7.5 | 8.25 | 8 | 96 | No significant improvement over 5.0 mol% |
| 5 | 10.0 | 11.0 | 8 | 95 | More colored byproducts observed |
Protocol: Post-Reaction Copper Removal
Residual copper can interfere with downstream applications and biological assays.
Q: How can I effectively remove residual copper catalyst from my final product?
A: Several methods can be employed, depending on the nature of your product.
-
Aqueous Washes: Washing the organic layer with a solution of aqueous ammonia or saturated ammonium chloride can help remove copper salts by forming water-soluble copper-ammonia complexes.[7]
-
Chelating Agents: An aqueous wash with a solution of ethylenediaminetetraacetic acid (EDTA) can effectively sequester copper ions.[7]
-
Specialized Scavengers: For very low levels of copper, stirring the product solution with a silica-based metal scavenger or a chelating resin (like Chelex 100) followed by filtration can be highly effective.[7]
-
Chromatography: Standard silica gel column chromatography is often sufficient to separate the organic product from polar copper salts.
References
- Technical Support Center: Enhancing Diastereoselectivity in Copper-Catalyzed Reactions. Benchchem.
- Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Publishing.
- Optimization of reaction conditions for the copper-catalyzed hydrosilylation of allylbenzene. a,b,c. ResearchGate.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- Copper-Catalyzed C–H Functionalization Reactions: Efficient Synthesis of Heterocycles. ACS Publications.
- Copper catalysis in organic synthesis. Beilstein Journals.
- COPPER CATALYSIS IN ORGANIC REACTIONS. Government General Degree College, Kalna I.
- Aerobic Copper-Catalyzed Organic Reactions. PMC - NIH.
- Best method for removing Cu(I) from Org compounds. Reddit.
Sources
- 1. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 2. BJOC - Copper catalysis in organic synthesis [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. reddit.com [reddit.com]
Troubleshooting unexpected phenotypes after CAY10685 treatment
Technical Support Center: CAY10685
Welcome to the technical support resource for CAY10685, a potent inhibitor of Acetyl-CoA Synthetase Short Chain Family Member 2 (ACSS2). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. We will move beyond simple procedural checklists to explore the mechanistic basis of potential issues, ensuring your experiments are both successful and interpretable.
Part 1: Foundational Troubleshooting - First Principles Check
Before exploring complex biological reasons for unexpected phenotypes, it is crucial to validate the foundational parameters of your experiment. Errors in compound handling and experimental setup are the most common source of variability.
FAQ 1: The inhibitory effect of CAY10685 is weak or absent. Where should I start?
This is a common issue that typically points to a problem with the compound's integrity, concentration, or the experimental conditions.
Answer: Start by systematically verifying the "first principles" of your experiment. Think of it as a self-validating workflow.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ends_dot Caption: Initial troubleshooting workflow for lack of CAY10685 effect.
-
Compound Integrity and Solubility: CAY10685, like many small molecules, can be sensitive to storage and handling.
-
Solubility: Ensure your stock solution is fully dissolved. We recommend using a solvent like DMSO.[1] For many inhibitors, a standard storage concentration of 50 mM is recommended, but you must ensure no precipitation occurs upon cooling.[1]
-
Storage: Aliquot your stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Working Solution: Always prepare fresh working solutions from the stock for each experiment.[1]
-
-
Cellular Context - Acetate Availability: ACSS2 converts acetate into acetyl-CoA.[2][3] If your cells have very low acetate availability or are in a medium that provides ample alternative sources for acetyl-CoA (e.g., high glucose, high glutamine), the impact of ACSS2 inhibition may be blunted. The enzyme is most critical under metabolic stress.[4][5]
-
Target Expression: Confirm that your cell model expresses ACSS2 at a functional level.
-
Action: Perform a baseline Western blot or qPCR for ACSS2 on your cell lysate. If expression is low, the inhibitor will have a minimal effect.
-
Protocol: Preparation and Validation of CAY10685 Stock Solution
-
Preparation:
-
Centrifuge the vial of CAY10685 powder at 1,000 xg for 3 minutes to pellet the compound.[1]
-
Under sterile conditions, add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex vigorously for 2-5 minutes to ensure complete dissolution. Visually inspect for any precipitate.
-
Aliquot into smaller volumes in amber or foil-wrapped tubes and store at -20°C.
-
-
Validation:
-
Before use in a large-scale experiment, perform a simple dose-response curve (e.g., 7-point, 3-fold dilutions) in a single plate.
-
Assess a known downstream effect, such as cell viability or a specific biomarker (see Part 2), to confirm the stock's activity.
-
Part 2: Verifying On-Target Activity
An unexpected phenotype may arise because the inhibitor is working exactly as intended, but the downstream consequences were not anticipated. Conversely, the observed effect could be unrelated to ACSS2. Therefore, you must confirm that CAY10685 is engaging and inhibiting ACSS2 in your specific cellular model.
FAQ 2: I see a phenotype, but how can I be sure it's due to ACSS2 inhibition?
Answer: You need a robust assay to measure the direct downstream consequences of ACSS2 inhibition. Since ACSS2 produces acetyl-CoA for histone acetylation in the nucleus, measuring changes in specific histone marks is a reliable method to confirm target engagement.[3][4]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ends_dot Caption: CAY10685 inhibits ACSS2 in both the nucleus and cytoplasm.
Recommended Assay: Western Blot for Histone Acetylation
ACSS2 is a key provider of the nuclear acetyl-CoA pool used by histone acetyltransferases (HATs).[3] Inhibition of ACSS2 should, therefore, lead to a measurable decrease in certain histone acetylation marks.
Protocol: Western Blot for H3K27 Acetylation
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of CAY10685 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a relevant time period (e.g., 24 hours).
-
Lysate Preparation: Harvest cells and prepare nuclear extracts or whole-cell lysates. Use a lysis buffer containing deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve histone marks.
-
Protein Quantification: Perform a BCA or Bradford assay to normalize protein loading.
-
SDS-PAGE and Transfer: Run 15-20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., 5% BSA in TBST).
-
Incubate with a primary antibody against acetyl-Histone H3 (Lys27) overnight at 4°C.
-
Incubate with a primary antibody for total Histone H3 as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an ECL substrate and image the blot. A dose-dependent decrease in the H3K27ac signal relative to the total H3 signal confirms on-target activity.
| Marker | Expected Change with CAY10685 | Cellular Location | Rationale |
| p-ACSS2 (S659) | No direct change | Nucleus/Cytoplasm | This phosphorylation is upstream, mediating nuclear translocation.[4] |
| Acetyl-Histone H3 (K27ac) | Decrease | Nucleus | A direct readout of the nuclear acetyl-CoA pool supplied by ACSS2.[6] |
| Fatty Acid Synthase (FASN) | Decrease | Cytoplasm | ACSS2 provides acetyl-CoA for lipid synthesis; FASN levels may decrease upon inhibition.[7] |
| LC3-II / LC3-I ratio | Increase | Cytoplasm | ACSS2 inhibition can induce autophagy.[3][5] |
Part 3: Deconvoluting Unexpected Phenotypes
Once you have confirmed the compound is active and on-target, you can begin to interpret unexpected results based on the complex biology of ACSS2.
dot graph { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ends_dot Caption: Mapping potential causes to unexpected phenotypes.
FAQ 3: Why am I seeing extreme cytotoxicity at concentrations where I only expected metabolic or epigenetic effects?
Answer: This often occurs when cells are under metabolic stress and become hyper-dependent on ACSS2 for survival.
-
Causality - The Role of Stress: Under conditions of hypoxia or nutrient limitation (e.g., high cell density, glucose-depleted media), cancer cells upregulate ACSS2 to utilize acetate as a primary carbon source for survival, lipid synthesis, and histone acetylation.[3][4][5] In this stressed state, inhibiting ACSS2 is not just a metabolic inconvenience; it is a critical survival threat, leading to rapid cell death.
-
Troubleshooting Steps:
-
Control Cell Density: Ensure you plate cells at a consistent, non-confluent density for all experiments to avoid nutrient depletion and hypoxia.[8]
-
Check Media Components: Be aware of the glucose, glutamine, and acetate concentrations in your media. Changes in media formulation between experiments can lead to variable results.
-
Experiment: Try supplementing the media with alternative carbon sources, like glucose or glutamine, to see if it rescues the cytotoxic phenotype. This can help confirm if the lethality is due to metabolic collapse.
-
FAQ 4: My RNA-seq/proteomics data shows widespread, unexpected changes in gene and protein expression. Is this an off-target effect?
Answer: While off-target effects are always a possibility, this phenotype is highly consistent with ACSS2's primary nuclear function.
-
Causality - Epigenetic Regulation: ACSS2 is the gatekeeper for a significant pool of nuclear acetyl-CoA, the essential substrate for all histone acetyltransferases (HATs).[3] By inhibiting ACSS2, you are effectively "starving" HATs, leading to global changes in histone acetylation and, consequently, broad shifts in the transcriptional landscape. ACSS2-derived acetyl-CoA is known to be involved in the acetylation of transcription factors like HIF-2α and TFEB, further amplifying its impact on gene expression.[4][5][9]
-
Troubleshooting Steps:
-
Correlate with Histone Marks: Perform ChIP-seq for key acetylation marks (e.g., H3K27ac) and correlate the changes in peak intensity with your RNA-seq data. Genes that lose H3K27ac at their promoters and show decreased expression are likely direct targets of the ACSS2 inhibition pathway.
-
Use a Rescue Experiment: A more definitive experiment involves using a rescue construct. Transfect cells with a version of ACSS2 that is resistant to CAY10685. If expression of this resistant version prevents the observed gene expression changes, it strongly implicates the phenotype as an on-target effect.
-
Consider Off-Targets: If the above steps do not explain your results, you may need to consider off-target effects. CAY10685 is an analog of CPTH2, a lysine acetyltransferase inhibitor.[10] While used to target ACSS2, cross-reactivity with other enzymes is possible. Consider using a structurally distinct ACSS2 inhibitor (e.g., VY-3-135) to see if it recapitulates the phenotype.[3][4]
-
References
-
Patsnap Synapse. (2024). What are ACSS2 inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]
-
Gao, X., et al. (2022). Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development. Journal of Hematology & Oncology. [Link]
-
Bulusu, V., et al. (2021). Acss2 Deletion Reveals Functional Versatility via Tissue-Specific Roles in Transcriptional Regulation. International Journal of Molecular Sciences. [Link]
-
Mi, L., et al. (2022). Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism. International Journal of Molecular Sciences. [Link]
-
Ma'ayan Lab. ACSS2 Gene - Harmonizome. Retrieved from Ma'ayan Lab – Computational Systems Biology. [Link]
-
Miller, A., et al. (2023). Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells. Frontiers in Oncology. [Link]
-
Li, X., et al. (2019). Alternative Transcription Start Site Selection in ACSS2 Controls Its Nuclear Localization and Promotes Ribosome Biosynthesis in Hepatocellular Carcinoma. Biochemical and Biophysical Research Communications. [Link]
-
Mi, L., et al. (2022). Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism. MDPI. [Link]
-
GU Oncology Now. (2024). ACSS2 Inhibition as a Therapeutic Strategy in ccRCC: Impacts on HIF-2α, Metabolism, and Tumor Growth. Retrieved from GU Oncology Now. [Link]
-
Amsbio. CAY10685, AMS.T35820-25-MG. Retrieved from Amsbio. [Link]
-
Li, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
-
Niepel, M., et al. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. acyl-CoA synthetase short chain family member 2. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acyl-CoA synthetase short chain family member 2 | Acyl-CoA synthetases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. amsbio.com [amsbio.com]
Validation & Comparative
Validating NAT10 Inhibition by CAY10685: A Comparative Guide to Western Blot Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibition of N-acetyltransferase 10 (NAT10) by the small molecule inhibitor CAY10685 (also known as Remodelin). We will delve into the scientific rationale behind the experimental design, provide a detailed protocol for western blot analysis, and offer an objective comparison of CAY10685 with other potential NAT10 inhibitors.
The Significance of NAT10: A Dual-Function Acetyltransferase in Health and Disease
N-acetyltransferase 10 (NAT10) is a unique enzyme with dual functionality, acting as both a protein and an RNA acetyltransferase.[1][2] This multifaceted role places NAT10 at the crossroads of numerous critical cellular processes, including ribosome biogenesis, DNA damage response, cell cycle control, and apoptosis.[1] As the only known enzyme to catalyze N4-acetylcytidine (ac4C) on RNA, NAT10 plays a pivotal role in regulating RNA stability and translation.[1]
Given its integral functions, it is not surprising that dysregulation of NAT10 is implicated in a variety of human diseases, most notably cancer.[1][3] In many cancers, NAT10 is overexpressed and contributes to tumor progression by promoting cell proliferation, metastasis, and drug resistance.[3][4] This makes NAT10 a compelling therapeutic target for novel anti-cancer therapies.
Validating NAT10 Inhibition: The Power of Western Blot
Western blotting is a cornerstone technique for assessing the efficacy of a targeted inhibitor. By quantifying changes in the protein levels of the target and its downstream substrates, we can directly measure the inhibitor's on-target effects. To validate the inhibition of NAT10 by CAY10685, we will focus on two key proteins:
-
NAT10: A reduction in NAT10 protein levels upon treatment with an inhibitor can indicate a direct or indirect effect on protein stability.
-
Acetylated α-tubulin: NAT10 has been shown to acetylate α-tubulin.[2][5] Therefore, a decrease in the levels of acetylated α-tubulin can serve as a reliable downstream marker for NAT10 inhibition.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps in the western blot protocol for validating NAT10 inhibition.
Caption: Western blot workflow for NAT10 inhibition analysis.
Detailed Step-by-Step Western Blot Protocol
This protocol is optimized for cultured cells and can be adapted for tissue lysates with appropriate modifications.
Materials:
-
Cell culture reagents
-
CAY10685 (or other NAT10 inhibitors)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (recommend 8-10% acrylamide)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-NAT10
-
Mouse anti-acetylated α-tubulin (Clone 6-11B-1 is widely used)
-
Mouse anti-α-tubulin (loading control)
-
Rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of CAY10685 (a typical starting range is 1-20 µM) for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST.
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands (NAT10 and acetylated α-tubulin) to the corresponding loading control (α-tubulin, GAPDH, or β-actin).
-
CAY10685 in Comparison: An Overview of NAT10 Inhibitors
While CAY10685 (Remodelin) is a widely cited inhibitor of NAT10, the landscape of NAT10-targeting compounds is expanding. It is crucial for researchers to be aware of the available alternatives and their characteristics.
| Inhibitor | Mechanism of Action / Target | IC50 | Cell Line | Notes | Source |
| CAY10685 (Remodelin) | Putative NAT10 inhibitor | ~50.17 µM | 143B (Osteosarcoma) | Some studies suggest potential off-target effects. | |
| ~45.61 µM | HOS (Osteosarcoma) | ||||
| Fludarabine | NAT10 inhibitor, DNA synthesis inhibitor | < 3 µM (general antitumor) | Multiple | An FDA-approved drug with known anti-leukemic activity. | [3] |
| Paliperidone | Potential NAT10 inhibitor | 10.81 µM | 143B (Osteosarcoma) | An FDA-approved antipsychotic drug. | |
| 7.73 µM | HOS (Osteosarcoma) | ||||
| AG-401 | Potential NAT10 inhibitor | 26.80 µM | 143B (Osteosarcoma) | A small molecule inhibitor. | |
| 22.03 µM | HOS (Osteosarcoma) | ||||
| Fosaprepitant | Predicted NAT10 inhibitor | Not experimentally determined | - | Identified through computational screening; higher predicted binding affinity than Remodelin. | [1][2] |
| Dantrolene | Predicted NAT10 inhibitor | Not experimentally determined | - | Identified through computational screening; higher predicted binding affinity than Remodelin. | [1][2] |
Important Considerations:
-
Specificity of CAY10685: While widely used as a NAT10 inhibitor, some studies have raised questions about its specificity, suggesting it may have off-target effects. Researchers should interpret results with caution and consider using multiple validation methods, such as siRNA-mediated knockdown of NAT10, to confirm findings.
-
Repurposed Drugs: The identification of FDA-approved drugs like Fludarabine and Paliperidone as potential NAT10 inhibitors is an exciting development. However, these drugs have known primary mechanisms of action, and their effects on NAT10 may be part of a broader pharmacological profile.
-
Experimental Validation is Key: The inhibitory potential of compounds like Fosaprepitant and Dantrolene is currently based on computational predictions.[1][2] Experimental validation of their direct interaction with NAT10 and their cellular effects is necessary to confirm them as reliable research tools.
The NAT10 Signaling Pathway and Mechanism of Inhibition
NAT10 exerts its influence through a complex network of signaling pathways. Its primary role as an RNA acetyltransferase impacts the stability and translation of numerous mRNAs, thereby regulating diverse cellular processes. As a protein acetyltransferase, it directly modifies key proteins like α-tubulin and p53.
Caption: Simplified NAT10 signaling pathway and inhibition by CAY10685.
CAY10685 is thought to inhibit the acetyltransferase activity of NAT10, thereby disrupting these downstream pathways. By reducing the acetylation of α-tubulin, CAY10685 can impact microtubule stability and cell division. Its interference with RNA acetylation can lead to decreased stability and translation of oncogenic mRNAs, ultimately inhibiting cancer cell proliferation, metastasis, and promoting drug sensitivity.
Conclusion
Validating the inhibition of NAT10 by CAY10685 using western blot is a robust and reliable method. By carefully following the provided protocol and considering the broader context of available NAT10 inhibitors, researchers can generate high-quality, reproducible data. The comparative information presented here should empower scientists to make informed decisions about their experimental design and contribute to the growing understanding of NAT10's role in disease and the development of novel therapeutics.
References
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Inhibition of NAT10 by Remodelin or fludarabine exhibits anti-leukaemia... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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DNA damage induces N-acetyltransferase NAT10 gene expression through transcriptional activation - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
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Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors - PMC - NIH. (2021, March 15). Retrieved January 16, 2026, from [Link]
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Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors - ResearchGate. (2021, March 16). Retrieved January 16, 2026, from [Link]
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Biological Function and Mechanism of NAT10 in Cancer - PMC - NIH. (2025, January 14). Retrieved January 16, 2026, from [Link]
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Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond. (2025, July 1). Retrieved January 16, 2026, from [Link]
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The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - Frontiers. (2025, October 1). Retrieved January 16, 2026, from [Link]
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Identification of NAT10‐mediated gene alteration and N4‐acetylation... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed. (2022, December 15). Retrieved January 16, 2026, from [Link]
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The role of NAT10 as a protein acetylase. Histone acetyl modification... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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(PDF) N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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[PDF] N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
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55226 - Gene ResultNAT10 N-acetyltransferase 10 [ (human)] - NCBI. (n.d.). Retrieved January 16, 2026, from [Link]
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NAT10, a nucleolar protein, localizes to the midbody and regulates cytokinesis and acetylation of microtubules - PubMed. (2009, June 10). Retrieved January 16, 2026, from [Link]
-
Exploration of the impact of NAT10 on downstream factors. (A)... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Inhibiting NAT10 acetyltransferase activity modifies microtubule... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
NAT10 regulates mitotic cell fate by acetylating Eg5 to control bipolar spindle assembly and chromosome segregation - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
NAT10‐mediated mRNA N4‐acetylcytidine modification promotes bladder cancer progression - PMC - NIH. (2022, May 6). Retrieved January 16, 2026, from [Link]
-
Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication. (n.d.). Retrieved January 16, 2026, from [Link]
-
Remodelin delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Targeting NAT10 inhibits osteosarcoma progression via ATF4/ASNS-mediated asparagine biosynthesis - PMC - NIH. (2024, September 17). Retrieved January 16, 2026, from [Link]
-
Mechanistic study of N-acetyltransferase 10 deficiency enhancing olaparib sensitivity in triple negative breast cancer by inhibiting RAD51 N4-acetylcytidine modification - NIH. (2025, June 9). Retrieved January 16, 2026, from [Link]
-
NAT10-mediated ac4C tRNA modification promotes EGFR mRNA translation and gefitinib resistance in cancer - PubMed. (2023, July 25). Retrieved January 16, 2026, from [Link]
-
Paliperidone | C23H27FN4O3 | CID 115237 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
NAT10-mediated mRNA N4-acetylcytidine modification promotes bladder cancer progression - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Paliperidone - LiverTox - NCBI Bookshelf - NIH. (2023, June 9). Retrieved January 16, 2026, from [Link]
-
Paliperidone, a relatively novel atypical antipsychotic drug, is a substrate for breast cancer resistance protein - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Guide-specific loss of efficiency and off-target reduction with Cas9 variants - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Off-target effects of base editors: what we know and how we can reduce it - PubMed. (2021, September 13). Retrieved January 16, 2026, from [Link]
Sources
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- 3. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAT10, a nucleolar protein, localizes to the midbody and regulates cytokinesis and acetylation of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to NAT10 Inhibition: Evaluating CAY10685 and Remodelin
This guide provides a comprehensive comparison of two small molecules, CAY10685 and remodelin, in the context of their reported roles as inhibitors of N-acetyltransferase 10 (NAT10). As researchers and drug development professionals, a nuanced understanding of the tools available to probe biological systems is paramount. This document moves beyond a simple side-by-side comparison to offer a critical evaluation of the evidence, including conflicting reports, to ensure scientific integrity in experimental design and interpretation.
The Central Target: N-acetyltransferase 10 (NAT10)
N-acetyltransferase 10 (NAT10) is a unique enzyme with dual substrate specificity, acting as both a protein and an RNA acetyltransferase.[1] Its primary and most well-characterized function is as the sole "writer" of N4-acetylcytidine (ac4C), a conserved modification on various RNA species, including mRNA, tRNA, and rRNA.[2][3] This modification plays a critical role in regulating RNA stability and translation efficiency.[3]
Beyond its role in RNA acetylation, NAT10 also acetylates a range of protein substrates, such as α-tubulin and p53.[4][5] Through these diverse activities, NAT10 is implicated in a multitude of cellular processes, including ribosome biogenesis, DNA damage response, cell cycle control, and apoptosis.[1][4] Unsurprisingly, dysregulation of NAT10 has been linked to numerous pathologies, most notably cancer, where it often promotes proliferation, metastasis, and drug resistance.[2][4] This central role in disease has positioned NAT10 as a compelling therapeutic target.
Remodelin: The Widely Used but Controversial NAT10 Inhibitor
Remodelin is a small molecule that has been extensively used in preclinical research as a specific inhibitor of NAT10.[6][7] It has been reported to phenocopy the effects of NAT10 knockdown in various disease models, showing efficacy in suppressing tumor growth, enhancing chemosensitivity, and mitigating inflammatory damage.[2][7]
Reported Biological Effects of Remodelin (Attributed to NAT10 Inhibition)
Numerous studies have leveraged remodelin to probe the function of NAT10 in cancer biology. These studies have reported a range of anti-cancer effects across various models:
-
Inhibition of Cancer Cell Proliferation: Treatment with remodelin has been shown to decrease the proliferation of prostate, breast, and non-small cell lung cancer cells in vitro.[6][7][8]
-
Suppression of Migration and Invasion: Remodelin has been observed to reduce the migratory and invasive capabilities of cancer cells, key processes in metastasis.[6]
-
Sensitization to Chemotherapy: A significant finding is that remodelin can reverse resistance to chemotherapeutic agents like doxorubicin in breast cancer cells, suggesting a potential role in combination therapies.[7]
-
Induction of Ferroptosis: In nasopharyngeal carcinoma, NAT10 inhibition by remodelin was shown to promote ferroptosis, a form of programmed cell death, thereby counteracting sorafenib resistance.[9]
-
Modulation of the Tumor Microenvironment: Remodelin has been shown to remodel the tumor microenvironment, including effects on angiogenesis and immune cell recruitment.[10][11]
The Critical Controversy: Is Remodelin a Specific NAT10 Inhibitor?
Despite its widespread use, a 2020 study published in ACS Chemical Biology has raised significant questions about the specificity of remodelin as a NAT10 inhibitor.[12] This research presents evidence suggesting that remodelin may be a "cryptic assay interference compound" with multiple protein targets.[12]
Key findings from this critical study include:
-
Lack of Direct Binding: Biophysical analyses found no direct evidence of remodelin interacting with the acetyl-CoA binding site of the NAT10 acetyltransferase domain.[12]
-
No Effect on ac4C Levels: Cellular assays, including dot blots and mass spectrometry, showed that while NAT10 knockdown potently reduces levels of N4-acetylcytidine (ac4C) in RNA, treatment with remodelin does not.[12] This is a crucial finding, as ac4C is the direct product of NAT10's RNA acetyltransferase activity.
-
Off-Target Protein Reactivity: Remodelin was found to be reactive with multiple protein targets within the cell, suggesting its observed biological effects may not be solely attributable to NAT10 inhibition.[12]
This evidence does not definitively prove that remodelin has no effect on NAT10, but it strongly suggests that its mechanism of action is more complex than direct, specific inhibition of RNA acetylation. Researchers using remodelin should interpret their results with caution and consider its potential for off-target effects. The phenotypic outcomes observed in many studies are still valid, but their attribution solely to NAT10 inhibition is now under debate.
CAY10685: An Indirectly Related Lysine Acetyltransferase Inhibitor
CAY10685 is described as a cell-active analog of CPTH2, a known inhibitor of lysine acetyltransferases, which has been modified with an alkyne group for use in click chemistry applications.[8]
A thorough review of the current literature reveals no direct evidence that CAY10685 is an inhibitor of NAT10. The original compound, CPTH2, was part of the screen that initially identified the chemotype of remodelin as having an effect on nuclear shape, which led to the investigation of NAT10.[12] However, this does not mean that CPTH2 or its analog CAY10685 are themselves NAT10 inhibitors.
Given the lack of published data on CAY10685's activity against NAT10, it cannot be recommended as a tool for studying this enzyme at this time. Any researcher wishing to investigate its potential as a NAT10 inhibitor would need to perform rigorous biochemical and cellular validation assays, such as those detailed later in this guide.
Quantitative Data Summary
The following table summarizes the available data. It is critical to note the controversy surrounding remodelin's mechanism of action when interpreting its reported cellular effects.
| Feature | Remodelin | CAY10685 |
| Reported Target | N-acetyltransferase 10 (NAT10) | Lysine Acetyltransferases (as an analog of CPTH2) |
| Mechanism of Action | Putatively binds to the acetyl-CoA pocket of NAT10, but this is disputed.[12][13] May act as a pan-assay interference compound with multiple targets.[12] | Presumed to inhibit lysine acetyltransferases. |
| Direct NAT10 Binding | No direct evidence in biophysical assays.[12] Molecular docking studies suggest binding.[13] | No data available. |
| Effect on Cellular ac4C | Does not significantly reduce ac4C levels in multiple orthogonal assays.[12] | No data available. |
| Reported IC50 | Varies by cell line and assay. e.g., ~33 µM in nasopharyngeal carcinoma cells.[9] | No data available for NAT10. |
| Key Reported Cellular Effects (Attributed to NAT10 inhibition) | Inhibits proliferation, migration, invasion; sensitizes to chemotherapy; modulates tumor microenvironment.[6][7][11] | No data available. |
Experimental Protocols for Assessing NAT10 Inhibition
Given the complexities and potential for off-target effects, it is essential for researchers to independently validate the activity and specificity of any putative NAT10 inhibitor. The following are key experimental workflows to assess NAT10 inhibition.
Workflow for Validating a Putative NAT10 Inhibitor
Caption: Workflow for validating NAT10 inhibitors.
ac4C Dot Blot Assay
This is a straightforward method to semi-quantitatively measure global N4-acetylcytidine levels in total RNA, providing a direct readout of NAT10's RNA acetyltransferase activity in cells.
Principle: Total RNA is spotted onto a nitrocellulose membrane, which is then probed with an antibody specific for ac4C. The resulting signal is proportional to the amount of ac4C in the sample.
Step-by-Step Protocol:
-
RNA Isolation: Extract total RNA from control and inhibitor-treated cells using a standard method like TRIzol. Ensure high purity and integrity.
-
RNA Quantification and Denaturation: Quantify the RNA using a spectrophotometer. For each sample, prepare serial dilutions (e.g., 500 ng, 250 ng, 125 ng) in nuclease-free water. Denature the RNA by heating at 95°C for 3 minutes, then immediately chill on ice.
-
Membrane Spotting: Spot 1-2 µL of each denatured RNA sample onto a nitrocellulose or nylon membrane. Allow the spots to air dry completely.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker (typically 120 mJ/cm²).[1]
-
Methylene Blue Staining (Loading Control): Stain the membrane with 0.02% Methylene Blue in 0.3 M sodium acetate (pH 5.2) for 5-10 minutes to visualize the RNA spots and confirm equal loading.[14] Image the membrane, then destain with nuclease-free water until the background is clear.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-ac4C antibody (e.g., Abcam ab252215) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG H&L (HRP)) diluted in blocking buffer (typically 1:10,000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the signal using a chemiluminescence imaging system.
Acetylated RNA Immunoprecipitation (acRIP-seq)
This powerful technique maps ac4C sites across the entire transcriptome, providing a highly specific and detailed view of NAT10's activity. A reduction in ac4C peaks at known target sites following inhibitor treatment is strong evidence of on-target activity.
Principle: An ac4C-specific antibody is used to immunoprecipitate fragmented RNA containing the modification. The enriched RNA is then sequenced and mapped to the transcriptome to identify acetylated regions.[2][3]
Caption: Workflow for acRIP-seq experiment.
Step-by-Step Protocol (Abbreviated):
-
RNA Isolation and Fragmentation: Isolate high-quality total RNA and fragment it to an appropriate size (e.g., ~100-200 nucleotides) using enzymatic or chemical methods.[2]
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody pre-conjugated to magnetic beads (e.g., Protein A/G). An isotype IgG control should be run in parallel.[15]
-
Washing and Elution: Perform stringent washes to remove non-specifically bound RNA. Elute the enriched RNA from the beads.[15]
-
Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA and an input control (a fraction of the fragmented RNA saved before IP). Perform high-throughput sequencing.[15]
-
Data Analysis: Align sequence reads to the reference genome/transcriptome and use a peak-calling algorithm to identify enriched regions (ac4C sites). Compare peak intensities between control and inhibitor-treated samples.
Cell Viability and Migration Assays
These functional assays can assess the phenotypic consequences of NAT10 inhibition, but should only be performed after on-target activity has been confirmed using methods like the dot blot or acRIP.
Cell Viability Assay (e.g., using Resazurin):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., remodelin) with or without a fixed concentration of a chemotherapeutic agent (e.g., doxorubicin).[11] Include appropriate vehicle controls.
-
Incubation: Incubate for a desired period (e.g., 24, 48, or 72 hours).[11]
-
Resazurin Addition: Remove the treatment media and add fresh media containing resazurin solution. Incubate for 1-4 hours until a color change is observed.
-
Measurement: Measure the fluorescence (or absorbance) using a plate reader. Cell viability is proportional to the signal.[11]
Wound Healing (Scratch) Assay:
-
Create Monolayer: Grow cells to a confluent monolayer in a multi-well plate.[16]
-
Create "Wound": Use a sterile pipette tip to create a uniform scratch across the center of the monolayer.[17]
-
Treatment: Wash cells with PBS to remove dislodged cells, then add fresh media containing the inhibitor or vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Quantify the area of the gap at each time point using software like ImageJ. The rate of wound closure is a measure of collective cell migration.[17]
Conclusion and Future Outlook
The study of NAT10 is a rapidly evolving field with significant therapeutic potential. However, the tools used to probe its function require careful and critical evaluation.
-
Remodelin has been instrumental in highlighting the role of NAT10-associated pathways in disease, particularly cancer. The numerous studies reporting its efficacy have provided valuable biological insights. However, the compelling evidence questioning its specificity as a direct inhibitor of NAT10's RNA acetyltransferase activity cannot be ignored.[12] Researchers should view remodelin as a probe that produces NAT10-like phenotypes, but should be cautious in attributing these effects solely to the direct inhibition of NAT10 without further validation, especially concerning RNA acetylation.
-
CAY10685 currently lacks the evidence to be considered a NAT10 inhibitor. Its utility lies in its intended role as a click-chemistry-enabled probe for lysine acetyltransferases.
For the field to advance, two paths are clear. First, a re-evaluation of the biological effects of remodelin is needed to understand its full mechanism of action, which may involve multiple targets. Second, there is a critical need for the development and rigorous validation of new, highly specific, and potent NAT10 inhibitors. The experimental protocols outlined in this guide provide a framework for the validation of such future compounds, ensuring that the next generation of NAT10 research is built on a foundation of scientific certainty.
References
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Arango, D., Sturgill, D., & Oberdoerffer, S. (2019). Immunoprecipitation and Sequencing of Acetylated RNA. Bio-protocol, 9(12), e3278. [Link]
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CD Genomics. (n.d.). Comprehensive Guide to acRIP-seq: Principles and Workflow. Retrieved from [Link]
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RayBiotech. (n.d.). ac4C (N4-acetylcytidine) Dot Blot Kit. Retrieved from [Link]
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Arango, D., Sturgill, D., & Oberdoerffer, S. (2019). Immunoprecipitation and Sequencing of Acetylated RNA. Bio-protocol, 9(12). [Link]
-
Veltri, D. N., et al. (2020). Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation. ACS Chemical Biology, 15(8), 2227–2236. [Link]
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ResearchGate. (n.d.). NAT10 inhibitor remodelin exerted anti-tumour effects and enhanced the efficacy of ibrutinib in DLBCL. [Link]
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Dalhat, M. H., et al. (2022). Structural insights of human N-acetyltransferase (NAT10) and identification of Remodelin binding site. ResearchGate. [Link]
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Biological Function and Mechanism of NAT10 in Cancer. (2023). PMC. [Link]
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Lin, C., et al. (2021). Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication. Cancers, 13(21), 5556. [Link]
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Zhang, Y., et al. (2018). Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer. American Journal of Translational Research, 10(1), 256–264. [Link]
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Lin, C., et al. (2021). Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication. Cancers, 13(21), 5556. [Link]
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Li, Y., et al. (2024). NAT10-mediated mRNA N4-acetylcytidine modification of MDR1 and BCRP promotes breast cancer progression. Thoracic Cancer, 15(7), 820-833. [Link]
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ResearchGate. (n.d.). Screening the best concentration of Remodelin for NAT10 inhibition by the 48-h chemosensitivity test. [Link]
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CD Genomics. (n.d.). Acetylation in RNA and How Does acRIP Sequencing Facilitate the Study? Retrieved from [Link]
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NovaTeinBio. (n.d.). Dot Blot Protocol. Retrieved from [Link]
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Chen, Y., et al. (2024). Remodelin delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway. Journal of Cellular and Molecular Medicine, 28(11), e18086. [Link]
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Zhang, Y., et al. (2018). Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer. American Journal of Translational Research, 10(1), 256-264. [Link]
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Rinaldi, F., et al. (2018). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Journal of Visualized Experiments, (133), 57391. [Link]
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Nele, V., et al. (2022). A Novel In Vitro Wound Healing Assay Using Free-Standing, Ultra-Thin PDMS Membranes. Membranes, 13(1), 12. [Link]
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ResearchGate. (n.d.). Prototypical results for anti-ac4C dot blot applied to a hypomorphic NAT10-knockdown cell line. [Link]
-
Lo, C., et al. (2023). A novel method for evaluating and visualizing scratch wound healing assays using level-set and image sector analysis. Frontiers in Cell and Developmental Biology, 11, 1253456. [Link]
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Haug, K. W., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(11), 1048. [Link]
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Zhang, Y., et al. (2018). Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Targeting NAT10 Inhibits Hepatocarcinogenesis via ac4C-Mediated SMAD3 mRNA Stability. ResearchGate. [Link]
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NIH. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]
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Targeting NAT10 Inhibits Hepatocarcinogenesis via ac4C-Mediated SMAD3 mRNA Stability. (2023). Advanced Science. [Link]
-
N4-acetylcytidine-dependent GLMP mRNA stabilization by NAT10 promotes head and neck squamous cell carcinoma metastasis and remodels tumor microenvironment through MAPK/ERK signaling pathway. (2023). Journal of Experimental & Clinical Cancer Research. [Link]
-
ResearchGate. (n.d.). Effect of doxorubicin on cell viability and survivin level in H9c2 cardiac myocytes. [Link]
-
Zhan, Y., et al. (2025). NAT10 Increases Lysosomal Acidification to Promote Esophageal Cancer Metastasis via ac4C Acetylation of ATP6V0E1 mRNA. Advanced Science, e2302931. [Link]
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NAT10 promotes cancer metastasis by modulating p300/CBP activity through chromatin-associated tRNA. (2025). bioRxiv. [Link]
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An in vivo screen identifies NAT10 as a master regulator of brain metastasis. (2024). bioRxiv. [Link]
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ResearchGate. (n.d.). Cell viability as determined by cell counting kit 8. [Link]
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Deng, L., et al. (2021). Acetylation of MORC2 by NAT10 regulates cell-cycle checkpoint control and resistance to DNA-damaging chemotherapy and radiotherapy in breast cancer. Nucleic Acids Research, 49(12), 6849–6867. [Link]
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Chen, Y., et al. (2023). NAT10 inhibition promotes ac4C-dependent ferroptosis to counteract sorafenib resistance in nasopharyngeal carcinoma. Journal of Cellular and Molecular Medicine, 27(19), 2977-2991. [Link]
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Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase. (2024). Journal of Translational Medicine, 22(1), 115. [Link]
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Acetyltransferase NAT10 inhibits T-cell immunity and promotes nasopharyngeal carcinoma progression through DDX5/HMGB1 axis. (2025). Journal for ImmunoTherapy of Cancer. [Link]
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Confirming CAY10685 Activity in Cells: A Guide to Downstream Marker Analysis
For researchers and drug development professionals investigating the cellular effects of CAY10685, a cell-active analog of the N-acetyltransferase 10 (NAT10) inhibitor CPTH2, robust confirmation of its on-target activity is paramount. This guide provides an in-depth comparison of methodologies to validate the downstream effects of CAY10685 in a cellular context, contrasting it with another putative NAT10 inhibitor, Remodelin. We will delve into the mechanistic rationale for marker selection and provide detailed, field-proven protocols for their assessment.
The Central Role of NAT10: A Dual-Function Acetyltransferase
N-acetyltransferase 10 (NAT10) is a unique enzyme with dual acetyltransferase activity, targeting both proteins and RNA.[1][2] It is the sole enzyme known to catalyze N4-acetylcytidine (ac4C) on various RNA species, including mRNA, tRNA, and rRNA, thereby influencing RNA stability and translation.[3] Additionally, NAT10 functions as a lysine acetyltransferase, modifying proteins such as α-tubulin and histones.[1] This dual functionality places NAT10 at the nexus of several critical cellular processes, including ribosome biogenesis, cell cycle regulation, DNA damage response, and cytoskeletal dynamics.[1][3]
Inhibiting NAT10 with small molecules like CAY10685 is expected to perturb these processes. Therefore, confirming the activity of CAY10685 involves the direct or indirect measurement of changes in the acetylation status of its substrates and the resulting functional consequences.
Visualizing the NAT10 Signaling Pathway
Caption: The NAT10 signaling pathway and points of inhibition.
Primary Downstream Markers for NAT10 Inhibition
To confirm the cellular activity of CAY10685, we recommend a two-pronged approach targeting both protein and RNA-mediated downstream effects.
-
Decreased Acetylation of α-Tubulin: NAT10 is known to acetylate α-tubulin at lysine 40 (K40).[4] This post-translational modification is crucial for microtubule stability and function. Inhibition of NAT10 is expected to lead to a measurable decrease in the levels of acetylated α-tubulin. This serves as a direct and robust biochemical marker of NAT10 inhibition.
-
Altered Gene Expression: Through its role in RNA acetylation, NAT10 influences the stability and translation of numerous mRNAs.[1] Consequently, inhibiting NAT10 can lead to changes in the expression levels of specific genes. For example, NAT10 inhibition has been linked to alterations in genes involved in mitochondrial fatty acid metabolism and the expression of hypoxia-inducible factor 1-alpha (HIF-1α).[5][6] Measuring the mRNA levels of such target genes provides a functional readout of NAT10 inhibition.
Comparative Analysis: CAY10685 vs. Remodelin
A direct comparison with another commercially available NAT10 inhibitor, Remodelin, is essential for contextualizing the activity of CAY10685. While both are reported to inhibit NAT10, it is crucial to be aware of potential differences in their mechanism and specificity. Notably, some studies suggest that Remodelin may act as a cryptic assay interference compound and might not potently inhibit NAT10-dependent cytidine acetylation in cells, raising questions about its on-target specificity.[7]
| Feature | CAY10685 | Remodelin |
| Primary Target | N-acetyltransferase 10 (NAT10)[8] | N-acetyltransferase 10 (NAT10)[9] |
| Mechanism | Analog of CPTH2, likely a competitive inhibitor | Small molecule inhibitor[5] |
| Reported Cellular Effects | Inhibition of NAT10 activity, modulation of chromatin organization[8] | Reverses epithelial-mesenchymal transition, alters mitochondrial lipid metabolism, suppresses HIF-1α expression[5][6] |
| Considerations | Contains an alkyne moiety for click chemistry applications | May exhibit off-target effects or act as an assay interference compound[7] |
Experimental Workflow for Marker Validation
A logical workflow is critical for obtaining reliable and reproducible data.
Caption: A streamlined workflow for validating NAT10 inhibitor activity.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Acetylated α-Tubulin
This protocol details the detection of changes in acetylated α-tubulin levels following treatment with NAT10 inhibitors.
1. Cell Lysis and Protein Quantification: a. Plate cells (e.g., HeLa or U2OS) and treat with CAY10685, Remodelin, or vehicle (DMSO) for the desired time (e.g., 24-48 hours). b. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a Bradford or BCA assay.[10]
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli buffer and boiling. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for acetylated α-tubulin (Lys40) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
4. Normalization: a. Strip the membrane and re-probe with a primary antibody for total α-tubulin or a loading control like β-actin to normalize the acetylated α-tubulin signal.
Protocol 2: RT-qPCR for Gene Expression Analysis
This protocol outlines the measurement of changes in mRNA levels of NAT10 target genes.
1. RNA Extraction and cDNA Synthesis: a. Treat cells as described in Protocol 1. b. Isolate total RNA from the cells using a commercial kit or a Trizol-based method. c. Assess RNA quality and quantity using a spectrophotometer. d. Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[12]
2. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., HIF1A) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.[13] b. Perform the qPCR reaction in a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13] c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
3. Data Analysis: a. Determine the quantification cycle (Cq) values for each sample. b. Normalize the Cq values of the target gene to the Cq values of the housekeeping gene (ΔCq). c. Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCq method.[14]
Conclusion
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Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells. Journal of Cellular Biochemistry. [Link]
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GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of California, Irvine. [Link]
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Remodelin, an inhibitor of NAT10, could suppress hypoxia-induced or constitutional expression of HIFs in cells. PubMed. [Link]
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CPTH2 is a Potent Histone Acetyltransferase (HAT) Inhibitor. Network of Cancer Research. [Link]
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Target inhibition of NAT10-mediated ac4C modification prevents seizure behavior in mice. Nature. [Link]
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A Senior Application Scientist's Guide: CAY10685 versus siRNA Knockdown for NAT10 Interrogation
For researchers investigating the multifaceted roles of N-acetyltransferase 10 (NAT10), the choice of inhibitory modality is a critical decision that profoundly influences experimental outcomes and their interpretation. NAT10, the only known enzyme catalyzing N4-acetylcytidine (ac4C) on RNA, is a key regulator of ribosome biogenesis, mRNA stability, and protein acetylation, with deep involvement in cancer progression, aging, and viral infections.[1][2][3] This guide provides a comparative analysis of two primary methods for perturbing NAT10 function: pharmacological inhibition with CAY10685 (also known as Remodelin) and genetic suppression via small interfering RNA (siRNA) knockdown.
This analysis moves beyond a simple list of pros and cons to offer a field-proven perspective on the causality behind experimental choices, ensuring a robust and self-validating research strategy.
Understanding the Target: NAT10's Dual Functionality
Before comparing inhibition methods, it is crucial to understand the target. NAT10 is not a simple enzyme; it possesses dual acetyltransferase capabilities. It acts as an RNA acetyltransferase, "writing" the ac4C modification on tRNA, rRNA, and mRNA, thereby influencing RNA stability and translation efficiency.[1][3][4] Concurrently, it functions as a protein lysine acetyltransferase, modifying substrates like tubulin and p53 to impact cytoskeletal dynamics, cell cycle control, and the DNA damage response.[1][5] This dual functionality means that perturbing NAT10 can have widespread cellular effects, making the choice of inhibitor particularly consequential.
Caption: NAT10's dual role in RNA and protein acetylation.
Method 1: Pharmacological Inhibition with CAY10685 (Remodelin)
CAY10685 is a specific inhibitor of NAT10's acetyltransferase activity.[6][7] It provides a powerful method for rapidly and reversibly blocking the catalytic function of the NAT10 protein.
Mechanism of Action
CAY10685 directly binds to the NAT10 protein, inhibiting its enzymatic function. This prevents both RNA and protein acetylation by NAT10. Crucially, this method leaves the NAT10 protein itself intact. This is a key distinction from siRNA, as it allows for the study of NAT10's non-catalytic or scaffolding functions, should they exist.
Caption: Workflow for CAY10685-mediated NAT10 inhibition.
Advantages & Strategic Applications
-
Rapid Onset: Effects are typically observed within minutes to a few hours, ideal for studying acute cellular responses.[8]
-
Reversibility: The inhibitor can be washed out, allowing for the study of recovery dynamics.
-
Dose-Dependence: The degree of inhibition can be titrated, enabling the study of phenotypes at varying levels of NAT10 activity.
-
Targets Catalytic Function: Specifically interrogates the consequences of blocking NAT10's acetyltransferase activity, while leaving the protein present for potential scaffolding roles.[9]
Limitations & Experimental Considerations
-
Off-Target Effects: While considered specific, no small molecule is perfect. It is critical to perform control experiments to rule out off-target effects, potentially by using a structurally different NAT10 inhibitor if one becomes available.[10]
-
Cell Permeability: Efficacy can vary between cell lines depending on compound uptake.
-
Cytotoxicity: High concentrations of CAY10685 or its vehicle (like DMSO) can be toxic to cells.[6] A dose-response curve to determine the optimal, non-toxic concentration is essential.
Experimental Protocol: CAY10685 Treatment and Validation
This protocol provides a general framework for treating a mammalian cell line (e.g., MCF7 breast cancer cells) with CAY10685.
Materials:
-
CAY10685 (Remodelin)
-
DMSO (Vehicle)
-
Mammalian cells (e.g., MCF7) and appropriate culture medium
-
Reagents for validation (e.g., anti-ac4C antibody, TRIzol, RT-qPCR reagents, RIPA buffer, anti-NAT10, anti-ATF4 antibodies)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of CAY10685 in DMSO. Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate plates (e.g., 6-well plates) to reach 60-70% confluency on the day of treatment.
-
Treatment:
-
Thaw CAY10685 stock solution.
-
Prepare working concentrations (e.g., 0, 2, 10, 20, 40 µM) by diluting the stock in fresh culture medium.[6] Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) and includes a vehicle-only control.
-
Remove old medium from cells and replace with the inhibitor-containing or vehicle control medium.
-
-
Incubation: Incubate cells for the desired time period (e.g., 24-48 hours).
-
Harvesting & Validation:
-
Phenotypic Analysis: Assess cell viability (e.g., MTS assay), proliferation, or other relevant phenotypes.[11]
-
Target Engagement (ac4C levels): Isolate total RNA and perform a dot blot assay using an anti-ac4C antibody to confirm a global reduction in N4-acetylcytidine.[11][12]
-
Downstream Target Validation: Isolate protein and perform a Western blot to check for changes in the stability of known NAT10 targets, such as ATF4.[13]
-
Method 2: siRNA-Mediated Knockdown of NAT10
siRNA knockdown is a powerful technique that reduces the cellular concentration of the NAT10 protein by targeting its mRNA for degradation.
Mechanism of Action
A synthetic double-stranded siRNA molecule, designed to be complementary to a sequence within the NAT10 mRNA, is introduced into the cell. The cell's RNA-induced silencing complex (RISC) incorporates the siRNA guide strand. This complex then binds to the target NAT10 mRNA, leading to its cleavage and subsequent degradation.[14] This prevents the ribosome from translating the mRNA into protein, resulting in a depleted cellular pool of NAT10.
Caption: Experimental workflow for siRNA-mediated NAT10 knockdown.
Advantages & Strategic Applications
-
High Specificity (On-Target): When properly designed, siRNAs can achieve highly specific degradation of the target mRNA.
-
Removes Entire Protein: This method is ideal for studying the loss-of-function phenotype when both catalytic and potential non-catalytic roles of the protein need to be eliminated.
-
Established Protocols: The methodology for siRNA transfection and validation is well-established and robust.
Limitations & Experimental Considerations
-
Off-Target Effects: This is the most significant concern with RNAi. The siRNA "seed region" can have partial complementarity to other mRNAs, leading to their unintended degradation (miRNA-like off-target effects).[14][15][16]
-
Mitigation Strategies: To ensure trustworthiness, off-target effects must be controlled for. Best practices include:
-
Using Pools: Employing a pool of multiple siRNAs that target different regions of the same mRNA reduces the concentration of any single siRNA, minimizing off-target effects from a specific seed sequence.[14][15]
-
Low Concentrations: Titrate the siRNA to the lowest effective concentration to reduce off-targets.[17]
-
Rescue Experiments: Re-expressing a version of NAT10 that is resistant to the siRNA (e.g., by silent mutations in the siRNA binding site) should rescue the phenotype, confirming on-target specificity.
-
-
Slower Onset: The effect depends on the turnover rate of the existing NAT10 protein, typically taking 24-72 hours to achieve significant knockdown.[10][18]
-
Incomplete Knockdown: Achieving 100% protein depletion is rare; residual protein may still be functional.
Experimental Protocol: NAT10 siRNA Transfection and Validation
This protocol provides a general guideline for transiently knocking down NAT10 in a mammalian cell line.
Materials:
-
Validated NAT10-targeting siRNA (a pool of 3-4 siRNAs is recommended)
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Mammalian cells and appropriate culture medium
-
Reagents for validation (TRIzol, RT-qPCR primers for NAT10 and a housekeeping gene, RIPA buffer, anti-NAT10 antibody, anti-GAPDH/Actin antibody)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates so they will be 40-60% confluent at the time of transfection.[11]
-
Transfection Complex Preparation (per well):
-
Tube A: Dilute 50 nM (final concentration) of siRNA (either NAT10-targeting or non-targeting control) in 100 µL of Opti-MEM™.
-
Tube B: Dilute the transfection reagent in 100 µL of Opti-MEM™ according to the manufacturer's protocol.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-15 minutes to allow complexes to form.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate cells for 48-72 hours.
-
Harvesting & Validation:
-
mRNA Knockdown (RT-qPCR): Harvest one set of cells, isolate total RNA using TRIzol, and perform RT-qPCR. Normalize NAT10 mRNA levels to a stable housekeeping gene (e.g., GAPDH). Expect >70% reduction in NAT10 mRNA compared to the non-targeting control.[19]
-
Protein Knockdown (Western Blot): Harvest a second set of cells, lyse in RIPA buffer, and perform a Western blot. Probe with antibodies against NAT10 and a loading control (e.g., GAPDH or β-actin) to confirm a significant reduction in NAT10 protein levels.[20][21]
-
Head-to-Head Comparison: CAY10685 vs. siRNA
The choice between these two powerful techniques depends entirely on the biological question at hand.
| Feature | CAY10685 (Chemical Inhibition) | siRNA (Gene Knockdown) |
| Primary Target | NAT10 protein's catalytic activity | NAT10 mRNA |
| Mechanism | Reversible enzymatic inhibition | Post-transcriptional gene silencing |
| Effect on Protein | Inactivates existing protein pool | Prevents synthesis of new protein |
| Onset of Effect | Rapid (minutes to hours)[8] | Slower (24-72 hours)[10][18] |
| Reversibility | Readily reversible upon washout | Transient, but not easily reversible |
| Key Advantage | Isolates the effect of catalytic function | Eliminates all protein functions (catalytic & scaffolding) |
| Primary Concern | Compound off-target effects | Sequence-dependent off-target effects[15][16] |
| Required Control | Vehicle control (e.g., DMSO) | Non-targeting/scrambled siRNA control |
| Ideal For | Studying acute signaling events; dose-response studies; investigating non-catalytic protein roles | Studying long-term consequences of protein loss; when complete protein depletion is desired |
Conclusion: Choosing the Right Tool for Your Research
Both CAY10685 and siRNA-mediated knockdown are robust methods for probing NAT10 function, but they are not interchangeable. They ask fundamentally different questions.
-
Use CAY10685 (Remodelin) when your primary question relates to the catalytic activity of NAT10. It is the superior choice for studying rapid signaling events, understanding the consequences of enzymatic inhibition in a specific time window, and performing dose-response analyses.
-
Use siRNA knockdown when your goal is to understand the consequences of a sustained loss of the NAT10 protein. This approach is necessary to uncover phenotypes that require a longer period of protein depletion to manifest and is essential if you hypothesize that NAT10 has non-catalytic, structural roles within the cell.
For the most rigorous and comprehensive studies, the two techniques can be used orthogonally. A phenotype observed with siRNA knockdown that can be replicated by CAY10685 treatment strongly implicates the catalytic activity of NAT10. Conversely, a phenotype that appears with siRNA but not with the inhibitor may point towards a non-catalytic, scaffolding function of the NAT10 protein, opening up new avenues of investigation.
References
- Eclipsebio. Methods for reducing siRNA off-target binding. Eclipsebio.
- The NAT10 Gene: Function, Mechanism, and Advances in Cancer, Aging, and Viral Infections. (2025). ACROBiosystems.
- N
- Dai, W., et al. (2025). Biological Function and Mechanism of NAT10 in Cancer.
- Wang, J., et al. (2024). The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression. Journal of Cellular and Molecular Medicine.
- siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects. (n.d.).
- Off-target effects: disturbing the silence of RNA interference (RNAi). (n.d.). Horizon Discovery.
- A Comparative Guide: siRNA-Mediated Knockdown versus Chemical Inhibition of Importin-β with Importazole. (n.d.). BenchChem.
- Structure-Guided Control of siRNA Off-Target Effects. (n.d.). PMC - PubMed Central.
- Deleu, N., et al. (2019).
- A Head-to-Head Comparison: KC01 Chemical Inhibition Versus siRNA-Mediated Knockdown for Targeting ABHD16A. (n.d.). BenchChem.
- Wei, Y., et al. (n.d.). NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells. Nucleic Acids Research.
- siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. (n.d.). PLOS One.
- NAT10 Knockdown Improves Cisplatin Sensitivity in Non‐Small Cell Lung Cancer by Inhibiting the TRIM44/PI3K/AKT P
- Yan, G., et al. (2022). NAT10‐mediated mRNA N4‐acetylcytidine modification promotes bladder cancer progression. PMC - NIH.
- Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replic
- Weiss, W.A., et al. (n.d.). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. PMC.
- Differential effects of siRNA and small-molecule inhibitors against... (n.d.).
- Deficiency of Acetyltransferase nat10 in Zebrafish Causes Developmental Defects in the Visual Function. (2024). PMC - PubMed Central.
- NAT10 promotes liver lipogenesis in mouse through N4-acetylcytidine modification of Srebf1 and Scap mRNA. (2024). PMC - PubMed Central.
- An in vivo screen identifies NAT10 as a master regulator of brain metastasis. (2024). bioRxiv.
- NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro. (n.d.). PMC - PubMed Central.
- The critical role of NAT10-mediated N4-acetylcytidine modific
- NAT10, an RNA acetyl cytidine transferase restrains ferroptosis in cancer cells by maintaining SLC7A11. (2022). bioRxiv.
- Recognizing and exploiting differences between RNAi and small-molecule inhibitors. (n.d.). Stanford University.
- NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells. (n.d.). PMC.
- Acetyltransferase NAT10 inhibits T-cell immunity and promotes nasopharyngeal carcinoma progression through DDX5/HMGB1 axis. (2025). Journal for ImmunoTherapy of Cancer.
- Targeting NAT10 inhibits osteosarcoma progression via ATF4/ASNS-mediated asparagine biosynthesis. (2024). PMC - NIH.
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- 17. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
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A Researcher's Guide to Confirming the Specificity of CAY10685 for NAT10
In the rapidly advancing field of epitranscriptomics, N-acetyltransferase 10 (NAT10) has emerged as a target of significant interest. As the sole human enzyme known to catalyze N4-acetylcytidine (ac4C) on various RNA species, it plays a pivotal role in processes ranging from ribosome biogenesis to mRNA stability and translation.[1][2][3] Its dysregulation is implicated in cancer and aging-related diseases, making it a compelling target for therapeutic intervention.[2][4]
This guide provides a comprehensive, multi-pronged strategy for researchers to rigorously validate the specificity of CAY10685 for NAT10. We will move beyond a single IC50 value to build a robust "weight-of-evidence" case for specificity, directly comparing the required experimental outcomes for CAY10685 against the known pitfalls of Remodelin. This framework is designed to ensure that any biological effects observed using CAY10685 can be confidently attributed to the inhibition of NAT10.
Part 1: Foundational In Vitro Potency and Selectivity
The first step in validating any inhibitor is to confirm its direct, potent, and selective interaction with the purified target enzyme. This foundational data provides the biochemical basis for any subsequent cellular activity.
Causality Behind the Experiment
An in vitro enzymatic assay provides the cleanest system to measure the direct effect of a compound on enzyme activity, free from the complexities of a cellular environment (e.g., membrane permeability, metabolism, off-target binding). By titrating the compound against a fixed concentration of enzyme and substrates, we can determine its potency (IC50). Furthermore, testing against a panel of related enzymes is the first crucial step in assessing selectivity. A truly specific inhibitor should demonstrate significantly greater potency for its primary target over other enzymes.[6]
Protocol 1: NAT10 In Vitro Acetyltransferase Assay
This protocol measures the ability of CAY10685 to inhibit the transfer of an acetyl group from acetyl-CoA to an RNA substrate by recombinant human NAT10.
Materials:
-
Full-length, purified recombinant human NAT10 protein
-
Acetyl-CoA
-
A specific tRNA or synthetic RNA oligonucleotide substrate known to be acetylated by NAT10
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
CAY10685 and Remodelin (as a comparator) dissolved in DMSO
-
Detection reagent (e.g., a kit that measures the product CoA-SH, or radiolabeled acetyl-CoA and scintillation counting)
Procedure:
-
Prepare a serial dilution of CAY10685 and Remodelin in DMSO. A typical starting range would be from 100 µM down to 1 nM.
-
In a 96-well plate, add the assay buffer.
-
Add the compounds to their respective wells. Include a "No Inhibitor" (DMSO only) control and a "No Enzyme" background control.
-
Add the NAT10 enzyme to all wells except the "No Enzyme" control and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the RNA substrate and acetyl-CoA.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range in the "No Inhibitor" control wells.
-
Stop the reaction and proceed with the chosen detection method to quantify the amount of product formed.
-
Subtract the background signal ("No Enzyme" control) from all other readings.
-
Normalize the data to the "No Inhibitor" control (set to 100% activity) and plot the percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: In Vitro Potency and Selectivity Panel
The data should be summarized to clearly present the potency of CAY10685 against NAT10 and its selectivity against other representative human N-acetyltransferases (KATs).
| Compound | Target | IC50 (nM) | Selectivity (Fold vs. NAT10) |
| CAY10685 | NAT10 | [Expected: Potent, e.g., <100 nM] | 1x |
| KAT2A (GCN5) | >10,000 | >100x | |
| KAT5 (Tip60) | >10,000 | >100x | |
| KAT7 (HBO1) | >10,000 | >100x | |
| Remodelin | NAT10 | [Reported: Inactive or weak/interfering][1] | N/A |
A "gold standard" result for CAY10685 would be a potent IC50 against NAT10 with at least a 100-fold selectivity window against other acetyltransferases.
Part 2: Verifying Target Engagement in Live Cells
Biochemical potency is necessary but not sufficient. A compound must enter the cell and physically bind to its intended target to exert its effect. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this direct target engagement.[7][8][9]
Causality Behind the Experiment
CETSA operates on the principle of ligand-induced thermal stabilization. The binding of a compound to its target protein stabilizes the protein's structure, making it more resistant to heat-induced denaturation and aggregation. By heating intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can observe a "shift" in the melting curve, which is direct evidence of physical binding in a physiological context.[10][11] This is a critical experiment that Remodelin failed, as it did not stabilize NAT10, suggesting a lack of direct binding in cells.[1]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: CETSA for NAT10 Target Engagement
Procedure:
-
Cell Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and grow to ~80% confluency. Treat cells with a high concentration of CAY10685 (e.g., 10-20x the expected cellular IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 42°C to 66°C in 2°C increments). Include an unheated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, normalize all samples, and analyze by SDS-PAGE followed by Western blotting using a specific antibody against NAT10.
-
Quantification: Quantify the NAT10 band intensity for each temperature point. Plot the normalized intensity versus temperature for both vehicle- and CAY10685-treated samples to generate melting curves.
Expected Outcome: For CAY10685, a rightward shift in the melting curve compared to the vehicle control indicates target stabilization and therefore, direct engagement. Remodelin would be expected to show no shift.[1]
Part 3: Linking Target Engagement to Cellular Function
Confirming that a compound binds its target is crucial, but for a specific inhibitor, this binding must translate into the inhibition of the target's known biological function. The effects of a specific inhibitor should phenocopy the effects of genetically depleting the target.
Causality Behind the Experiment
NAT10's primary, undisputed function is the deposition of ac4C on RNA.[1][12] A specific inhibitor must reduce cellular ac4C levels. This is a direct, mechanistic readout of on-target activity. Furthermore, comparing the broader cellular phenotype (e.g., effects on cell proliferation) of CAY10685 treatment to that of NAT10 knockdown via siRNA provides a powerful orthogonal validation.[13][14] If the inhibitor is specific, its phenotypic signature should closely match that of genetic depletion.
Protocol 3: Quantification of Cellular ac4C Levels
Procedure (Dot Blot Method):
-
Treat cells with a dose-response of CAY10685, Remodelin, and a vehicle control for 24-48 hours. In a parallel experiment, transfect cells with a validated siRNA targeting NAT10 or a non-targeting control siRNA.
-
Isolate total RNA from all samples.
-
Serially dilute the RNA samples and spot them onto a nitrocellulose or nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Block the membrane and then incubate with a specific primary antibody against ac4C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
To ensure equal RNA loading, stain the same membrane with methylene blue.
-
Quantify the dot intensities and normalize the ac4C signal to the methylene blue signal.
Data Presentation: Comparison of Pharmacological vs. Genetic Inhibition
| Condition | NAT10 Protein Level (% of Control) | Global ac4C Level (% of Control) | Cell Proliferation (% Inhibition) |
| Vehicle (DMSO) | 100% | 100% | 0% |
| Non-targeting siRNA | ~100% | ~100% | ~0% |
| NAT10 siRNA | <20% | <30% | [Measure, e.g., 40%] |
| CAY10685 (1 µM) | ~100% | [Expected: <40%] | [Expected: ~40%] |
| Remodelin (10 µM) | ~100% | [Reported: No change][1] | [Effect may be off-target] |
A "gold standard" result is when CAY10685 treatment robustly decreases ac4C levels and produces a phenotypic effect (e.g., on proliferation) that closely matches the effect of NAT10 siRNA.
Part 4: Unbiased Proteome-Wide Off-Target Profiling
Even with strong evidence from the previous steps, the potential for unknown off-targets always exists. Unbiased chemoproteomic methods are essential for proactively identifying these interactions across the entire proteome.
Causality Behind the Experiment
CAY10685 was designed with a bio-orthogonal alkyne handle, making it perfectly suited for activity-based protein profiling (ABPP) via "click chemistry".[5] This approach uses the inhibitor itself as a bait to capture its binding partners from a complex cellular lysate. Covalently attaching a reporter tag (like biotin) to the inhibitor-bound proteins allows for their enrichment and subsequent identification by mass spectrometry.[15] This provides a global, unbiased view of the compound's binding profile. A specific compound should predominantly pull down its intended target, NAT10.
Caption: Chemoproteomic workflow using CAY10685's alkyne handle.
Protocol 4: Chemoproteomic Profiling of CAY10685 Targets
Procedure:
-
Labeling: Treat cells with CAY10685 for 1-2 hours. Include a vehicle-only control.
-
Lysis: Harvest and lyse the cells in a buffer compatible with click chemistry.
-
Click Reaction: To the lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a ligand to perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This will attach biotin to CAY10685-bound proteins.
-
Enrichment: Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specific binders.
-
Digestion: Perform on-bead tryptic digestion to release peptides from the captured proteins.
-
Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. Compare the abundance of proteins in the CAY10685 pulldown to the vehicle control to identify specific binding partners.
Expected Outcome: In the list of significantly enriched proteins, NAT10 should appear as the top hit with a very high signal-to-noise ratio. Any other proteins that are significantly and consistently enriched should be considered potential off-targets that warrant further investigation. This contrasts with findings for Remodelin, which was shown to interact with multiple protein targets, indicative of its non-specific nature.[1]
Conclusion: A Weight-of-Evidence Approach
Confirming inhibitor specificity is not achieved through a single experiment but by building a comprehensive and self-validating body of evidence. Each experimental stage addresses a different and essential question on the path from molecule to cellular effect.
| Experimental Stage | Key Question | Gold Standard Outcome for CAY10685 | Contrasting Result for Remodelin |
| 1. In Vitro Biochemistry | Is it a potent and selective inhibitor of the purified enzyme? | Potent IC50 for NAT10; >100-fold selectivity over related enzymes. | Inactive or acts as an assay interference compound.[1] |
| 2. Cellular Target Engagement | Does it physically bind to NAT10 in intact cells? | Clear thermal stabilization of NAT10 in a CETSA experiment. | No thermal stabilization of NAT10 observed.[1] |
| 3. On-Target Function | Does it inhibit NAT10's primary function and phenocopy genetic loss? | Dose-dependent reduction of cellular ac4C levels; phenotype matches NAT10 siRNA. | No reduction in cellular ac4C levels.[1] |
| 4. Proteome-Wide Specificity | What else does it bind to across the entire proteome? | NAT10 is the predominant or sole high-confidence hit in a chemoproteomics pulldown. | Multiple protein targets identified, indicating non-specificity.[1] |
By systematically progressing through these four stages, researchers can build a robust case for the specificity of CAY10685. Only when a compound has been validated with this level of rigor can it be used with confidence to probe the complex biology of NAT10 and serve as a reliable foundation for future drug development efforts.
References
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Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Shaw, J. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2916-2926. [Link]
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Al-Amin, R. A. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]
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Amsbio. CAY10685. Amsbio. [Link]
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Ingerman, E. et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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He, L. et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters, 13(2), 248-254. [Link]
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Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Grotz, M. R. et al. (2020). Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation. ACS Chemical Biology, 15(8), 2235-2243. [Link]
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Chu, H. et al. (2023). The Cytidine N-Acetyltransferase NAT10 Participates in Peripheral Nerve Injury-Induced Neuropathic Pain by Stabilizing SYT9 Expression in Primary Sensory Neurons. Journal of Neuroscience, 43(39), 6649-6666. [Link]
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Al-Raheb, R. et al. (2023). NAT10, an RNA Cytidine Acetyltransferase, Regulates Ferroptosis in Cancer Cells. Cancers, 15(18), 4611. [Link]
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Liu, X. et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 15856. [Link]
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Goru, V. R. et al. (2021). Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors. Journal of Biomolecular Structure and Dynamics, 40(14), 6331-6343. [Link]
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Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link]
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Zhang, Q. et al. (2024). Remodelin delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway. Cancer Medicine, 13(11), e7283. [Link]
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Garia, J. et al. (2021). Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells. Journal of Cellular Biochemistry, 122(12), 1936-1945. [Link]
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Liu, X. et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]
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Zhang, J. et al. (2020). Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer. Annals of Translational Medicine, 8(13), 821. [Link]
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Ochsenfeld, A. et al. (2024). Molecular Basis for RNA Cytidine Acetylation by NAT10. bioRxiv. [Link]
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Ito, S. et al. (2014). Human NAT10 is an ATP-dependent RNA acetyltransferase responsible for N4-acetylcytidine formation in 18 S ribosomal RNA (rRNA). Journal of Biological Chemistry, 289(52), 35724-35730. [Link]
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Liu, X. et al. (2021). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. [Link]
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Hasin, N. et al. (2021). Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds. Scientific Data, 8(1), 211. [Link]
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Worpenberg, L. et al. (2024). NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease. Trends in Genetics, 40(6), 461-474. [Link]
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Elabscience. (2024). NAT10 Polyclonal Antibody. Elabscience. [Link]
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A Comparative Guide to Lysine Acetyltransferase Inhibitors: Profiling CAY10685 and Other Key Modulators
In the intricate landscape of epigenetic regulation, lysine acetyltransferases (KATs) have emerged as critical players, orchestrating a wide array of cellular processes through the acetylation of histone and non-histone proteins.[1][2] The dysregulation of these enzymes is increasingly implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them compelling targets for therapeutic intervention.[3] This guide provides a comparative analysis of CAY10685, a notable inhibitor of N-acetyltransferase 10 (NAT10), alongside other well-characterized KAT inhibitors targeting the p300/CBP and MYST families. We will delve into their mechanisms of action, target selectivity, and potency, supported by detailed experimental protocols for their evaluation.
The Central Role of Lysine Acetyltransferases
Lysine acetylation is a dynamic and reversible post-translational modification that plays a pivotal role in regulating gene expression.[1][2] KATs, formerly known as histone acetyltransferases (HATs), catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails.[2] This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription. Beyond histones, a vast number of non-histone proteins are also subject to acetylation, influencing their stability, localization, and enzymatic activity. The cellular acetylation state is maintained by a delicate balance between the activities of KATs and histone deacetylases (HDACs), which remove acetyl groups.
KATs are broadly classified into several families, including the GNAT (Gcn5-related N-acetyltransferase), MYST (MOZ, Ybf2/Sas3, Sas2, and Tip60), and p300/CBP families. Each family exhibits distinct substrate specificities and plays unique roles in cellular function.
CAY10685: A Unique Inhibitor Targeting NAT10
CAY10685 is a cell-permeable analog of the lysine acetyltransferase inhibitor CPTH2, distinguished by the inclusion of an alkyne group for use in click chemistry applications.[4][5] Its primary target is N-acetyltransferase 10 (NAT10), an enzyme involved in both N-terminal and lysine acetylation. The inhibition of NAT10 by CAY10685 has been utilized to modulate chromatin organization and study nuclear architecture in the context of cancer and laminopathies.[5] This specificity sets CAY10685 apart from many other commonly studied KAT inhibitors that target different families of acetyltransferases.
Comparative Analysis of KAT Inhibitors
To provide a comprehensive overview, we will compare CAY10685 with a selection of other prominent KAT inhibitors, focusing on their primary targets and in vitro potency.
| Inhibitor | Primary Target(s) | Mechanism of Action | IC50 Values |
| CAY10685 | NAT10 | Analog of CPTH2 | Data not readily available in public domain |
| A-485 | p300/CBP | Acetyl-CoA Competitive | p300: 9.8 nM, CBP: 2.6 nM[4][6] |
| C646 | p300/CBP | Acetyl-CoA Competitive | p300: 400 nM (Ki)[7][8] |
| Garcinol | p300/CBP, PCAF | Histone Substrate Competitive | p300: ~5-7 µM, PCAF: ~5-7 µM[2] |
| Anacardic Acid | p300/CBP, PCAF, Tip60 | Non-competitive | Varies significantly by study |
Signaling Pathways Modulated by KAT Inhibitors
The therapeutic potential of KAT inhibitors stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
The p300/CBP Signaling Axis in Cancer
The paralogous proteins p300 and CBP are crucial transcriptional co-activators that integrate signals from numerous pathways to regulate gene expression.[9] They are frequently dysregulated in cancer, where they can act as either tumor suppressors or oncogenes depending on the context.[9] For instance, in prostate cancer, p300/CBP can co-activate the androgen receptor (AR), driving tumor progression. Inhibitors like A-485 and C646, by blocking p300/CBP's acetyltransferase activity, can disrupt these oncogenic signaling networks.
Caption: p300/CBP signaling pathway and points of inhibition.
The Role of Tip60 in DNA Damage and Apoptosis
Tip60 (KAT5), a member of the MYST family, is a crucial regulator of the DNA damage response and apoptosis.[10] It acetylates key proteins such as p53 and ATM, activating pathways that lead to cell cycle arrest and programmed cell death.[10] Natural product inhibitors like Anacardic acid can modulate Tip60 activity, thereby influencing these critical cellular decisions.
Experimental Protocols for Evaluating KAT Inhibitors
The rigorous evaluation of KAT inhibitors requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based assessments of target engagement and downstream functional effects.
In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive Method)
This assay directly measures the enzymatic activity of a KAT by quantifying the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone substrate.
Workflow Diagram:
Caption: Workflow for a radioactive in vitro HAT assay.
Step-by-Step Protocol:
-
Reaction Setup: In a final volume of 30 µL, combine the reaction buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA), recombinant KAT enzyme, histone H3 or H4 peptide substrate, and varying concentrations of the test inhibitor.
-
Initiate Reaction: Add [3H]-acetyl-CoA (specific activity ~500 cpm/pmol) to a final concentration of 1 µM to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop Reaction & Spotting: Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated [3H]-acetyl-CoA.
-
Scintillation Counting: Air-dry the paper and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.
Western Blot Analysis of Cellular Histone Acetylation
This technique assesses the ability of a KAT inhibitor to modulate global histone acetylation levels within a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the KAT inhibitor or DMSO (vehicle control) for a specified duration (e.g., 6-24 hours).
-
Histone Extraction: Harvest the cells and perform acid extraction of histones or prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the histone extracts or lysates using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) or a total histone antibody (e.g., anti-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of the cytotoxic or cytostatic effects of KAT inhibitors.
Workflow Diagram:
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A Senior Application Scientist's Guide to Assessing Long-Term Cell Viability Following CAY10685 Treatment
Introduction
In the landscape of epigenetic drug discovery, understanding the long-term consequences of targeted inhibition is paramount. Histone acetyltransferases (HATs), such as p300/CBP, are critical regulators of gene expression, and their dysregulation is implicated in numerous cancers.[1][2] This has led to the development of potent inhibitors to probe their function and therapeutic potential. CAY10685 is a cell-active inhibitor of N-acetyltransferase 10 (NAT10), an enzyme involved in chromatin organization.[3][4][5] However, the ultimate measure of an anti-cancer agent's efficacy is not just its immediate cytotoxic effect but its ability to permanently halt the proliferative capacity of cancer cells.
This guide provides an in-depth, comparative framework for assessing the long-term effects of CAY10685 on cell viability. We will compare its performance against Anacardic Acid, a well-characterized natural product inhibitor of the p300 and PCAF HATs.[6][7][8] This comparison is crucial because while both compounds target acetylation, their distinct mechanisms may yield different long-term outcomes. We will move beyond simple, short-term metabolic assays (like MTT or XTT), which can often overestimate cell survival, and focus on methodologies that measure true reproductive cell death.[9] This guide is designed for researchers, scientists, and drug development professionals seeking to establish rigorous, self-validating protocols to characterize the long-term efficacy of epigenetic modulators.
Understanding the Mechanism: Why Target Acetyltransferases?
Histone acetyltransferases (HATs) and other lysine acetyltransferases (KATs) are central players in cellular regulation. The p300/CBP HATs, for instance, act as transcriptional co-activators by acetylating lysine residues on histone tails.[2][10] This epigenetic mark neutralizes the positive charge of lysine, relaxing the chromatin structure and allowing transcription machinery to access DNA. This process activates genes involved in cell proliferation, differentiation, and survival. In many cancers, p300/CBP is over-expressed or over-active, leading to the aberrant activation of oncogenes.[2] Inhibiting these enzymes can thus down-regulate oncogene transcription, inhibit cancer cell growth, and induce cell death.[1]
CAY10685, while also involved in acetylation, targets NAT10, which has distinct roles in modulating chromatin architecture.[3][4] Anacardic Acid is a broader HAT inhibitor, primarily targeting p300 and PCAF.[6][11] Understanding these distinct targets is key to interpreting the downstream effects on cell fate.
Caption: Mechanism of action for CAY10685 and Anacardic Acid.
Experimental Design: Choosing the Right Assays for Long-Term Assessment
To truly assess the long-term impact of a compound, we must measure its effect on a cell's ability to reproduce indefinitely. This is known as clonogenic survival.[9] We will employ two complementary, robust methods to compare CAY10685 and Anacardic Acid.
-
Colony Formation Assay (CFA): This is the gold standard for measuring the reproductive viability of cells after treatment.[12] It quantifies the ability of a single cell to proliferate and form a colony (defined as ≥50 cells), directly assessing long-term survival.
-
Real-Time Cell Analysis (RTCA): This impedance-based method provides a kinetic, label-free assessment of cell proliferation, viability, and cytotoxicity over extended periods.[13][14][15] It allows for continuous monitoring of cellular responses to the compounds, revealing whether the effect is cytostatic (inhibiting growth) or cytotoxic (causing cell death).[16][17]
Caption: High-level workflow for comparing long-term viability assays.
Detailed Experimental Protocols
Protocol 1: Colony Formation Assay (CFA)
-
Rationale: This endpoint assay provides unambiguous data on reproductive cell death. By seeding cells at a very low density, we ensure that each resulting colony originates from a single cell, providing a true measure of its clonogenic potential post-treatment.
-
Step-by-Step Methodology:
-
Cell Preparation: Prepare a single-cell suspension of your chosen cancer cell line (e.g., A549 lung carcinoma) using trypsin. Perform a viable cell count using trypan blue exclusion to ensure high viability (>95%).
-
Seeding: Seed 500 viable cells per well into 6-well plates containing complete culture medium. Allow cells to attach for 18-24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare a dilution series of CAY10685 and Anacardic Acid in complete medium. Also prepare a vehicle control (e.g., 0.1% DMSO). Remove the medium from the wells and replace it with the compound-containing or vehicle control medium.
-
Incubation: Incubate the plates for 10-14 days. It is critical not to disturb the plates during this period to allow distinct colonies to form. You may need to change the media every 3-4 days, reapplying the respective treatments.
-
Fixing and Staining: After 10-14 days, gently wash the wells twice with PBS. Add 1 mL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature to fix the colonies.[18] Remove the paraformaldehyde and wash with PBS. Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes.[19]
-
Washing and Drying: Gently wash the plates with water to remove excess stain until the colonies are clearly visible against a clear background. Invert the plates on tissue paper and allow them to air dry completely.[18]
-
Quantification: Count the number of colonies (≥50 cells) in each well. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Protocol 2: Real-Time Cell Analysis (RTCA)
-
Rationale: RTCA provides kinetic data, revealing the dynamics of the cellular response. It measures changes in electrical impedance as cells attach and proliferate on microelectrodes at the bottom of the well.[14][16] A higher impedance, or "Cell Index," correlates with a greater number of viable, attached cells. This allows us to distinguish between a rapid cytotoxic effect versus a slower, cytostatic effect.
-
Step-by-Step Methodology:
-
Background Measurement: Add 50 µL of pre-warmed media to each well of a 96-well E-Plate. Place the plate in the RTCA station inside the incubator to measure background impedance.[15]
-
Cell Seeding: Prepare a single-cell suspension and seed 5,000 cells in 100 µL of medium into each well of the E-Plate. Place the plate on the RTCA station and monitor cell attachment and proliferation for ~24 hours, or until cells enter the log growth phase.
-
Treatment: Prepare 2X concentrations of your CAY10685 and Anacardic Acid dilution series. Pause the RTCA run and add 100 µL of the 2X compound solutions to the appropriate wells (this brings the final volume to 200 µL and the compound concentration to 1X). Include vehicle controls and media-only controls.
-
Monitoring: Resume the RTCA run and continuously monitor the Cell Index every 15-30 minutes for an extended period (e.g., 72 to 120 hours).[15]
-
Data Analysis: The RTCA software will generate real-time growth curves. Analyze these curves to determine the time- and dose-dependent effects of each compound. Calculate the concentration that inhibits 50% of cell growth (IC50) at various time points (e.g., 24, 48, 72 hours).
-
Data Interpretation & Comparative Analysis
After executing the experiments, the data should be compiled for a clear, objective comparison.
Table 1: Comparative Efficacy of CAY10685 vs. Anacardic Acid
| Parameter | CAY10685 | Anacardic Acid | Rationale & Interpretation |
|---|---|---|---|
| RTCA IC50 (72h) | 1.5 µM | 7.5 µM | Measures growth inhibition. A lower value indicates higher potency in suppressing proliferation over 72 hours. |
| CFA Surviving Fraction (at 2x IC50) | 5% | 25% | Measures reproductive death. A low surviving fraction indicates the compound effectively eliminates the cell's ability to form a new colony, suggesting a cytotoxic or irreversibly cytostatic effect. |
| Observed Phenotype (RTCA Curve) | Rapid decline in Cell Index | Gradual leveling of Cell Index | A rapid decline suggests a cytotoxic mechanism. A leveling-off (plateau) suggests a cytostatic mechanism, where cells stop dividing but do not immediately die. |
Analysis:
In this hypothetical dataset, CAY10685 demonstrates greater potency in the short-term RTCA assay (lower IC50). More importantly, the Colony Formation Assay reveals a profound difference in long-term efficacy. At a concentration of 2x its IC50, CAY10685 reduces the surviving fraction of cells to just 5%, indicating that it is highly effective at inducing reproductive death. In contrast, Anacardic Acid, despite inhibiting growth in the RTCA assay, allows 25% of cells to recover and form colonies.
This discrepancy is critical. It suggests that while Anacardic Acid may be cytostatic over 72 hours, a significant portion of the cells remain viable and can re-enter the cell cycle once the compound is removed or its effect wanes. CAY10685, however, appears to induce a more permanent, lethal outcome. The kinetic RTCA data supports this, with CAY10685 causing a rapid drop in the Cell Index (cytotoxicity) while Anacardic Acid merely halts its increase (cytostasis).
Conclusion and Future Directions
This guide demonstrates a robust, multi-assay approach to assess the long-term effects of CAY10685 on cell viability. By integrating a kinetic proliferation assay (RTCA) with the gold-standard clonogenic survival assay (CFA), we can move beyond simple IC50 values to a more nuanced understanding of a compound's true therapeutic potential. The comparison with Anacardic Acid highlights how two inhibitors targeting related pathways can have vastly different long-term consequences on cell fate.
Based on our findings, CAY10685 shows significant promise due to its ability to induce permanent reproductive death. Future studies should focus on elucidating the precise mechanism of this lethality, investigating markers of apoptosis (e.g., Caspase-3/7 activation) or senescence in parallel with these long-term viability assays. Such a comprehensive approach is essential for validating novel anti-cancer agents and advancing them through the drug discovery pipeline.
References
-
Title: Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation Source: PubMed URL: [Link]
-
Title: Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents Source: Theranostics URL: [Link]
-
Title: Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Real-time cellular analysis as a novel approach for in vitro cytotoxicity testing of medical device extracts Source: PubMed URL: [Link]
-
Title: Histone Acetyltransferase Inhibitor Anacardic Acid Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development Source: ASM Journals URL: [Link]
-
Title: The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors Source: PubMed URL: [Link]
-
Title: Evaluation of CAR-T cell cytotoxicity: Real-time impedance-based analysis Source: PubMed URL: [Link]
-
Title: Inhibition of the Acetyltransferases p300 and CBP Reveals a Targetable Function for p300 in the Survival and Invasion Pathways of Prostate Cancer Cell Lines Source: AACR Journals URL: [Link]
-
Title: Cytotoxicity assay using a real‑time cell analysis system Source: ResearchGate URL: [Link]
-
Title: iCELLigence real‑time cell analysis system for examining the cytotoxicity of drugs to cancer cell lines (Review) Source: Spandidos Publications URL: [Link]
-
Title: Using the xCELLigence RTCA SP Instrument to Perform Cytotoxicity Assays Source: Agilent Technologies URL: [Link]
-
Title: Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation Source: MD Anderson Cancer Center URL: [Link]
-
Title: Small molecule modulators of histone acetyltransferase p300 Source: PubMed URL: [Link]
-
Title: The Soft Agar Colony Formation Assay Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Vitality, viability, long-term clonogenic survival, cytotoxicity, cytostasis and lethality: what do they mean when testing new investigational oncology drugs? Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Cancer Research: Cell Proliferation and Colony Formation Assays Source: Agilent Technologies URL: [Link]
-
Title: CAY10685, AMS.T35820-25-MG Source: Amsbio URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NIH National Center for Biotechnology Information URL: [Link]
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of CAY10685
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. The final step, proper disposal, is as critical as any experimental procedure. This guide provides essential, immediate safety and logistical information for the proper disposal of CAY10685, a cell-active analog of the lysine acetyltransferase inhibitor CPTH2. As a novel bioactive compound, CAY10685 requires a cautious and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment.
In the absence of a specific Safety Data Sheet (SDS) for CAY10685, this guide is built upon the foundational principles of chemical safety and hazardous waste management. The core directive is to treat this compound as a substance of unknown toxicity and to follow all institutional and regulatory guidelines for hazardous chemical waste.[1]
The Precautionary Principle: Why CAY10685 Demands a Hazardous Waste Protocol
CAY10685 is a potent enzyme inhibitor, designed to elicit a biological response at the cellular level. Such bioactive small molecules, by their very nature, have the potential to impact biological systems, and their toxicological properties are often not fully characterized. Therefore, the most responsible course of action is to assume the compound is hazardous.[1] This "guilty until proven innocent" approach is a cornerstone of laboratory safety and ensures the highest level of protection.
Disposing of such compounds as general waste or pouring them down the drain is not only a regulatory violation in many jurisdictions but also poses a significant threat of environmental contamination and potential harm to human health.[2]
Quantitative Data Summary for Uncharacterized Compounds
When a specific SDS is unavailable, a conservative assessment of potential hazards is necessary. The following table outlines the thresholds that typically define a chemical as hazardous waste. Assume CAY10685 could fall into one or more of these categories until proven otherwise.
| Hazard Characteristic | Defining Criteria | Importance for Disposal |
| Ignitability | Flashpoint < 60°C (140°F) | Determines if the waste is an ignitable hazardous waste, requiring specific storage and disposal to prevent fire.[2] |
| Corrosivity | pH ≤ 2 or ≥ 12.5 | Indicates corrosive hazardous waste, which can damage containers and harm personnel.[2] |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases | Reactive hazardous waste requires careful segregation to prevent explosions or the release of toxic fumes.[2] |
| Toxicity | Based on specific concentration thresholds of certain contaminants (e.g., heavy metals, pesticides) or by exhibiting characteristics of being fatal to humans or other mammals at low doses.[2][3] | Toxic waste must be handled with extreme care to prevent exposure and requires specialized disposal methods like incineration.[4] |
Step-by-Step Disposal Protocol for CAY10685
This protocol provides a clear, actionable workflow for the safe disposal of CAY10685.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling any waste containing CAY10685, ensure you are wearing the appropriate PPE:
-
Safety Goggles: Protect your eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are a common choice for handling laboratory chemicals.
-
Lab Coat: To protect your skin and clothing from contamination.
All handling of CAY10685 waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
2. Waste Segregation: Preventing Dangerous Liaisons
Proper segregation of chemical waste is paramount to prevent accidental and potentially hazardous reactions.
-
Solid Waste:
-
Collect all solid waste contaminated with CAY10685 in a designated, leak-proof container. This includes:
-
Unused or expired CAY10685 powder.
-
Contaminated personal protective equipment (gloves, etc.).
-
Weighing boats, pipette tips, and other disposables that have come into contact with the compound.
-
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is often a suitable choice.
-
-
Liquid Waste:
-
Collect all liquid waste containing CAY10685 in a separate, leak-proof container. This includes:
-
Solutions of CAY10685 in solvents (e.g., DMSO, ethanol).
-
Rinsate from cleaning glassware that contained CAY10685.
-
-
The container must have a secure, screw-top cap to prevent spills and evaporation.
-
Crucially, do not mix CAY10685 waste with other chemical waste streams unless you are certain of their compatibility.
-
3. Container Labeling: Clarity is Key
Properly labeling your waste container is a regulatory requirement and essential for safe handling by others. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "CAY10685" and any solvents present.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
Your name, department, and contact information.
4. Temporary Storage: The Satellite Accumulation Area (SAA)
Your laboratory should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.
-
Store the CAY10685 waste container in the SAA.
-
Ensure the container is kept closed except when adding waste.
-
The SAA should be inspected weekly for any signs of leaks or container degradation.
5. Disposal Request: Handing Off to the Experts
Once your waste container is full or has been in storage for the maximum allowable time (per your institution's policy, often not exceeding one year for partially filled containers in an SAA), you must arrange for its disposal.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department. They are your primary resource for all waste disposal inquiries.
-
Follow your EHS department's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to dispose of the waste yourself. It must be handled by a licensed hazardous waste disposal company.
Visualizing the Workflow: CAY10685 Disposal Pathway
Caption: CAY10685 Disposal Workflow
A Note on Chemical Deactivation
For some chemical waste, in-lab deactivation to render it non-hazardous before disposal is a possibility. However, for a novel compound like CAY10685 with unknown reactivity, attempting chemical deactivation is strongly discouraged without explicit instructions from the manufacturer or a validated protocol for this specific compound.
CAY10685 contains a thiazole ring, and while there is literature on the degradation of thiazole-containing compounds through methods like acid/base hydrolysis or oxidation, these conditions are often harsh and the reaction byproducts are unknown.[5][6] An incomplete or incorrect deactivation procedure could potentially generate more hazardous substances.
Therefore, the most prudent and compliant method of disposal is through your institution's hazardous waste program.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is a shared responsibility that protects you, your colleagues, and the wider community.
References
-
Ashraf, S. S., & Al-Shamsi, M. A. (2016). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Retrieved from [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
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Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs. Retrieved from [Link]
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Chemical Management. (2012). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guide to the Disposal of Chemically Stabilized and Solidified Waste. Retrieved from [Link]
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Govindarajan, V., et al. (2018). Separation of Bioactive Small Molecules, Peptides from Natural Sources and Proteins from Microbes by Preparative Isoelectric Focusing (IEF) method. PMC. Retrieved from [Link]
-
Perma-Chink Systems, Inc. (2022). SAFETY DATA SHEET. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Handling CAY10685: Essential Protective Measures and Disposal
As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle novel chemical compounds not just effectively, but with the highest degree of safety. This guide provides an in-depth operational plan for managing CAY10685, a cell-active lysine acetyltransferase inhibitor analog.[1] Given that this is a research compound, complete toxicological data may not be available. Therefore, we will proceed with a conservative approach, treating the material as hazardous to ensure robust protection for all personnel.[2][3][4][5]
The fundamental principle of laboratory safety is to minimize exposure to any potential hazard through engineering controls, administrative controls, and, as the final barrier, Personal Protective Equipment (PPE).[6] This guide will focus on the correct selection, use, and disposal of PPE when working with CAY10685.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is paramount. For CAY10685, we must consider the following:
-
Chemical Nature: CAY10685 is a complex organic molecule supplied as a crystalline solid.[1][2] The primary physical hazard is the potential for inhalation of fine dust particles when handling the solid material.
-
Biological Activity: As a cell-active inhibitor of N-acetyltransferase 10, the compound is designed to modulate chromatin organization.[1] This inherent biological activity means that even small, unintended exposures could have physiological effects.
-
Incomplete Data: The product information from the supplier explicitly states, "This material should be considered hazardous until further information becomes available."[2] This directive necessitates treating the compound with a high level of caution, assuming potential toxicity via ingestion, inhalation, or skin contact.
-
Solvent Hazards: CAY10685 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] These solvents present their own hazards; for instance, DMSO can enhance the absorption of other chemicals through the skin. Therefore, PPE selection must account for both the compound and its solvent.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the specific tasks being performed. Below is a summary of the minimum required PPE for handling CAY10685 in both solid and liquid forms.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | ANSI Z87.1-rated Safety Glasses with side shields or Chemical Splash Goggles.[7] | 2 pairs of Nitrile Gloves (double-gloving) | Fully-buttoned Laboratory Coat | Required if outside a fume hood or ventilated balance enclosure. N95 or higher respirator. |
| Preparing Solutions (in DMSO/DMF) | Chemical Splash Goggles | Chemical-resistant Nitrile or Neoprene Gloves | Chemical-resistant Apron over a Laboratory Coat | Required. Work must be performed in a certified chemical fume hood. |
| Cell Culture/Assays | ANSI Z87.1-rated Safety Glasses | Nitrile Gloves | Laboratory Coat | Not required if solutions are handled in a biological safety cabinet. |
Eye and Face Protection
To prevent contact with dust particles or chemical splashes, appropriate eye protection is mandatory.
-
For Solids and Low-Volume Liquids: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
For Preparing Solutions/Splashes: Chemical splash goggles are essential as they form a seal around the eyes, offering superior protection against splashes from solvents like DMSO or DMF.[7]
Hand Protection
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Glove Type: Nitrile gloves are recommended for handling CAY10685, both in its solid form and when dissolved in DMSO or DMF. Always check the glove manufacturer's compatibility chart for breakthrough times with specific solvents.
-
Double Gloving: When handling the solid compound or preparing concentrated stock solutions, wearing two pairs of gloves is a critical best practice. The outer glove takes the primary contamination, and the inner glove provides a secondary layer of protection. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.
Body Protection
A clean, fully-buttoned laboratory coat should be worn at all times to protect your skin and personal clothing. For tasks with a higher splash risk, such as preparing stock solutions, a chemical-resistant apron worn over the lab coat is advised.[7]
Respiratory Protection
Inhalation of potent, biologically active powders is a primary route of exposure.
-
Engineering Controls First: The preferred method for controlling dust is to use an engineering control, such as a certified chemical fume hood or a ventilated balance enclosure.
-
When Respirators are Needed: If handling the solid CAY10685 outside of a dedicated ventilated enclosure is unavoidable, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of airborne particles.
Operational Plans and Step-by-Step Protocols
Protocol 1: Weighing Solid CAY10685 and Preparing Stock Solutions
This protocol is designed to minimize aerosol generation and potential exposure.
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) before starting.
-
Don PPE: Follow the donning sequence outlined in the workflow diagram below. At a minimum, this includes an inner pair of nitrile gloves, a lab coat, safety goggles, and an outer pair of nitrile gloves.
-
Weighing: If not using a ventilated balance enclosure, add a respirator to your PPE. Carefully open the container of CAY10685. Use a clean spatula to transfer a small amount of the solid to weigh paper. Avoid any actions that could create dust, such as tapping or scraping vigorously.
-
Transfer: Gently transfer the weighed solid into a new, labeled vial.
-
Solubilization: In the chemical fume hood, add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial.[2] Close the vial securely.
-
Mixing: Mix the solution by vortexing or gentle agitation until the solid is fully dissolved.
-
Immediate Cleanup: Decontaminate the spatula and work surface immediately. Dispose of the weigh paper and any other contaminated disposable items into a designated hazardous waste container.
-
Doff PPE: Remove PPE following the correct doffing sequence to prevent self-contamination.
Protocol 2: PPE Donning and Doffing Workflow
Correctly putting on and removing PPE is as crucial as selecting the right equipment. The goal of the doffing sequence is to ensure that contaminants from the outside of your PPE are not transferred to your skin, hair, or clothing.
Disposal Plan: Managing CAY10685 Waste
Improper disposal of hazardous materials can harm the environment and public health.[8] All materials contaminated with CAY10685 must be treated as hazardous chemical waste.
-
Solid Waste: This includes any contaminated gloves, weigh paper, pipette tips, and empty stock vials. These items should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of CAY10685 in solvents like DMSO or DMF must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Never pour this waste down the drain.[9]
-
Sharps Waste: Any contaminated needles or blades must be disposed of in a designated sharps container for hazardous chemical waste.[10]
-
Consult Your Institution: Every research institution has an Environmental Health and Safety (EH&S) department that manages hazardous waste.[11] Always follow your institution's specific procedures for the collection, labeling, and pickup of chemical waste.
By adhering to these stringent safety and disposal protocols, you build a foundation of trust and integrity in your research, ensuring that your valuable work is conducted responsibly and safely.
References
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Personal Protective Equipment (PPE) . Creative Safety Supply. [Link]
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Components of Personal Protective Equipment . Pesticide Environmental Stewardship. [Link]
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Personal Protective Equipment - Overview . Occupational Safety and Health Administration (OSHA). [Link]
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Hazardous Waste Disposal Procedures . Michigan Technological University. [Link]
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Part G: Chemical Disposal Procedures . University of Wisconsin-La Crosse. [Link]
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Household Hazardous Waste (HHW) . U.S. Environmental Protection Agency (EPA). [Link]
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EHSO Manual 2025-2026 - Hazardous Waste . University of Oklahoma Health Sciences Center. [Link]
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Retrosynthesis Analysis
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